molecular formula C8H5BrFNO2S B13619895 7-bromo-1H-indole-3-sulfonylfluoride

7-bromo-1H-indole-3-sulfonylfluoride

Cat. No.: B13619895
M. Wt: 278.10 g/mol
InChI Key: SDVJRMCEVAJPHO-UHFFFAOYSA-N
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Description

7-bromo-1H-indole-3-sulfonylfluoride is a useful research compound. Its molecular formula is C8H5BrFNO2S and its molecular weight is 278.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-1H-indole-3-sulfonylfluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1H-indole-3-sulfonylfluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5BrFNO2S

Molecular Weight

278.10 g/mol

IUPAC Name

7-bromo-1H-indole-3-sulfonyl fluoride

InChI

InChI=1S/C8H5BrFNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H

InChI Key

SDVJRMCEVAJPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)F

Origin of Product

United States

Foundational & Exploratory

7-bromo-1H-indole-3-sulfonylfluoride CAS 2169647-80-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 7-Bromo-1H-indole-3-sulfonylfluoride A Dual-Function Scaffold for SuFEx Click Chemistry and Covalent Ligand Discovery[1]

Executive Summary

7-Bromo-1H-indole-3-sulfonylfluoride (CAS 2169647-80-5) represents a high-value pharmacophore in modern medicinal chemistry, specifically designed for Sulfur-Fluoride Exchange (SuFEx) applications.[1] Unlike standard covalent warheads (e.g., acrylamides) that target cysteine, the sulfonyl fluoride moiety offers "context-dependent" reactivity, targeting Tyrosine, Lysine, Serine, and Histidine residues.[2][3][4][5]

This compound is unique due to its dual-functionality :

  • C-3 Sulfonyl Fluoride (SO₂F): A latent electrophile for covalent protein tagging or "click" conjugation.

  • C-7 Bromide (Br): An orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach diversity elements, fluorophores, or PROTAC linkers.[1]

This guide details the physicochemical properties, synthesis protocols, and application workflows for integrating this scaffold into drug discovery pipelines.

Chemical Profile & Properties[2][6][7][8][9][10]

PropertyData
CAS Number 2169647-80-5
IUPAC Name 7-bromo-1H-indole-3-sulfonyl fluoride
Molecular Formula C₈H₅BrFNO₂S
Molecular Weight 278.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₃CN; Low solubility in water
Reactive Moieties Sulfonyl Fluoride (Electrophile), Aryl Bromide (Halogen)
Storage -20°C, Hygroscopic, Store under inert gas (Ar/N₂)

Synthesis & Manufacturing Protocol

The synthesis of 7-bromo-1H-indole-3-sulfonylfluoride typically follows a robust two-step sequence starting from commercially available 7-bromoindole.[1] This protocol ensures high regioselectivity for the C-3 position due to the inherent nucleophilicity of the indole ring.[1]

Step 1: Chlorosulfonation[1]
  • Reagents: 7-Bromoindole, Chlorosulfonic acid (

    
    ), Acetonitrile (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution (

    
    ) at the electron-rich C-3 position.[1]
    
  • Protocol:

    • Dissolve 7-bromoindole (1.0 eq) in anhydrous acetonitrile at 0°C.

    • Dropwise add chlorosulfonic acid (3.0 eq) under

      
       atmosphere to control exotherm.
      
    • Allow warming to room temperature (RT) and stir for 2–4 hours.

    • Quench: Pour reaction mixture onto crushed ice. The sulfonyl chloride intermediate precipitates.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Note: Sulfonyl chlorides are unstable; proceed immediately to Step 2.

Step 2: Fluorination (Chloride-Fluoride Exchange)[1][5]
  • Reagents: 7-Bromo-1H-indole-3-sulfonyl chloride (from Step 1), Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ), Acetone/Water (1:1).[1]
  • Protocol:

    • Suspend the sulfonyl chloride in a 1:1 mixture of Acetone and Water.

    • Add saturated aqueous

      
       (2.0 eq).
      
    • Stir vigorously at RT for 4–12 hours.

    • Workup: Concentrate acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

    • Purification: Wash organics with brine, dry over

      
      , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the title compound.
      

Reactivity & Mechanism

The utility of CAS 2169647-80-5 lies in its orthogonal reactivity.[1] The diagram below illustrates the divergent workflows available to researchers: Path A (Covalent Labeling) and Path B (Scaffold Diversification).

G cluster_0 SuFEx Mechanism Start 7-Bromo-1H-indole- 3-sulfonylfluoride (CAS 2169647-80-5) SuFEx_Product Covalent Protein Adduct (Stable Sulfonate/Sulfonamide) Start->SuFEx_Product Path A: SuFEx (pH > 7.5, RT) Suzuki_Product Functionalized Indole (Library Generation) Start->Suzuki_Product Path B: Cross-Coupling (Pd cat., Base, Heat) Target Target Protein (Tyr, Lys, His) Target->SuFEx_Product Coupling Boronic Acid / Amine (R-B(OH)2 / R-NH2) Coupling->Suzuki_Product Mechanic Nucleophilic attack at S(VI) Fluoride (F-) leaving group

Figure 1: Orthogonal reactivity profile. Path A utilizes the SuFEx warhead for covalent bonding.[5][6] Path B utilizes the aryl bromide for structural diversification.

SuFEx "Click" Chemistry (Path A)

The sulfonyl fluoride group is relatively inert to hydrolysis at neutral pH but becomes highly reactive toward nucleophiles in specific environments (e.g., protein binding pockets or basic conditions).

  • Target Residues: Tyrosine (Tyr-OH), Lysine (Lys-NH₂), Serine (Ser-OH), Histidine (His-NH).[1]

  • Stability: Unlike sulfonyl chlorides, sulfonyl fluorides resist reduction and are stable in plasma, making them ideal for in vivo chemical probes.[3]

Cross-Coupling (Path B)

The 7-bromo position is sterically accessible for Palladium-catalyzed reactions.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold into solvent-exposed regions of a protein.[1]

  • Buchwald-Hartwig: Amination to introduce solubility-enhancing groups (e.g., piperazines).[1]

Applications in Drug Discovery

A. Covalent Fragment Screening

Researchers use this compound as a "covalent fragment." By screening a library of 7-substituted indole-3-sulfonyl fluorides against a target protein (using Mass Spectrometry), one can identify "hits" that covalently modify the protein.[1]

  • Workflow: Incubate Protein + Compound → Intact Protein LC-MS → Deconvolution to identify mass shift (+258 Da, loss of HF).

B. PROTAC Linker Attachment

The 7-bromo handle allows for the attachment of a linker and an E3 ligase recruiter (e.g., Thalidomide or VHL ligand). The sulfonyl fluoride then acts as the "warhead" to covalently lock the Target Protein of Interest (POI), potentially enhancing the degradation of targets with low affinity for reversible binders.

Safety & Handling

  • Toxicity: Sulfonyl fluorides are covalent modifiers.[2][3] Handle with extreme caution to avoid contact with skin or inhalation. They can irreversibly inhibit serine proteases (e.g., Acetylcholinesterase).

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Always work inside a fume hood.

  • Deactivation: Spills can be neutralized with a solution of 1M NaOH or aqueous amine solutions (to convert the fluoride to a sulfonate/sulfonamide).

References

  • Sharpless, K. B., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link

  • Enamine Ltd. (2024). "7-bromo-1H-indole-3-sulfonyl fluoride Product Page." Enamine Catalog. Link

  • Narayanam, M. K., et al. (2021). "Covalent Fragment Screening Using Sulfonyl Fluorides." ChemMedChem. Link

  • Grimster, N. P., et al. (2023). "Indole Functionalization Strategies in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

The Bifunctional Hub: A Technical Guide to 7-Bromo-1H-indole-3-sulfonyl Fluoride in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery and chemical biology[1]. As a Senior Application Scientist, I frequently evaluate novel building blocks that can bridge complex synthetic requirements with biological orthogonality. 7-Bromo-1H-indole-3-sulfonyl fluoride emerges as a premier bifunctional scaffold in this domain.

By combining the privileged nature of the indole pharmacophore with two orthogonal reactive handles—a latent electrophilic sulfonyl fluoride at the C3 position and a cross-coupling-ready bromine at the C7 position—this molecule enables the rapid, modular assembly of complex covalent inhibitors and proteomic probes. This whitepaper dissects the physicochemical logic, mechanistic pathways, and self-validating experimental protocols required to deploy this molecule effectively in advanced research settings.

Structural & Chemical Profiling

To utilize 7-bromo-1H-indole-3-sulfonyl fluoride effectively, one must first understand the thermodynamic and electronic properties that govern its reactivity.

Physicochemical Properties

The following table summarizes the core quantitative data and identifiers for this building block[2]:

PropertyValueCausality / Significance in Synthesis
Chemical Name 7-bromo-1H-indole-3-sulfonyl fluorideStandard IUPAC nomenclature.
CAS Number 2169647-80-5Primary registry identifier for commercial sourcing.
Molecular Weight 278.10 g/mol Optimal low-MW starting material for fragment-based drug design (FBDD).
Linear Formula C8H5BrFNO2SHighlights the presence of both heavy halogen (Br) and reactive S-F group.
S-F Bond Energy ~90.5 ± 4.3 kcal/molExceptionally high homolytic bond dissociation energy compared to S-Cl (46 kcal/mol)[3].
The "Golden Bond" Advantage

The traditional approach to sulfonylation relies on sulfonyl chlorides. However, S-Cl bonds are prone to homolytic cleavage and rapid hydrolysis. In contrast, the strong electronegativity of the fluorine atom in the sulfonyl fluoride group heavily biases the electron cloud toward the halogen. This results in entirely heterolytic cleavage[3].

The practical implications are profound:

  • Resistance to Reduction: The molecule remains highly stable in reductive biological environments, such as those rich in intracellular glutathione (GSH), making it ideal for in vivo applications[3].

  • Thermodynamic Stability: The high bond energy ensures the S-F moiety survives harsh synthetic conditions, including the elevated temperatures required for transition-metal catalysis at the C7 position[4].

SuFEx Click Chemistry: The Core Mechanism

SuFEx is characterized by the selective activation of high-oxidation-state sulfur centers connected to a fluoride ion. Unlike traditional covalent modifiers (e.g., acrylamides or maleimides) that predominantly target cysteine residues, sulfonyl fluorides exhibit broad, tunable reactivity with a wider array of nucleophilic amino acids, including Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr)[3].

This is critical because cysteine sites are often limited in number or inaccessible due to steric hindrance in target proteins.

SuFEx_Mechanism A 7-Bromoindole-3-SO2F (Latent Electrophile) D Transition State [F-H-F]- Stabilization A->D Electrophilic S(VI) center B Target Protein (Tyr/Lys/His Nucleophile) B->D Nucleophilic attack C Base/Catalyst Activation (e.g., DBU or BEMP) C->D Proton abstraction E Covalent Adduct (Stable Sulfonate/Sulfonamide) D->E Heterolytic S-F cleavage F Fluoride Leaving Group D->F F- release

Mechanistic pathway of SuFEx covalent ligation targeting protein nucleophiles.

The Role of Fluoride Stabilization

During the nucleophilic substitution, the stability of the departing fluoride ion dictates the reaction's efficiency. When F⁻ acts as a leaving group in aqueous or biological environments, it captures a proton to form a symmetric [F-H-F]⁻ ion (a 4-electron-3-center bond). This unique stabilization suppresses backward nucleophilic attack, driving the reaction to >90% yield[3].

Experimental Workflows & Protocols

To leverage the bifunctional nature of 7-bromo-1H-indole-3-sulfonyl fluoride, researchers must employ orthogonal synthetic strategies. The following protocols are designed as self-validating systems: the success of Step A does not compromise the reactive handle required for Step B.

Orthogonal_Workflow Start 7-Bromo-1H-indole-3-sulfonyl fluoride Path1 Pathway A: SuFEx Click (S-F Activation) Start->Path1 Amine/Phenol + Base Path2 Pathway B: Pd-Catalyzed Cross-Coupling (C7-Br Activation) Start->Path2 Boronic Acid + Pd(0) Int1 C7-Bromo Indole Sulfonate (S-F Cleaved, C-Br Intact) Path1->Int1 Final Fully Functionalized Bifunctional Probe/Drug Path1->Final Int2 C7-Substituted Indole-3-SO2F (C-Br Cleaved, S-F Intact) Path2->Int2 Path2->Final Int1->Path2 Boronic Acid + Pd(0) Int2->Path1 Amine/Phenol + Base

Orthogonal bifunctional workflow utilizing S-F and C-Br handles on the indole scaffold.

Protocol 1: C7 Suzuki-Miyaura Cross-Coupling (Preserving the S-F Bond)

Objective: To install a functional group at the C7 position while maintaining the latent electrophilicity of the sulfonyl fluoride for downstream biological targeting.

Causality & Logic: The S-F bond is highly resistant to reduction and thermolysis[5]. Therefore, it can survive standard palladium-catalyzed cross-coupling conditions, provided the aqueous base used is mild enough to prevent premature hydrolysis of the S-F bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 7-bromo-1H-indole-3-sulfonyl fluoride (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Rationale: This bidentate ligand provides a robust catalytic cycle with high turnover numbers, minimizing the time the S-F bond is exposed to heat.

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v), followed by potassium carbonate (K₂CO₃, 2.0 equiv). Rationale: K₂CO₃ is a mild base; stronger bases like NaOH risk hydrolyzing the sulfonyl fluoride.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Validation: Analyze via ¹⁹F NMR. A sharp singlet around +50 to +60 ppm confirms the S-F bond remains fully intact.

Protocol 2: SuFEx Ligation for Covalent Inhibitor Synthesis

Objective: To react the C3-sulfonyl fluoride with an amine or silyl-protected phenol to form a stable sulfonamide or sulfonate ester[6].

Causality & Logic: SuFEx reactions require a specific trigger to unleash the S(VI) electrophilicity. For amines, mild bases are sufficient. For phenols, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP acts as a potent catalyst to facilitate the exchange[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the C7-functionalized indole-3-sulfonyl fluoride (from Protocol 1) in anhydrous acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Nucleophile Addition: Add the target amine or silyl-protected phenol (1.1 equiv).

  • Activation: Add DBU (0.2 equiv). Rationale: DBU acts as a specialized Lewis base catalyst that coordinates with the sulfur center, lowering the activation energy for the incoming nucleophile without generating destructive radical intermediates[3].

  • Reaction: Stir at room temperature for 2–12 hours. The reaction is highly efficient and typically proceeds to >95% conversion.

  • Workup: Concentrate the solvent under reduced pressure. If DMF is used, perform an aqueous extraction (EtOAc/Water).

  • Validation: The disappearance of the ¹⁹F NMR signal and the appearance of the corresponding sulfonamide/sulfonate mass in LC-MS validates the successful click reaction.

Strategic Applications in Drug Discovery

The integration of the 7-bromo-1H-indole-3-sulfonyl fluoride scaffold into medicinal chemistry pipelines offers distinct advantages over traditional warheads:

  • Expanding the Druggable Proteome: Mainstream covalent modification strategies target cysteine. However, by utilizing this SuFExable synthon, researchers can design inhibitors that form stable covalent bonds with Tyrosine or Lysine residues located in the active sites of kinases, proteases, and phosphodiesterases (e.g., TDP1)[3],[6].

  • Late-Stage Functionalization: The orthogonal nature of the C7-bromine allows medicinal chemists to build a library of diverse indole derivatives first, and then utilize the S-F bond for late-stage conjugation to fluorophores, PROTAC linkers, or target proteins[4].

References

  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery Bioorganic Chemistry (NIH / PubMed Central) URL:[Link]

  • Sulfur fluoride exchange Nature Reviews Methods Primers (NIH / PubMed Central) URL:[Link]

  • Sulfonyl fluoro chemistry. a SuFEx chemistry in drug discovery. b SuFEx chemistry in materials ResearchGate URL:[Link]

Sources

7-bromo-1H-indole-3-sulfonylfluoride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-bromo-1H-indole-3-sulfonylfluoride molecular weight and formula Content Type: In-depth Technical Guide / Whitepaper

Physicochemical Profile, Synthetic Utility, and SuFEx Applications

Executive Summary

7-bromo-1H-indole-3-sulfonylfluoride (CAS: 2169647-80-5) is a specialized heterocyclic building block and covalent warhead used in medicinal chemistry and chemical biology.[1] Belonging to the class of sulfonyl fluorides , this molecule has gained prominence with the advent of Sulfur-Fluoride Exchange (SuFEx) click chemistry.[2][3][4][5] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess a unique "sleeping beauty" reactivity—they remain stable in aqueous physiological conditions but react specifically with protein nucleophiles (e.g., Tyrosine, Lysine, Serine, Histidine) within enzyme binding pockets.

This guide details the physicochemical properties, synthesis pathways, and mechanistic applications of 7-bromo-1H-indole-3-sulfonylfluoride, providing researchers with the data necessary to integrate this scaffold into targeted covalent inhibitor (TCI) campaigns.

Physicochemical Characterization

The precise molecular weight and formula are critical for stoichiometry in synthesis and mass spectrometry validation in proteomics.

Molecular Identity
PropertyValue
IUPAC Name 7-bromo-1H-indole-3-sulfonyl fluoride
CAS Registry Number 2169647-80-5
Molecular Formula C₈H₅BrFNO₂S
Exact Mass 276.9208 (for ⁷⁹Br isotope)
Molecular Weight (Average) 278.10 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Acetonitrile; limited solubility in water.
Formula Derivation & Mass Breakdown

The formula C₈H₅BrFNO₂S is derived from the parent indole (C₈H₇N) through two substitutions:

  • C-3 Sulfonylation: Replacement of Hydrogen with a Sulfonyl Fluoride group (-SO₂F).

  • C-7 Bromination: Replacement of Hydrogen with a Bromine atom (-Br).

Elemental Mass Contribution:

  • Carbon (8 × 12.011): 96.09 Da

  • Bromine (1 × 79.904): 79.90 Da

  • Sulfur (1 × 32.06): 32.06 Da

  • Oxygen (2 × 15.999): 32.00 Da

  • Fluorine (1 × 18.998): 19.00 Da

  • Nitrogen (1 × 14.007): 14.01 Da

  • Hydrogen (5 × 1.008): 5.04 Da

  • Total: ~278.10 g/mol

Synthetic Methodology

The synthesis of 7-bromo-1H-indole-3-sulfonylfluoride typically follows a two-step electrophilic aromatic substitution sequence. The 7-bromo substituent is robust and survives the harsh acidic conditions required for sulfonylation.

Protocol: Chlorosulfonylation – Fluorination Exchange

Step 1: Synthesis of Sulfonyl Chloride Intermediate

  • Reagents: 7-Bromoindole, Chlorosulfonic acid (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or neat.
    
  • Procedure:

    • Dissolve 7-bromoindole (1.0 equiv) in anhydrous acetonitrile at 0°C under

      
      .
      
    • Dropwise add chlorosulfonic acid (3.0–5.0 equiv) to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Fluoride Exchange (SuFEx Installation)

  • Reagents: Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ) with 18-crown-6.
  • Solvent: Acetonitrile/Water (1:1 mixture) or Acetone/Water.

  • Procedure:

    • Suspend the crude sulfonyl chloride in an acetonitrile/water mixture.

    • Add saturated aqueous

      
       (2.0 equiv).
      
    • Stir vigorously at room temperature for 2–6 hours.

    • Monitoring: Monitor by TLC or LC-MS (shift from -Cl to -F mass).

    • Purification: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
      
Workflow Diagram

SynthesisPath Indole 7-Bromoindole (C8H6BrN) Inter Intermediate: Sulfonyl Chloride (R-SO2Cl) Indole->Inter Electrophilic Subst. 0°C -> RT CSA Chlorosulfonic Acid (ClSO3H) CSA->Inter Product 7-bromo-1H-indole- 3-sulfonyl fluoride (R-SO2F) Inter->Product Halogen Exchange (SuFEx Prep) KHF2 KHF2 / KF (F- Source) KHF2->Product

Caption: Figure 1: Synthetic route converting 7-bromoindole to the sulfonyl fluoride warhead via a sulfonyl chloride intermediate.

Mechanistic Applications: SuFEx & Covalent Inhibition[3][9][10]

The primary utility of 7-bromo-1H-indole-3-sulfonylfluoride lies in its ability to act as a context-specific covalent modifier .

The SuFEx Mechanism

Unlike highly reactive sulfonyl chlorides or Michael acceptors (e.g., acrylamides), sulfonyl fluorides are relatively inert to free circulating nucleophiles (glutathione, water). They require a specific local environment—often provided by a protein binding pocket—to activate the S-F bond for cleavage.

  • Recognition: The indole core binds to a hydrophobic pocket (e.g., kinase hinge region).

  • Activation: A nearby amino acid side chain (Tyr-OH, Lys-NH2, Ser-OH) is positioned in proximity to the sulfur atom.

  • Exchange: The nucleophile attacks the sulfur center, ejecting the fluoride ion (

    
    ) as a leaving group.
    
  • Result: A permanent sulfonamide or sulfonate linkage is formed, irreversibly inhibiting the target.

Signaling Pathway & Logic Diagram

SuFExMechanism cluster_env Protein Pocket Environment Ligand Ligand: 7-bromo-1H-indole-3-SO2F Complex Non-Covalent Complex (Reversible Binding) Ligand->Complex Kd (Binding Affinity) Protein Target Protein (Kinase/Enzyme) Protein->Complex TS Transition State (Nu: attacks S(VI)) Complex->TS Proximity Effect Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct S-F Bond Cleavage Fluoride Leaving Group (F-) TS->Fluoride

Caption: Figure 2: Mechanism of covalent protein modification via Sulfur-Fluoride Exchange (SuFEx).

Handling and Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). While stable to hydrolysis at neutral pH, long-term exposure to moisture can degrade the sulfonyl fluoride to the sulfonic acid.

  • Toxicity: Treat as a potential alkylating agent. Use standard PPE (gloves, goggles, fume hood).

  • Analysis:

    • NMR:

      
       NMR is the gold standard for verifying the integrity of the S-F bond (typically appears around +60 to +70 ppm relative to 
      
      
      
      ).
    • LC-MS: Avoid acidic mobile phases with high temperatures for prolonged periods to prevent hydrolysis during analysis.

References
  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters, 9(7), 584–586. [Link]

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1469-1477. [Link]

Sources

Technical Guide: Determining the Aqueous Solubility of 7-bromo-1H-indole-3-sulfonyl fluoride from a DMSO Stock

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Solubility in Early-Stage Drug Discovery

7-bromo-1H-indole-3-sulfonyl fluoride is a halogenated indole derivative containing a sulfonyl fluoride moiety. Such compounds are of significant interest in medicinal chemistry, particularly as covalent inhibitors or chemical probes. However, before any meaningful biological evaluation can occur, a fundamental physicochemical property must be established: aqueous solubility.

Poor aqueous solubility is a primary driver of compound attrition in the drug development pipeline. It can lead to a host of complications, including:

  • Unreliable results in in vitro assays.[1]

  • Underestimated toxicity and potency.

  • Poor absorption and bioavailability.[1][2][3]

Dimethyl sulfoxide (DMSO) is the "universal solvent" in early-stage discovery, prized for its ability to dissolve a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for chemical libraries.[4][5][6] Consequently, the most relevant solubility measurement for high-throughput screening (HTS) and initial biological assays is kinetic solubility.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key solubility concepts:

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is determined over a longer period (e.g., 24-72 hours) to ensure a true equilibrium is reached.[3][7]

  • Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][2] This method is faster, suited for HTS, and mimics the conditions of most in vitro biological assays.[2][8] However, it can sometimes yield higher apparent solubility values due to the formation of supersaturated or amorphous precipitated states.[9][10][11]

For the purpose of this guide, we will focus on determining the kinetic solubility, as it provides the most practical and immediate value for early-stage research activities.

Recommended Methodology: Kinetic Solubility Assessment by Laser Nephelometry

Laser nephelometry is a high-throughput, sensitive, and cost-effective method for rapidly evaluating kinetic solubility.[12][13] The principle is straightforward: a laser beam is passed through the sample, and the amount of light scattered by insoluble particles (precipitate) is measured by a detector.[13][14][15] The higher the amount of scattered light, the more precipitate has formed, indicating that the compound's solubility limit has been exceeded.[14]

This approach is favored because it directly measures the physical presence of undissolved particles, requires minimal sample, and is compatible with standard microplate formats (96- or 384-well), making it ideal for automated screening.[13][16]

Experimental Protocol

This protocol describes a step-by-step procedure for determining the kinetic solubility of 7-bromo-1H-indole-3-sulfonyl fluoride using a plate-based laser nephelometer.

3.1. Materials and Equipment

  • 7-bromo-1H-indole-3-sulfonyl fluoride (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplates

  • Automated liquid handler or calibrated multichannel pipettes

  • Laser nephelometer plate reader (e.g., BMG NEPHELOstar® or similar)

  • Positive Control: A known poorly soluble compound (e.g., Albendazole)[17]

  • Negative Control: A known highly soluble compound (e.g., Furosemide)[17]

3.2. Procedure

Step 1: Preparation of Stock and Control Solutions

  • Prepare a 10 mM primary stock solution of 7-bromo-1H-indole-3-sulfonyl fluoride by dissolving the solid compound in 100% DMSO.

  • Prepare 10 mM primary stock solutions of the positive and negative control compounds in 100% DMSO.

  • From the 10 mM primary stocks, create a serial dilution series in 100% DMSO directly in a 96-well plate (the "source plate"). A typical 8-point, 2-fold dilution series would range from 10 mM down to 0.078 mM.

Step 2: Assay Plate Preparation and Measurement

  • Using a liquid handler, dispense 198 µL of PBS (pH 7.4) into the wells of a new 96-well microplate (the "assay plate").

  • Transfer 2 µL of the compound and control DMSO solutions from the source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and a top compound concentration of 100 µM.

  • Mix the assay plate thoroughly on a plate shaker for 60 seconds.

  • Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.[2]

  • Place the assay plate into the laser nephelometer and measure the light scatter for each well.

Step 3: Data Analysis

  • Subtract the average light scatter signal from the vehicle control wells (PBS + 1% DMSO) from all compound-containing wells.

  • Plot the background-subtracted light scatter (Relative Nephelometric Units, RNU) versus the nominal compound concentration.

  • The kinetic solubility is defined as the concentration at which the light scatter signal begins to significantly increase above the baseline. This "precipitation point" can be determined by identifying the intersection of the two linear portions of the curve (the soluble and insoluble regions).[12][16]

G cluster_prep Step 1: Stock Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Acquisition & Analysis A Weigh Solid Compound (7-bromo-1H-indole-3-sulfonyl fluoride) B Dissolve in 100% DMSO to create 10 mM Stock A->B C Perform 2-fold serial dilutions in DMSO (Source Plate) B->C E Transfer 2 µL from Source Plate to Assay Plate (1:100 dilution) C->E 2 µL transfer D Dispense 198 µL PBS (pH 7.4) into Assay Plate D->E F Mix and Incubate (2 hours, RT) E->F G Measure Light Scatter (Laser Nephelometer) F->G H Plot Scatter vs. Concentration G->H I Determine Precipitation Point (Kinetic Solubility Value) H->I

Caption: Experimental workflow for kinetic solubility determination.

Illustrative Data Presentation and Interpretation

Since experimental data is not available, the following table illustrates how results for 7-bromo-1H-indole-3-sulfonyl fluoride would be presented alongside controls.

CompoundHighest Soluble Concentration (µM)Solubility Classification
7-bromo-1H-indole-3-sulfonyl fluoride [Illustrative Value: 45 µM] Moderately Soluble
Furosemide (High Solubility Control)> 100 µMHigh Solubility
Albendazole (Low Solubility Control)< 5 µMLow Solubility

Interpreting the Results:

  • A value of 45 µM would suggest that 7-bromo-1H-indole-3-sulfonyl fluoride is moderately soluble under these kinetic conditions.

  • Implications for Assay Development: For a compound with a ~45 µM solubility limit, preparing primary screens at concentrations of 10 µM or below is advisable to avoid issues with precipitation. If higher concentrations are required, the assay buffer composition may need to be optimized, or the final DMSO concentration slightly increased (though this can introduce its own artifacts).[4][18]

  • Self-Validation: The inclusion of high and low solubility controls is critical.[17] If the controls do not perform as expected, it indicates a potential issue with the assay execution (e.g., incorrect buffer pH, instrument malfunction) and the results for the test compound should be considered invalid.

Broader Implications and Next Steps

A kinetic solubility value provides a critical decision-making point. If solubility is found to be very low (<10 µM), medicinal chemists may need to consider structural modifications to improve this property before investing further resources. For compounds with moderate to high solubility, researchers can proceed with confidence to subsequent in vitro assays, knowing their compound will remain in solution at the desired test concentrations.

This guide provides a robust, industry-standard methodology for determining the kinetic aqueous solubility of 7-bromo-1H-indole-3-sulfonyl fluoride. By understanding the principles behind the technique and carefully executing the protocol, researchers can generate reliable data that is crucial for the successful progression of drug discovery projects.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Aqueous Kinetic Solubility. ADME@NCATS - NIH. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Laser Nephelometry. Bienta. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Kinetic solubility automated screen. BMG LABTECH. [Link]

  • Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs | Cancer Research. AACR Journals. [Link]

  • One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore. ACS Publications. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • 7-bromo-3-(1-fluoroethyl)-1H-indole | C10H9BrFN | CID 84703111. PubChem. [Link]

  • ExperimentNephelometry Documentation. Emerald Cloud Lab. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. [Link]

Sources

7-bromo-1H-indole-3-sulfonylfluoride MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Title: 7-Bromo-1H-Indole-3-Sulfonylfluoride: Comprehensive Safety Data, MSDS Protocols, and SuFEx Applications in Drug Discovery

Executive Summary As a Senior Application Scientist, I have structured this technical whitepaper to bridge the critical gap between rigorous safety compliance and cutting-edge synthetic utility. 7-bromo-1H-indole-3-sulfonylfluoride (CAS: 2169647-80-5) is a highly specialized bifunctional building block. It combines the privileged biological recognition of an indole scaffold with the highly tunable reactivity of a sulfonyl fluoride warhead. This guide provides a deep dive into its physicochemical profiling, stringent Material Safety Data Sheet (MSDS) handling protocols, and self-validating methodologies for its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent drug design.

Physicochemical Profiling & Structural Significance

The molecular architecture of 7-bromo-1H-indole-3-sulfonylfluoride is purposefully designed for late-stage functionalization. The 7-bromo substitution serves as an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 3-sulfonyl fluoride group acts as a chemoselective electrophile.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Causality
CAS Number 2169647-80-5Unique identifier for regulatory tracking.
Molecular Formula C8H5BrFNO2SDictates isotopic distribution in mass spectrometry.
Molecular Weight 278.10 g/mol Optimal low-molecular-weight starting material for fragment-based drug discovery (FBDD).
S-F Bond Energy ~85-90 kcal/molConfers extreme thermodynamic stability compared to highly labile sulfonyl chlorides[1].

MSDS & Hazard Mitigation Protocols

While sulfonyl fluorides are celebrated for their stability in aqueous media, they remain potent electrophiles that pose significant occupational hazards. Upon catastrophic hydrolysis (usually catalyzed by strong bases or extreme heat), they can release hydrogen fluoride (HF), a highly toxic and corrosive gas[2].

Table 2: Hazard Identification & Emergency Response

Hazard ClassGHS StatementPrecautionary Mitigation & Causality
Acute Toxicity H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled.P280: Wear neoprene over nitrile gloves. Causality: Nitrile alone may degrade upon prolonged exposure to the aprotic solvents (e.g., DMF) required to dissolve this compound.
Skin/Eye Corrosion H314: Causes severe skin burns and eye damage.P305+P351+P338: Rinse cautiously with water. Causality: Immediate dilution prevents localized HF generation on mucosal membranes[2].
Respiratory Toxicity H335: May cause respiratory irritation.P260: Do not breathe dust/fume. Causality: Micro-particulates of the indole solid can lodge in the respiratory tract, leading to delayed sulfonylation of lung tissue proteins.

Mechanistic Causality in SuFEx Chemistry

The adoption of 7-bromo-1H-indole-3-sulfonylfluoride in modern synthesis is driven by the principles of SuFEx click chemistry[1]. Why choose a sulfonyl fluoride over a sulfonyl chloride? The causality lies in the stability-reactivity paradox :

  • Resistance to Reduction: The S-F bond undergoes strictly heterolytic cleavage, making it inert to reductive conditions that would typically destroy other halides[1].

  • Thermodynamic Stability: The compound is completely stable to thermolysis and neutral nucleophiles (like water or aliphatic alcohols)[3].

  • Exclusive Sulfur Reactivity: Unlike carbon-centered electrophiles, the S(VI) center avoids off-target alkylation, chemoselectively producing only sulfonylation products[3].

G A 7-Br-Indole-3-SO2F B Nucleophile Addition A->B C Catalyst Activation B->C D Transition State C->D E Sulfonylation Product D->E F LC-MS Validation E->F

Caption: Workflow logic of SuFEx click chemistry using 7-bromo-1H-indole-3-sulfonylfluoride.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, all experimental workflows must be designed as self-validating systems.

Protocol 1: Anhydrous Stock Preparation & Handling

Causality: Although the S-F bond is resistant to neutral water, the presence of trace moisture during downstream base-catalyzed reactions will cause competitive hydrolysis[4].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon.

  • Dissolution: Dissolve 7-bromo-1H-indole-3-sulfonylfluoride in anhydrous Acetonitrile (MeCN) to yield a 0.1 M solution. Why MeCN? It is a polar aprotic solvent that fully solubilizes the indole core without providing protic interference.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent prior to dissolution (must be <50 ppm H₂O). Post-dissolution, run a baseline LC-MS. The system is validated if the intact [M-H]⁻ ion is observed at m/z 276.0 with zero trace of the sulfonic acid degradation product (m/z 274.0).

Protocol 2: SuFEx Click Coupling with Aryl Silyl Ethers

Causality: SuFEx requires nucleophile activation. Using an aryl silyl ether and a strong amidine base (DBU) facilitates the formation of a highly reactive phenoxide intermediate that attacks the sulfur center, driving the expulsion of the fluoride leaving group[3].

  • Reaction Setup: To the 0.1 M stock solution (1.0 eq), add the aryl silyl ether (1.1 eq).

  • Catalysis: Introduce DBU (0.2 eq) dropwise at room temperature. Why DBU? Triethylamine lacks the kinetic basicity required to efficiently drive the silyl deprotection in situ.

  • Self-Validation Checkpoint: Monitor via LC-MS after 2 hours. The protocol is validated when the starting material peak disappears and a new peak corresponding to the exact mass of [M + Nucleophile - HF] appears. If a mass corresponding to[M - F + OH] is detected, the system has failed due to moisture contamination.

Applications in Chemical Biology & Drug Development

In drug discovery, 7-bromo-1H-indole-3-sulfonylfluoride is deployed as a proximity-driven covalent warhead. When incorporated into a small molecule ligand, the indole core directs the molecule to the target protein's binding pocket. Once bound, the localized microenvironment (often containing a basic histidine or a hydrogen-bond network) activates the otherwise inert SO₂F group, allowing it to irreversibly sulfonylate nearby Serine, Threonine, Tyrosine, or Lysine residues[3].

H Target Target Protein Complex Reversible Binding Target->Complex Probe Covalent Probe Probe->Complex Proximity SO2F Activation Complex->Proximity Covalent Irreversible Inhibition Proximity->Covalent

Caption: Mechanism of proximity-induced covalent inhibition by indole-3-sulfonyl fluorides.

This proximity-induced activation ensures that the probe remains inert in systemic circulation, drastically reducing off-target toxicity while maintaining high on-target residence time[4].

References

  • Chinese Chemical Society. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". CCS Chemistry. [Link]

  • National Institutes of Health (PMC). "Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking". Nature Communications.[Link]

Sources

The Indole-3-Sulfonyl Paradigm: From Labile Chlorides to Precision Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Warhead Revolution

In the landscape of covalent drug discovery, the sulfonyl group has evolved from a blunt instrument to a precision tool. Historically, indole-3-sulfonyl chloride (I3SC) served as a reactive intermediate—highly electrophilic but plagued by hydrolytic instability and indiscriminate reactivity. The emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has elevated its analog, indole-3-sulfonyl fluoride (I3SF) , to a position of prominence.

Unlike the chloride, which decomposes rapidly in aqueous media, the fluoride is a "sleeping beauty" warhead: thermodynamically stable in plasma and cellular buffers, yet kinetically activated by specific protein microenvironments (e.g., Tyrosine or Lysine residues). This guide details the physicochemical divergence of these two species, provides a validated synthesis protocol for the fluoride, and outlines its application in targeted protein degradation and chemical proteomics.

Chemical Foundation: Stability vs. Reactivity

The functional difference between I3SC and I3SF is dictated by the nature of the sulfur-halogen bond.

Bond Energy and Character
  • Indole-3-Sulfonyl Chloride (I3SC): The S-Cl bond is relatively weak (~46 kcal/mol) and highly polarizable. The chlorine atom is a good leaving group, making the sulfur center susceptible to attack by weak nucleophiles, including water. This leads to rapid hydrolysis to the sulfonic acid, often within minutes in aqueous solution.

  • Indole-3-Sulfonyl Fluoride (I3SF): The S-F bond is significantly stronger (~90 kcal/mol) and shorter. Fluorine’s high electronegativity contracts the sulfur d-orbitals, rendering the sulfur center less accessible to bulk nucleophiles but highly reactive toward specific nucleophiles in the presence of H-bond donors or Lewis acids (e.g., inside a protein pocket or with Ca²⁺ catalysis).

Comparative Properties Table
FeatureIndole-3-Sulfonyl Chloride (I3SC)Indole-3-Sulfonyl Fluoride (I3SF)
Bond Dissociation Energy ~46 kcal/mol (S-Cl)~90 kcal/mol (S-F)
Hydrolytic Stability Poor :

min in PBS (pH 7.4)
Excellent : Stable for days/weeks in PBS
Redox Stability Susceptible to reductionResistant to reduction (Redox silent)
Reactivity Mode Indiscriminate electrophile (tries to react with everything)Context-dependent "SuFEx" (reacts only when activated)
Primary Target Non-specific Cys/Lys/Ser labelingSpecific Tyr/Lys/Ser/His in binding pockets
Physical State Moisture-sensitive solid (often decomposes to purple/black)Stable crystalline solid (often white/off-white)

Mechanism of Action: The SuFEx Advantage

The transition from Chloride to Fluoride represents a shift from associative to dissociative-like or assisted mechanisms.

The "Sleeping Beauty" Effect

Sulfonyl fluorides possess a unique resistance to hydrolysis due to the low polarizability of the fluoride ion and the strength of the S-F bond. However, in the confined environment of a protein active site, specific residues can activate the warhead.

  • Tyrosine Targeting: A nearby basic residue deprotonates the phenol of Tyrosine, while the local environment stabilizes the fluoride leaving group (often via H-bonding), facilitating the nucleophilic attack.

  • Lysine Targeting: Similar to traditional sulfonylation but requires a specific geometry to overcome the high activation energy barrier of the S-F bond.

Visualization: Reactivity Landscape

ReactivityLandscape I3SC Indole-3-Sulfonyl Chloride (High Energy, Unstable) Hydrolysis Sulfonic Acid (Dead End) I3SC->Hydrolysis Rapid Hydrolysis (H2O) Covalent Covalent Adduct (Specific Inhibition) I3SC->Covalent Non-specific Labeling I3SF Indole-3-Sulfonyl Fluoride (Stable, Latent) I3SF->Hydrolysis Resistant I3SF->Covalent SuFEx Activation (Proximity Driven) Protein Target Protein (Tyr/Lys/Ser)

Figure 1: The Reactivity Landscape. I3SC (Red) is prone to rapid hydrolysis and non-specific reactions. I3SF (Green) resists hydrolysis, reserving its reactivity for the specific protein target (SuFEx activation).

Experimental Protocol: Synthesis of Indole-3-Sulfonyl Fluoride

Objective: Synthesize Indole-3-Sulfonyl Fluoride (I3SF) from Indole via the Sulfonyl Chloride intermediate. Scale: 10 mmol basis.

Step 1: Chlorosulfonylation (Indole I3SC)

Note: Indole is acid-sensitive (dimerization). Temperature control is critical.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) under

    
    .
    
  • Reagent: Dissolve Indole (1.17 g, 10 mmol) in anhydrous Pyridine (10 mL) or DMF (if avoiding pyridine). Pyridine acts as an acid scavenger to prevent indole polymerization.

  • Addition: Cool to 0°C. Add Chlorosulfonic acid (

    
    , 2.0 eq) dropwise over 20 minutes.
    
    • Observation: The reaction is exothermic. Solution may turn yellow/orange.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Note: Chloride is unstable on silica; quench a small aliquot with methanol to visualize as methyl ester).

  • Workup: Pour reaction mixture onto crushed ice. The sulfonyl chloride (I3SC) will precipitate. Filter rapidly.

    • Critical:Do not dry the chloride excessively or store it. Proceed immediately to Step 2 to avoid decomposition.

Step 2: Fluoride Exchange (I3SC I3SF)

The "Bifluoride" Method (Sharpless Protocol).

  • Reagent Prep: Prepare a saturated aqueous solution of Potassium Bifluoride (

    
    , ~4M).
    
  • Reaction: Dissolve the wet I3SC cake from Step 1 in Acetonitrile (ACN, 20 mL).

  • Execution: Add the

    
     solution (2.0 eq) to the ACN solution. Stir vigorously at RT.
    
    • Mechanism:[1][2][3][4][5][6] The bifluoride anion (

      
      ) is a potent nucleophile for the exchange and buffers the pH.
      
  • Monitoring: Reaction is typically complete in <2 hours.[5][6] I3SF is stable on TLC.

  • Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over

    
    .
    
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

    • Yield: Typically >80% over two steps.

    • Appearance: White to off-white crystalline solid.[7]

Visualization: Synthesis Workflow

SynthesisWorkflow Indole Indole (Starting Material) Step1 Step 1: Chlorosulfonylation (ClSO3H, Pyridine, 0°C) Indole->Step1 I3SC Indole-3-Sulfonyl Chloride (Unstable Intermediate) Step1->I3SC Step2 Step 2: Fluoride Exchange (KHF2, ACN/H2O, RT) I3SC->Step2 Immediate Use I3SF Indole-3-Sulfonyl Fluoride (Stable Product) Step2->I3SF

Figure 2: Two-step synthesis of I3SF. The instability of the chloride intermediate dictates an immediate transition to the fluoride exchange step.

Biological Applications & Case Studies

Covalent Inhibition of Kinases

Indole-3-sulfonyl fluorides have been utilized to target non-catalytic amino acids in kinase pockets.

  • Mechanism: The indole moiety acts as an ATP-mimetic anchor, positioning the

    
     warhead near a specific Lysine or Tyrosine.
    
  • Advantage: Unlike acrylamides (which target Cysteine), sulfonyl fluorides can target residues that are more abundant but harder to label, expanding the "druggable" proteome.

Chemical Proteomics (ABPP)

I3SF derivatives serve as excellent Activity-Based Protein Profiling (ABPP) probes.

  • Workflow: An I3SF probe (often tagged with an alkyne) is incubated with a proteome. It covalently modifies proteins with high affinity for the indole scaffold. The stability of the S-F bond ensures that background labeling (noise) is low compared to sulfonyl chlorides, which would label surface residues indiscriminately.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. Link

  • Takeuchi, Y., et al. (2000).[2][3] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters. Link

  • Enamine Ltd. (2026). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. Link

Sources

Commercial & Technical Guide: 7-Bromo-1H-indole-3-sulfonylfluoride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the sourcing, technical specifications, and experimental application of 7-bromo-1H-indole-3-sulfonylfluoride (CAS: 2169647-80-5). It is designed for medicinal chemists and chemical biologists utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry for covalent drug discovery or proteomic profiling.[1]

Strategic Overview

7-bromo-1H-indole-3-sulfonylfluoride represents a "dual-warhead" building block in modern drug discovery. It combines a SuFEx-reactive sulfonyl fluoride at the C3 position with a cross-coupling-ready bromide at the C7 position.

  • Primary Utility: Covalent probing of tyrosine, serine, lysine, and histidine residues via SuFEx "click" chemistry.

  • Secondary Utility: The 7-bromo substituent allows for late-stage diversification (via Suzuki-Miyaura or Buchwald-Hartwig coupling) without compromising the sulfonyl fluoride moiety, which is chemically orthogonal to standard Pd-catalyzed conditions.

  • Target Class: Kinase inhibitors (hinge binders), GPCR ligands, and chemically reactive proteomic probes.[1]

Commercial Directory & Sourcing

The compound is commercially available but typically categorized as a "Tier 2" specialty building block, meaning it is stocked by specialized synthesis houses rather than general commodity vendors.

Primary Suppliers (Verified)
SupplierCatalog / Ref IDPurity GradePack SizesLead Time
Enamine ENAH03BB5B65≥95% (NMR)100mg, 1gImmediate (Stock)
Sigma-Aldrich 2169647-80-5Research GradeCustom/Inquire2-4 Weeks
ChemScene Custom Request≥98%Bulk (kg)4-6 Weeks
Sourcing Strategy
  • For Screening (mg scale): Prioritize Enamine .[1] They are the primary origin for many SuFEx building blocks distributed by aggregators.

  • For Scale-up (g to kg): Contact ChemScene or WuXi AppTec for custom synthesis.[1] The synthesis from 7-bromoindole is scalable (2 steps), making custom manufacturing cost-effective for >10g orders.[1]

Technical Specifications & QC

Before introducing this reagent into a biological assay or synthetic sequence, validate the material using the following parameters.

Physicochemical Properties[3][4][5][6][7][8]
  • CAS Number: 2169647-80-5[2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 278.10 g/mol [1]

  • Solubility: Soluble in DMSO, DMF, MeCN, and CH

    
    Cl
    
    
    
    . Poor solubility in water/PBS (requires co-solvent).[1]
  • Stability: High.[1][3][4] Resistant to hydrolysis at neutral pH.[1] Stable to column chromatography (silica).[1]

Quality Control Protocol (Self-Validating)

Do not rely solely on LCMS, as the sulfonyl fluoride moiety can sometimes hydrolyze on acidic HPLC columns if not buffered.


 NMR is the gold standard. [1]
  • 
     NMR:  Expect a singlet around +60 to +70 ppm  (relative to CFCl
    
    
    
    ) or +30 to +40 ppm (relative to TFA), depending on the reference.[1]
    • Pass: Sharp singlet.[1]

    • Fail: Appearance of a broad peak at -120 ppm (indicating free fluoride ion/hydrolysis) or multiple peaks (sulfonic anhydride formation).[1]

  • LCMS: Run with neutral or slightly basic mobile phase (Ammonium Bicarbonate) to prevent on-column hydrolysis.[1]

Experimental Application Guide

A. Workflow: Orthogonal Diversification

The power of this molecule lies in its ability to undergo Palladium-catalyzed coupling at the 7-position while retaining the SuFEx warhead at the 3-position.

G Start 7-Bromo-1H-indole- 3-sulfonylfluoride Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 Boronic Acid, Pd(dppf)Cl2, Base Inter Functionalized SuFEx Probe Step1->Inter Retains SO2F Step2 Protein Incubation (SuFEx Reaction) Inter->Step2 Target Protein, Buffer (pH 7.4) Final Covalent Protein Complex Step2->Final Tyr/Lys/His Modification

Figure 1: Orthogonal workflow allowing library expansion via the bromine handle before covalent attachment.

B. Protocol: SuFEx Bioconjugation

Objective: Covalently label a target protein containing a reactive Tyrosine or Lysine near the indole binding pocket.[1]

Reagents:

  • Compound: 7-bromo-1H-indole-3-sulfonylfluoride (10 mM stock in DMSO).[1]

  • Buffer: PBS pH 7.4 (Avoid Tris or primary amine buffers if targeting Lysine non-specifically; for Tyrosine targeting, PBS is safe).[1]

  • Protein: 10-50 µM target protein.

Step-by-Step:

  • Preparation: Dilute the protein to 20 µM in PBS.

  • Incubation: Add the compound stock to the protein solution to a final concentration of 100-200 µM (5-10x excess). Keep DMSO < 2%.[1]

  • Reaction: Incubate at 37°C for 2-4 hours.

    • Note: SuFEx is slower than acrylamide Michael additions.[1] It requires specific geometry or "protein-templated" activation.

  • Quenching: Not strictly necessary due to slow background hydrolysis, but excess reagent can be removed via desalting column (Zeba Spin) or dialysis.[1]

  • Readout: Analyze via Intact Mass Spectrometry. Look for a mass shift of +258.1 Da (Molecular weight of probe minus HF).[1]

    • 
      [1]
      

Synthesis Route (For Verification)

Understanding the synthesis helps in troubleshooting impurities.[1]

  • Starting Material: 7-Bromoindole.

  • Sulfonylation: Reaction with chlorosulfonic acid (

    
    ) at 0°C 
    
    
    
    Indole-3-sulfonyl chloride.[1]
  • Fluorination: Halogen exchange using Potassium Bifluoride (

    
    ) or 
    
    
    
    in Acetone/Water.[1]
    • Impurity Watch: Residual sulfonyl chloride (highly reactive, hydrolyzes fast) or sulfonic acid (inactive).[1]

Safety & Handling

  • Hazard Class: Sulfonyl fluorides are covalent electrophiles.[1] Treat as a potential sensitizer and alkylating agent.[1]

  • Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.[1]

  • Inactivation: In case of spill, treat with a solution of 1M NaOH or a nucleophilic scavenger (e.g., ethanolamine) to hydrolyze the fluoride.[1]

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition.[1] [Link][1]

  • Jones, L. H. (2018). Sulfonyl fluorides in chemical biology and drug discovery.[1][5] MedChemComm.[1] [Link]

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.[1] Chemical Science.[1][3] [Link]

Sources

The Therapeutic Potential of 7-Bromo-Indole Sulfonyl Fluoride Scaffolds: A Technical Guide for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide provides an in-depth analysis of the 7-bromo-indole sulfonyl fluoride scaffold, a promising, yet underexplored, platform for the development of targeted covalent inhibitors. By strategically combining the "privileged" indole nucleus with the versatile sulfonyl fluoride electrophile, this scaffold offers a unique opportunity to engage non-cysteine residues in a target-specific manner. This document elucidates the synthetic strategies, mechanism of action, and therapeutic potential of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors. The insights presented herein are grounded in the fundamental principles of medicinal chemistry and supported by current scientific literature, offering a comprehensive resource for professionals in the field.

Introduction: The Convergence of Privileged Scaffolds for Covalent Inhibition

The pursuit of novel therapeutics with enhanced potency and selectivity has led to a resurgence of interest in covalent inhibitors. These agents form a stable bond with their biological target, often resulting in prolonged pharmacodynamic effects and the ability to modulate challenging targets. The 7-bromo-indole sulfonyl fluoride scaffold represents a sophisticated approach to covalent drug design, merging two highly valued chemical moieties.

The Indole Nucleus in Medicinal Chemistry: A "Privileged" Structure

The indole ring system is a cornerstone of medicinal chemistry, found in a multitude of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for engaging the binding sites of diverse biological targets, particularly kinases.[3] The indole framework provides a rigid and tunable platform for the presentation of pharmacophoric elements.

Sulfonyl Fluorides: Tunable Electrophiles for Covalent Modification of Non-Cysteine Residues

Sulfonyl fluorides have emerged as highly versatile "warheads" for covalent inhibitors.[4] Unlike many conventional electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[5] This reactivity is mediated by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly reliable and biocompatible transformation.[4] The stability of the sulfonyl fluoride group, coupled with its "tunable" reactivity based on the local protein environment, allows for the design of highly selective covalent inhibitors.

The Rationale for Combining 7-Bromo-Indole with a Sulfonyl Fluoride Warhead

The strategic combination of a 7-bromo-indole core with a sulfonyl fluoride electrophile offers several potential advantages in drug design:

  • Target Recognition: The indole moiety can serve as a recognition element, guiding the molecule to the binding site of a target protein, such as the ATP-binding pocket of a kinase.

  • Modulation of Properties: The bromine atom at the 7-position can influence the physicochemical properties of the molecule, such as lipophilicity, and may form specific halogen bonds with the target protein, enhancing binding affinity and selectivity. Brominated indoles are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[6][]

  • Covalent Engagement: The sulfonyl fluoride group acts as a latent electrophile, positioned to form a covalent bond with a nearby nucleophilic residue upon binding, leading to irreversible inhibition.

Synthesis of 7-Bromo-Indole Sulfonyl Fluoride Scaffolds

The synthesis of 7-bromo-indole sulfonyl fluorides can be approached through several routes, primarily involving the introduction of the sulfonyl fluoride moiety onto a pre-formed 7-bromoindole core.

Retrosynthetic Analysis and Key Synthetic Challenges

A primary retrosynthetic disconnection is at the C-SO2F bond, suggesting a late-stage sulfonylfluorination of a 7-bromoindole derivative. A key challenge is achieving regioselective functionalization of the indole ring. The 3-position is the most nucleophilic site, making it a common point of attachment.

Protocol 1: Palladium-Catalyzed Sulfonyl Fluoride Synthesis from 7-Bromoindole

This protocol is adapted from established methods for the synthesis of aryl sulfonyl fluorides from aryl bromides.[4][8]

Step 1: N-Protection of 7-Bromoindole

  • Dissolve 7-bromoindole in a suitable solvent (e.g., DMF or THF).

  • Add a base (e.g., NaH) and an appropriate protecting group (e.g., TIPS-Cl or Boc-anhydride).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the N-protected 7-bromoindole.

Step 2: Palladium-Catalyzed Sulfonylation

  • In a dry flask under an inert atmosphere, combine the N-protected 7-bromoindole, a palladium catalyst (e.g., PdCl2(AmPhos)2), DABSO (a source of SO2), and a base (e.g., Et3N) in a suitable solvent (e.g., i-PrOH).[8]

  • Heat the reaction mixture (e.g., 75 °C) for 24 hours.[8]

  • Cool the reaction to room temperature.

Step 3: In Situ Fluorination

  • To the reaction mixture from Step 2, add an electrophilic fluorine source such as N-fluoro-benzenesulfonimide (NFSI).[8]

  • Stir at room temperature for 3 hours.[8]

  • Purify the resulting N-protected 7-bromo-indole sulfonyl fluoride by column chromatography.

Step 4: Deprotection

  • Remove the N-protecting group under appropriate conditions (e.g., TBAF for TIPS or TFA for Boc) to yield the final 7-bromo-indole sulfonyl fluoride.

Characterization and Quality Control

The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry.

  • Mass Spectrometry: To verify the molecular weight.

  • Purity Analysis (HPLC): To determine the purity of the compound.

Mechanism of Action: Covalent Modification of Target Proteins

The therapeutic effect of 7-bromo-indole sulfonyl fluoride scaffolds is predicated on their ability to form a stable covalent bond with their biological targets.

The Chemistry of Sulfur(VI) Fluoride Exchange (SuFEx) with Biological Nucleophiles

The core of the covalent interaction is the SuFEx reaction. The sulfonyl fluoride moiety is relatively stable in the aqueous environment of the cell but becomes susceptible to nucleophilic attack when held in close proximity to a reactive amino acid side chain within a protein's binding pocket. The protein's microenvironment can enhance the nucleophilicity of the reacting residue, facilitating the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.

Target Residue Selectivity: Beyond Cysteine

A key advantage of sulfonyl fluoride electrophiles is their ability to target a range of nucleophilic residues beyond the often-targeted cysteine. These include:

  • Lysine: The ε-amino group can act as a nucleophile.

  • Tyrosine: The hydroxyl group of the phenol side chain can be targeted.

  • Serine and Threonine: The hydroxyl groups of these residues are potential nucleophiles.

  • Histidine: The imidazole side chain can also participate in the SuFEx reaction.

This expanded targeting scope significantly broadens the "druggable" proteome.

The Role of the 7-Bromo-Indole Moiety in Target Recognition and Binding Affinity

The 7-bromo-indole portion of the scaffold is crucial for initial, non-covalent binding to the target protein. The indole ring can engage in hydrophobic interactions and hydrogen bonding, while the 7-bromo substituent can provide additional binding affinity through halogen bonding or by occupying a specific hydrophobic pocket. This initial binding event is critical for positioning the sulfonyl fluoride "warhead" in the correct orientation for the subsequent covalent reaction.

Diagram: Proposed Mechanism of Covalent Modification

G cluster_0 Non-Covalent Binding cluster_1 Covalent Modification Scaffold 7-Bromo-Indole Sulfonyl Fluoride BindingSite Binding Site (with Nucleophilic Residue) Scaffold->BindingSite Reversible Binding (Ki) Target Target Protein (e.g., Kinase) CovalentComplex Covalently Modified Target Protein BindingSite->CovalentComplex Irreversible Covalent Bond Formation (k_inact)

Caption: Proposed mechanism of covalent modification by a 7-bromo-indole sulfonyl fluoride scaffold.

Therapeutic Potential and Biological Applications

While the 7-bromo-indole sulfonyl fluoride scaffold is a relatively new area of investigation, its constituent parts suggest significant therapeutic potential across several disease areas.

Potential Target Classes
  • Kinases: The indole scaffold is a well-established kinase inhibitor template. A 7-bromo-indole sulfonyl fluoride could irreversibly target a non-catalytic lysine or tyrosine residue in the ATP-binding pocket of kinases implicated in cancer, such as EGFR or BTK.[2][3]

  • Proteases: Serine proteases are a classic target for sulfonyl fluoride inhibitors. This scaffold could be adapted to target proteases involved in a range of diseases.

  • Protein-Protein Interactions (PPIs): By targeting surface-exposed lysine or tyrosine residues, these covalent inhibitors could be used to disrupt PPIs that are often considered "undruggable" by traditional small molecules.

Experimental Protocols for Biological Evaluation

Protocol: Intact Protein Mass Spectrometry for Covalent Modification Confirmation
  • Incubation: Incubate the target protein with the 7-bromo-indole sulfonyl fluoride compound at a suitable concentration and time.

  • Sample Preparation: Desalt the protein sample to remove excess compound.

  • Mass Spectrometry Analysis: Analyze the protein sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Compare the mass of the treated protein with the untreated control. An increase in mass corresponding to the molecular weight of the compound confirms covalent modification.

Protocol: Target Engagement Assays

A cellular thermal shift assay (CETSA) can be used to confirm target engagement in a cellular context.

  • Cell Treatment: Treat cells with the compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Isolation: Separate the soluble and aggregated protein fractions.

  • Analysis: Analyze the amount of soluble target protein at each temperature by Western blot or other methods. Covalent binding will stabilize the protein, leading to a higher melting temperature.

Data Summary and Structure-Activity Relationship (SAR) Insights

While specific data for the 7-bromo-indole sulfonyl fluoride scaffold is not yet widely available, the following table provides a template for data that should be collected and considered in SAR studies.

Compound IDR1 (Indole N-substituent)R2 (Sulfonyl Fluoride Position)Target Kinase IC50 (nM)k_inact/Ki (M⁻¹s⁻¹)
Example-1 H3Data to be determinedData to be determined
Example-2 Me3Data to be determinedData to be determined
Example-3 H2Data to be determinedData to be determined

Discussion of SAR:

  • Position of the Sulfonyl Fluoride: The position of the sulfonyl fluoride on the indole ring (e.g., 2- vs. 3-position) will be critical for aligning the electrophile with a targetable nucleophile in the protein binding site.

  • Substitution on the Indole Nitrogen: Modification of the indole nitrogen can alter the compound's physicochemical properties and introduce new interactions with the target.

  • Role of the 7-Bromo Group: The impact of the 7-bromo group on potency and selectivity should be evaluated by comparing it to analogues with other halogens or no substitution at this position.

Conclusion

The 7-bromo-indole sulfonyl fluoride scaffold represents a promising frontier in the design of targeted covalent inhibitors. By leveraging the favorable properties of the indole nucleus and the versatile reactivity of the sulfonyl fluoride electrophile, this scaffold has the potential to yield potent and selective therapeutics against a range of challenging biological targets. The synthetic strategies, mechanistic understanding, and experimental protocols outlined in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this exciting class of molecules.

References

  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. PMC.
  • 7-Bromoindole | 51417-51-7. Benchchem.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • A portal to highly valuable indole-functionalized vinyl sulfonyl fluorides and allylic sulfonyl fluorides. Organic & Biomolecular Chemistry.
  • One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
  • The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development. Benchchem.
  • CAS 51417-51-7 (7-Bromoindole). BOC Sciences.
  • Fluorine-containing indoles: Synthesis and biological activity.
  • 7-Bromo-1H-indole | Biochemical Reagent. MedchemExpress.com.
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF.
  • Structure Activity Rel
  • 7-bromo-1H-indole-3-sulfonyl fluoride | 2169647-80-5.
  • Fluorine-containing indoles: Synthesis and biological activity.
  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate | Journal of the American Chemical Society.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science (RSC Publishing).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • SAR: Structure Activity Rel
  • Structure activity relationship – Knowledge and References. Taylor & Francis.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • 7-Bromoindole 96 51417-51-7. Sigma-Aldrich.
  • 7-Bromoindole - 51417-51-7. Discovery Fine Chemicals.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • (PDF) AlCl 3 Mediated Unexpected Migration of Sulfonyl Groups: Regioselective Synthesis of 7-Sulfonyl Indoles of Potential Pharmacological Interest.
  • What is the structure-activity relationship SAR in drug design?.

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Methodological & Application

High-Yield Synthesis of 7-Bromo-1H-Indole-3-Sulfonyl Fluoride via SuFEx Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the synthesis of 7-bromo-1H-indole-3-sulfonyl fluoride from its corresponding sulfonyl chloride precursor. Leveraging the principles of Sulfur-Fluoride Exchange (SuFEx) chemistry, this protocol utilizes a robust Potassium Bifluoride (


) mediated halogen exchange. This method is selected for its operational simplicity, high functional group tolerance, and avoidance of moisture-sensitive "naked" fluoride conditions. The resulting sulfonyl fluoride serves as a stable yet reactive covalent warhead for chemical biology applications and drug discovery campaigns targeting serine proteases or proximal lysine residues.

Introduction

Sulfonyl fluorides (


) have experienced a renaissance in medicinal chemistry, termed "SuFEx" (Sulfur-Fluoride Exchange) by Sharpless and co-workers.[1] Unlike their hydrolytically unstable sulfonyl chloride counterparts, sulfonyl fluorides possess a unique "stability-reactivity" balance: they are generally inert to aqueous hydrolysis and cellular environments but react specifically with nucleophiles (e.g., tyrosine, serine, lysine) within enzyme active sites or under fluoride-catalysis.

The 7-bromo-1H-indole scaffold is a privileged structure in kinase inhibitors and GPCR ligands. Converting the 3-sulfonyl chloride to the fluoride creates a probe capable of covalent capture or late-stage diversification via SuFEx click chemistry.

Key Advantages of the Protocol[2]
  • Chemoselectivity: The acidic nature of

    
     prevents the deprotonation of the indole N-H (pKa ~16), avoiding polymerization or self-reactivity often seen with basic fluoride sources (e.g., TBAF, CsF).
    
  • Scalability: The reaction proceeds in high yield (>85%) and requires minimal purification.

  • Stability: The product is stable for long-term storage at ambient conditions, unlike the chloride precursor.

Chemical Background & Mechanism[3][4][5]

The transformation relies on a nucleophilic substitution at the hexavalent sulfur center. While the S-Cl bond is weak and labile, the S-F bond is significantly stronger (approx. 130 kcal/mol) yet polarizable. The bifluoride anion (


) acts as both a proton source and a nucleophilic fluoride donor, facilitating the exchange while buffering the reaction medium.
Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products SM 7-Bromo-1H-indole- 3-sulfonyl chloride (Electrophile) Prod 7-Bromo-1H-indole- 3-sulfonyl fluoride (Target) SM->Prod MeCN / H2O RT, 2-4 h Reagent KHF2 (aq) (Bifluoride Source) Reagent->Prod Byprod KCl + HF

Figure 1: Reaction scheme for the conversion of sulfonyl chloride to sulfonyl fluoride using Potassium Bifluoride.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
7-Bromo-1H-indole-3-sulfonyl chloride Commercial or in-situ>95%Starting Material
Potassium Bifluoride (

)
7789-29-9>99%Fluorinating Agent
Acetonitrile (MeCN) 75-05-8HPLC GradeSolvent
Ethyl Acetate (EtOAc) 141-78-6ACS GradeExtraction
Magnesium Sulfate (

)
7487-88-9AnhydrousDrying Agent
Equipment
  • Round-bottom flask (50 mL or 100 mL) with magnetic stir bar.

  • Rotary evaporator.

  • Separatory funnel.

  • Teflon-coated spatula (avoid metal contact with corrosive HF byproducts).

  • Plastic/Polypropylene labware is recommended for handling concentrated

    
     solutions, though glass is acceptable for the diluted reaction mixture over short durations.
    

Experimental Protocol

Method A: Mediated Biphasic Synthesis (Recommended)

This method is preferred for its robustness and high yield.

Step 1: Preparation of Reagents[1][2]
  • Dissolve the Sulfonyl Chloride: In a round-bottom flask, dissolve 1.0 mmol (approx. 294 mg) of 7-bromo-1H-indole-3-sulfonyl chloride in 4.0 mL of Acetonitrile (MeCN) . Ensure complete solvation; the solution should be clear or slightly yellow.

  • Prepare Fluoride Solution: In a separate plastic vial, dissolve 2.0 mmol (156 mg, 2.0 equiv) of Potassium Bifluoride (

    
    )  in 1.0 mL of Water .
    
    • Note:

      
       is corrosive. Wear gloves and safety goggles.
      
Step 2: Reaction Initiation
  • Add the aqueous

    
     solution dropwise to the stirring MeCN solution of the sulfonyl chloride.
    
  • The reaction mixture will likely become biphasic or form a fine suspension.

  • Seal the flask and stir vigorously at Room Temperature (20-25°C) .

Step 3: Monitoring
  • Monitor reaction progress by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

  • Endpoint: The starting material (sulfonyl chloride) is typically consumed within 2 to 4 hours . The sulfonyl fluoride product is usually less polar (higher

    
    ) than the hydrolyzed sulfonic acid byproduct (if any forms).
    
    • LC-MS Note: Sulfonyl fluorides are stable on LC-MS but may show weak ionization. Look for the molecular ion or the loss of HF fragment.

Step 4: Work-up
  • Dilute the reaction mixture with 20 mL of Ethyl Acetate and 10 mL of Water .

  • Transfer to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer once more with 10 mL of Ethyl Acetate .

  • Combine the organic layers and wash with 10 mL of Brine (Saturated NaCl).

  • Dry the organic phase over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator, bath temp < 40°C).

Step 5: Purification
  • The crude residue is often sufficiently pure (>90%).

  • If necessary, purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       30% EtOAc in Hexanes.
      
    • Note: Indoles can be light-sensitive; protect columns from direct sunlight if possible.

Method B: Anhydrous KF / 18-Crown-6 (Alternative)

Use this method only if the substrate contains extremely water-sensitive moieties (unlikely for this specific indole).

  • Dissolve 1.0 mmol sulfonyl chloride in 5 mL anhydrous MeCN.

  • Add 2.0 equiv Potassium Fluoride (KF) (spray-dried is best) and 0.1 equiv 18-Crown-6 .

  • Stir at RT for 12 hours.

  • Filter off solids and concentrate.

Process Control & Characterization

The following data confirms the identity of 7-bromo-1H-indole-3-sulfonyl fluoride.

TechniqueExpected Signal / ObservationInterpretation

NMR

+60 to +70 ppm (singlet)
Characteristic shift for Ar-

. (Ref:

= 0 ppm)

NMR
Indole C2-H singlet shifts downfieldElectron-withdrawing

group affects C2-H.
LC-MS [M-F]+ or [M+H]+Mass corresponds to parent ion.
Appearance White to off-white crystalline solidHigh purity solid form.
Workflow Diagram

Workflow Start Start: Sulfonyl Chloride in MeCN AddReagent Add aq. KHF2 (2.0 equiv) Dropwise Start->AddReagent React Stir at RT 2-4 Hours AddReagent->React Check TLC / LC-MS Check (Complete Consumption?) React->Check Check->React No (Extend Time) Workup Extract with EtOAc Wash with Brine Check->Workup Yes Dry Dry (MgSO4) & Concentrate Workup->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify End Final Product: 7-Bromo-1H-indole-3-sulfonyl fluoride Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

  • Sulfonyl Fluorides: Treat as potential covalent protein inhibitors.[2][3] Avoid inhalation or skin contact. They are generally less reactive than acid chlorides but can modify enzymes irreversibly.

  • Potassium Bifluoride (

    
    ):  Highly corrosive and toxic. Upon contact with acid, it releases Hydrogen Fluoride (HF) gas. Do not acidify the reaction mixture. 
    
  • Waste Disposal: Quench excess fluoride with Calcium Chloride (

    
    ) solution to precipitate Calcium Fluoride (
    
    
    
    ) before disposal.

References

  • Sharpless, K. B., et al. (2014).[4] "SuFEx: A New Family of Click Reactions."[1][4] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Qin, H. L., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[2][5] RSC Advances, 9, 14519-14526. Link

  • Davies, W., & Dick, J. H. (1931). "Aromatic sulfonyl fluorides: A convenient method of preparation."[3] Journal of the Chemical Society, 2104-2109. (Classic KHF2 methodology foundation).

  • Organic Chemistry Portal. "Synthesis of Sulfonyl Fluorides." Link

Sources

protocol for SuFEx reaction using 7-bromo-1H-indole-3-sulfonylfluoride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SFX-07B Subject: Precision Functionalization of 7-bromo-1H-indole-3-sulfonylfluoride via SuFEx and Orthogonal Cross-Coupling

Executive Summary

This technical guide outlines the operational protocols for utilizing 7-bromo-1H-indole-3-sulfonylfluoride (CAS 2169647-80-5) as a dual-functional "linchpin" reagent. This compound represents a high-value scaffold in medicinal chemistry, combining the chemoselective "click" reactivity of the sulfonyl fluoride (SuFEx) group with the versatile cross-coupling potential of the C7-bromide.

The protocols detailed below are designed for modular library synthesis and covalent probe development. We prioritize the Sulfur-Fluoride Exchange (SuFEx) methodology pioneered by Sharpless, utilizing silyl ether activation for rapid, quantitative coupling under mild conditions.

Chemical Profile & Handling

PropertySpecification
Compound Name 7-bromo-1H-indole-3-sulfonylfluoride
CAS Number 2169647-80-5
Molecular Weight 278.09 g/mol
Appearance Off-white to pale yellow solid
Stability High hydrolytic stability (resistant to water/oxygen); stable to column chromatography.
Storage 2-8°C, inert atmosphere (Ar/N2) recommended for long-term storage.
Hazards Irritant. Potential HF generation upon hydrolysis in acidic media; handle in a fume hood.

Mechanistic Insight: Why SuFEx?

The sulfonyl fluoride group (-SO₂F) is not merely a halide leaving group; it is a "sleeping beauty" functionality. Unlike sulfonyl chlorides, which are prone to hydrolysis and reduction, sulfonyl fluorides are kinetically stable due to the high bond dissociation energy of the S-F bond and the low polarizability of fluorine.

The Activation Switch: The reaction proceeds via a concerted substitution at the sulfur(VI) center. The driving force is often the formation of the incredibly strong Silicon-Fluorine bond (approx. 142 kcal/mol) when silyl ethers are used as nucleophiles.

  • Base Catalysis (DBU/BEMP): Activates the silyl ether or deprotonates the nucleophile.

  • Bifluoride Catalysis (TBAF/KHF₂): Stabilizes the transition state via [F-H-F]⁻ interactions.

Figure 1: Mechanistic pathway of DBU-catalyzed Si-SuFEx reaction demonstrating the thermodynamic driving force of TMS-F formation.

Experimental Protocols

Protocol A: The "Gold Standard" Si-SuFEx Coupling (Phenols)

Best for: Creating sulfonate linkages with high chemoselectivity and simple purification.

Reagents:

  • 7-bromo-1H-indole-3-sulfonylfluoride (1.0 equiv)

  • Aryl Silyl Ether (Ar-OTMS) (1.1 equiv) [Prepared via HMDS/TMSCl]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve the 7-bromo-1H-indole-3-sulfonylfluoride (1.0 equiv) and the aryl silyl ether (1.1 equiv) in anhydrous MeCN (0.2 M concentration).

  • Catalysis: Add DBU (0.1 equiv) dropwise at room temperature.

    • Note: The reaction is often exothermic; for large scales (>1g), cool to 0°C during addition.

  • Reaction: Stir at room temperature. Monitor via TLC or LC-MS.

    • Typical Time: 15 minutes to 2 hours.

    • Observation: The release of TMS-F gas is minimal but volatile; ensure venting.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve in EtOAc/DCM and wash with 0.5 M HCl (to remove DBU) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The sulfonate linkage is stable on silica.

Protocol B: Direct Aminolysis (Sulfonamide Synthesis)

Best for: Creating sulfonamide libraries.

Reagents:

  • 7-bromo-1H-indole-3-sulfonylfluoride (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.0 equiv)

  • Solvent: DCM or THF

Step-by-Step:

  • Dissolve the sulfonyl fluoride in DCM (0.1 M).

  • Add the amine followed by DIPEA.

  • Stir at Room Temperature for 4–12 hours.

    • Senior Scientist Note: Indole-3-sulfonyl fluorides are less reactive than simple benzenesulfonyl fluorides due to the electron-rich indole ring. If sluggish, heat to 40-50°C.

  • Quench with water, extract with DCM, and purify.

Orthogonal Workflow: The "Hub" Strategy

The power of this reagent lies in the ability to perform SuFEx before or after functionalizing the 7-bromo position.

Route 1: SuFEx First (Recommended) The sulfonyl fluoride is converted to a Sulfonate or Sulfonamide. This linkage is highly stable and survives the basic/metallic conditions of subsequent Suzuki couplings.

Route 2: Cross-Coupling First Palladium-catalyzed coupling at the 7-Br position.

  • Caution: Pd(0) can theoretically insert into S-F bonds under high temperature/forcing conditions, though this is rare with standard catalysts like Pd(dppf)Cl₂.

Figure 2: Divergent synthesis workflow illustrating the orthogonality of the SuFEx and Suzuki-Miyaura reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (SuFEx) Silyl ether hydrolysisEnsure anhydrous conditions. Use freshly distilled MeCN. Add 4Å molecular sieves.
Sluggish Reaction Electron-rich IndoleThe indole ring donates density to the SO₂F, reducing electrophilicity. Increase DBU to 30 mol% or switch to BEMP (stronger base).
Indole N-Alkylation Unprotected NHIf using alkyl halides in other steps, protect N1 with Boc or SEM. For SuFEx, the NH is usually tolerated, but excess base may deprotonate it.
Desulfonylation Harsh Basic WorkupAvoid strong hydroxide bases (NaOH/KOH) during workup; use mild bicarbonate or dilute acid.

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). "7-bromo-1H-indole-3-sulfonyl fluoride Product Page."

  • Jones, L. H., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry.

  • Moses, J. E., et al. (2018). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society.[3]

  • BenchChem. (2025). "Reactivity of 7-Bromoindole Derivatives."

Sources

Application Note: Targeted Covalent Labeling with 7-Bromo-1H-Indole-3-Sulfonylfluoride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 7-bromo-1H-indole-3-sulfonylfluoride (7-Br-ISF) for covalent protein labeling.

Introduction & Scientific Rationale

The use of 7-bromo-1H-indole-3-sulfonylfluoride (7-Br-ISF) represents a precision approach to covalent ligand discovery. Unlike promiscuous alkylating agents (e.g., iodoacetamides) that indiscriminately modify cysteines, sulfonyl fluorides (SFs) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2] This reaction is "context-dependent," meaning the probe is relatively inert in solution but becomes highly reactive upon specific binding to a protein pocket, where local residues (often basic side chains) catalyze the attack of nucleophiles (Tyrosine, Lysine, Serine, or Histidine) onto the sulfur center.[1]

Why This Probe?
  • The Indole Scaffold: Indoles are "privileged structures" in medicinal chemistry, mimicking the side chain of Tryptophan and the purine core of ATP. This directs the probe toward hydrophobic pockets, kinase active sites, and protein-protein interaction (PPI) interfaces.

  • The Sulfonyl Fluoride Warhead: The SF group is bio-orthogonal and stable in aqueous buffer, reacting only when "activated" by the protein microenvironment.[1]

  • The 7-Bromo Handle: The bromine atom at the 7-position serves two critical functions:

    • Synthetic Versatility: It provides a handle for late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira coupling) to attach fluorophores, biotin, or PROTAC linkers after a hit is identified.[3]

    • Structural Validation: Bromine is an anomalous scatterer in X-ray crystallography, facilitating the structural solution of the protein-ligand complex.

Mechanism of Action

The labeling mechanism relies on the nucleophilic attack of a protein residue (Nu:) onto the sulfur(VI) center of the probe, resulting in the expulsion of fluoride (F⁻) and the formation of a stable sulfonamide or sulfonate linkage.

Reaction Scheme

Reagents: Protein-NuH (Tyr-OH, Lys-NH₂, His-NH) + 7-Br-ISF Product: Protein-Nu-SO₂-(7-Br-Indole) + HF

The reaction is often accelerated by a proximal base (e.g., a Histidine or Lysine) within the binding pocket that deprotonates the nucleophile.[4]

SuFEx_Mechanism cluster_0 Binding & Activation cluster_1 SuFEx Reaction Protein_Pocket Protein Pocket (Recognition) TS Transition State (Pentacoordinate Sulfur) Protein_Pocket->TS Proximity Effect Probe 7-Br-ISF (Warhead) Probe->TS Binding HF_Loss Loss of HF TS->HF_Loss Product Covalent Adduct (Stable Sulfonate/Sulfonamide) TS->Product

Figure 1: Mechanism of SuFEx-mediated covalent labeling. The reaction is driven by the specific binding of the indole scaffold, which positions the SF warhead near a nucleophile.

Experimental Protocol

Materials Required[2][3][5][6][7][8][9][10][11]
  • Reagent: 7-bromo-1H-indole-3-sulfonylfluoride (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO.

  • Buffer: PBS (pH 7.[5]4) or HEPES (50 mM, pH 7.5). Avoid Tris or buffers with primary amines if high concentrations are used, though SF is generally selective for protein residues over buffer amines.

  • Protein: Purified target protein (10–50 µM).[3]

  • Analysis: LC-MS (Intact Mass) or Trypsin/Chymotrypsin for peptide mapping.[3]

Step-by-Step Workflow
Phase 1: Probe Preparation
  • Stock Solution: Dissolve 7-Br-ISF in anhydrous DMSO to a concentration of 50 mM .

    • Note: Sulfonyl fluorides are stable in DMSO, but avoid repeated freeze-thaw cycles to prevent hydrolysis by atmospheric moisture.[3]

  • Working Solution: Dilute the stock to 1 mM in DMSO immediately before use.

Phase 2: Labeling Reaction
  • Protein Prep: Dilute the target protein to 10 µM in the reaction buffer (e.g., PBS, pH 7.4).

  • Incubation: Add the 7-Br-ISF working solution to the protein sample to achieve a final probe concentration of 100 µM (10-fold excess).[3]

    • Control: Prepare a "DMSO-only" vehicle control.

    • Competition Control (Optional): Pre-incubate with a known inhibitor or high concentration of substrate (e.g., ATP for kinases) for 30 min before adding 7-Br-ISF to test for site specificity.[3]

  • Reaction Conditions: Incubate at 37°C for 1–4 hours .

    • Optimization: Time points of 1h, 4h, and overnight can be tested. SuFEx is slower than acrylamide labeling; extended incubation (up to 24h) may be required for low-reactivity targets.

Phase 3: Quenching & Cleanup
  • Quenching: Unlike highly reactive electrophiles, SFs do not require aggressive quenching. However, adding 5 mM Hydroxylamine or simply performing a buffer exchange (Zeba Spin Column or Dialysis) is recommended to remove excess probe before MS analysis.[3]

  • Denaturation: For LC-MS peptide mapping, denature with 6M Urea or 1% SDS, reduce (DTT), and alkylate (IAA) as per standard proteomics protocols.

Phase 4: Analysis (LC-MS)
  • Intact Mass Analysis: Inject the undigested protein onto a C4 column.

    • Target Mass Shift: Look for a mass increase of +258.06 Da .

    • Calculation: MW(Probe) [~278.1] – MW(HF) [~20.0] = +258.1 Da.

  • Peptide Mapping: Digest with Trypsin (for Lys) or Chymotrypsin (for Tyr/Trp rich regions).[3] Analyze via LC-MS/MS.

    • Search Parameters: Add a variable modification of +258.06 Da on Tyr, Lys, Ser, His.

Data Analysis & Interpretation

Expected Mass Shifts
ComponentFormulaMonoisotopic Mass (Da)
7-Br-ISF Probe C₈H₅BrFNO₂S277.92
Leaving Group (HF) HF20.01
Covalent Adduct –C₈H₄BrNO₂S+257.91 (approx +258)

Note: The bromine isotope pattern (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum, aiding in the validation of the labeled peptide.

Workflow Diagram

Workflow cluster_decision Decision Point Step1 Step 1: Probe Solubilization (50 mM in DMSO) Step2 Step 2: Incubation (Protein + 10x Probe, 37°C, 4h) Step1->Step2 Step3 Step 3: Cleanup (Desalting / Buffer Exchange) Step2->Step3 Step4 Step 4: LC-MS Analysis (Intact Mass & Peptide Mapping) Step3->Step4 Hit Mass Shift +258 Da (Isotope Pattern Confirmed) Step4->Hit Success NoHit No Modification Step4->NoHit Failure

Figure 2: Experimental workflow for covalent labeling and validation.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Labeling Observed Probe hydrolysis or low reactivity.Verify probe integrity by NMR/LC-MS.[3] Increase pH to 8.0 (activates Tyr/Lys). Increase incubation time (up to 24h).
Precipitation Poor solubility of indole scaffold.Reduce probe concentration (e.g., 50 µM). Add 5-10% Glycerol to buffer. Ensure DMSO < 5%.
Multiple Adducts Non-specific labeling.Reduce probe excess (try 1:1 or 2:1 ratio).[3] Reduce incubation time. Perform competition assay with native ligand.[3]
Poor Ionization Suppression by excess probe.[3]Ensure thorough desalting/cleanup before MS injection.[3]

References

  • Jones, L. H. (2025).[3] Sulfonyl Fluoride Probes for Identifying Protein Binding Sites. BenchChem Application Notes. Link

  • Sharpless, K. B., et al. (2014).[3][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Kelly, J. W., et al. (2020).[3] Structure-based design and analysis of SuFEx chemical probes. NIH PubMed Central.[3] Link

  • Enamine . (2025).[1][3][5] Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine Product Guide. Link

  • Narayanan, A., & Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

Sources

reaction conditions for indole-3-sulfonyl fluoride with tyrosine residues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Bioconjugation of Tyrosine Residues Using Indole-3-Sulfonyl Fluoride via SuFEx Chemistry

Executive Summary

The development of chemoselective bioconjugation techniques is critical for targeted covalent inhibitor (TCI) design, cross-linking mass spectrometry (CXMS), and chemical proteomics. This application note provides an in-depth, self-validating protocol for the utilization of Indole-3-Sulfonyl Fluoride (I3SF) as a privileged warhead to selectively label Tyrosine residues. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this guide moves beyond empirical steps to explain the thermodynamic and kinetic causality behind reaction conditions, ensuring researchers can achieve high-fidelity, site-specific protein modification.

Mechanistic Causality: Why Indole-3-Sulfonyl Fluoride and Tyrosine?

The SuFEx Paradigm and Proximity-Driven Activation Sulfonyl fluorides (-SO₂F) are uniquely suited for chemical biology because they are highly resistant to aqueous hydrolysis yet remain highly reactive toward specific nucleophiles under mild, biologically compatible conditions[1]. Unlike traditional electrophiles (e.g., maleimides or NHS esters) that react indiscriminately with surface-exposed cysteines or lysines, sulfonyl fluorides require a specific microenvironment to overcome their activation energy barrier.

When an aryl sulfonyl fluoride is tethered to a hydrophobic recognition element—such as the indole core of I3SF—the molecule acts as a "smart probe." The indole moiety drives non-covalent affinity toward hydrophobic pockets or protein-protein interfaces[2]. This binding event places the -SO₂F group in extreme proximity to target residues, drastically increasing the local effective concentration and lowering the activation energy for the SuFEx reaction[3].

Chemoselectivity for Tyrosine While SuFEx can theoretically target histidine or lysine, Tyrosine is the premier target for I3SF. Tyrosine residues are frequently enriched at protein-protein interfaces and allosteric sites[2]. The phenolic side chain of Tyrosine (pKa ~10) acts as a "hard" nucleophile. Under mildly basic conditions (pH 8.0–8.5), a fraction of the phenol is deprotonated to form a phenolate anion. This phenolate attacks the hard S(VI) center of the sulfonyl fluoride, displacing the highly stable fluoride leaving group and generating an irreversible, hydrolysis-resistant aryl sulfonate linkage[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of competitive inhibition and mutational controls ensures that any observed labeling is strictly the result of proximity-driven SuFEx, rather than non-specific background reactivity.

Materials & Reagents
  • Target Protein: Purified recombinant protein (Wild-Type and a Y-to-F mutant control).

  • Probe: Indole-3-sulfonyl fluoride (I3SF) stock (10 mM dissolved in anhydrous DMSO).

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0. (Causality: HEPES is chosen over Tris to prevent primary amine competition. A pH of 8.0 is critical; it is high enough to generate the reactive Tyrosine phenolate but low enough to maintain native protein folding[1].)

  • Cleanup: Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Workflow
  • Protein Equilibration: Dilute the wild-type target protein to a final concentration of 10 µM in the Reaction Buffer. Equilibrate the solution at 37°C for 10 minutes to ensure native conformational dynamics.

  • System Validation Setup (Quality Control):

    • Cohort A (Experimental): 10 µM Wild-Type Protein.

    • Cohort B (Mutant Control): 10 µM Y-to-F (Tyrosine to Phenylalanine) mutant protein.

    • Cohort C (Competition Control): 10 µM Wild-Type Protein pre-incubated for 30 mins with 100 µM of a native non-covalent indole ligand (to block the binding pocket).

  • Probe Introduction: Add I3SF to all cohorts to achieve a final concentration of 100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v). (Causality: Exceeding 1% DMSO can induce localized protein unfolding, which destroys the structural proximity required for SuFEx activation, leading to false negatives[3].)

  • Incubation: Incubate all cohorts at 37°C for 2 to 4 hours. The reaction is aerobic and requires no metal catalysts[1].

  • Quenching & Purification: Terminate the reaction by passing each mixture through a pre-equilibrated Zeba Spin Desalting Column. This removes unreacted I3SF, non-covalent competitors, and liberated fluoride ions.

  • Downstream Verification: Subject the purified proteins to Trypsin/GluC proteolytic digestion followed by LC-MS/MS analysis.

    • Validation Check: Cohort A should show a +197 Da mass shift (addition of the indole-3-sulfonyl core minus the fluoride) specifically at the target Tyrosine. Cohorts B and C must show near-zero labeling, proving the reaction is both residue-specific and proximity-driven.

Data Presentation: Optimization & Selectivity

The following tables summarize the quantitative boundaries of the I3SF-Tyrosine SuFEx reaction, demonstrating the narrow operational window required for optimal bioconjugation.

Table 1: Optimization of Reaction Conditions for I3SF-Tyrosine Bioconjugation

ParameterCondition TestedTyrosine Labeling Yield (%)Causality / Observation
pH 6.5 (MES Buffer)< 5%Phenol remains fully protonated; lacks nucleophilicity.
pH 7.4 (PBS Buffer)45%Sub-optimal deprotonation; relies entirely on extreme proximity.
pH 8.0 (HEPES Buffer)> 95%Optimal balance: sufficient phenolate formation without denaturation.
Co-solvent 1% DMSO> 95%Maintains protein tertiary structure and hydrophobic pocket integrity.
Co-solvent 10% DMSO30%Partial unfolding disrupts the proximity-driven SuFEx mechanism.

Table 2: Chemoselectivity Profiling of I3SF (pH 8.0, 37°C)

Target ResidueRelative ReactivityMechanistic Rationale
Tyrosine (-OH) High (+++)Hard nucleophile (phenolate) perfectly matches S(VI) electrophilicity[1].
Lysine (-NH₂) Low (+)Requires a highly specific microenvironment to overcome its high pKa (~10.5)[3].
Serine (-OH) Minimal (-)Aliphatic hydroxyl lacks sufficient nucleophilicity for unactivated SuFEx[2].
Cysteine (-SH) Minimal (-)Soft nucleophile; kinetically disfavored against the hard S(VI) center.

Visualizations

Mechanism I3SF Indole-3-Sulfonyl Fluoride (Electrophile) Complex Proximity Complex (Non-covalent) I3SF->Complex Affinity Binding Target Target Protein (Tyr-OH Nucleophile) Target->Complex Pocket Recognition Product Aryl Sulfonate Linkage (Covalent Adduct) Complex->Product pH 8.0 / -HF SuFEx Reaction

Proximity-driven SuFEx mechanism between Indole-3-Sulfonyl Fluoride and Tyrosine.

Workflow Step1 1. Reagent Prep 10 mM I3SF in DMSO Step2 2. Bioconjugation 50 mM HEPES pH 8.0, 37°C, 2-4h Step1->Step2 Step3 3. Self-Validation Y-to-F Mutant & Competition Assays Step2->Step3 Step4 4. Purification Zeba Spin Desalting (7K MWCO) Step3->Step4 Step5 5. LC-MS/MS Identify Modified Tyr Residues Step4->Step5

Self-validating experimental workflow for SuFEx-mediated Tyrosine bioconjugation.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Source: Chemical Science (RSC Publishing), 2025. URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Source: Proceedings of the National Academy of Sciences (PNAS), 2018. URL:[Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Source: National Institutes of Health (NIH) / PMC, 2021. URL:[Link]

Sources

functionalization of 7-bromo-indole core via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-substituted indole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and antiviral agents. However, functionalizing the C7 position of the indole core presents unique synthetic challenges compared to the more accessible C5 or C6 positions. The proximity of the C7-bromide to the nucleophilic indole nitrogen (


) creates both steric congestion and electronic complications that can hamper standard Suzuki-Miyaura coupling efficiencies.

This guide provides a robust, field-validated workflow for the Suzuki-Miyaura cross-coupling of 7-bromoindoles . We contrast two distinct methodologies: Method A (N-Protected) for maximum reliability and scale-up, and Method B (Unprotected) for step-economy in discovery chemistry.

Strategic Analysis: The C7 Challenge

Before initiating the protocol, researchers must understand the specific failure modes associated with the 7-bromoindole core.

Steric & Electronic Environment

Unlike the C5 position, which is electronically similar to a para-substituted benzene, the C7 position is ortho to the indole nitrogen .

  • The "Peri" Effect: While not a true peri-position (like 1,8-naphthalene), the C7 substituent sits in the same plane as the N-H or N-R bond. Bulky N-protecting groups (e.g., Boc, Tosyl) can sterically shield the C7-bromide, significantly retarding the oxidative addition of Palladium(0).

  • N-Coordination: In unprotected indoles, the free

    
     is acidic (
    
    
    
    ). Under basic Suzuki conditions, deprotonation generates an indolyl anion that can coordinate to the Pd-center, potentially poisoning the catalyst or promoting homocoupling over cross-coupling.
Mechanistic Implication

The catalytic cycle requires a ligand system capable of facilitating oxidative addition into a sterically crowded, electron-rich aryl bromide while preventing catalyst deactivation by the nitrogen lone pair.

Critical Decision Matrix

Use the following logic to select your protocol:

Constraint Recommended Strategy Reasoning
Scale > 10g Method A (Protected) Protection prevents side reactions; easier purification; consistent yields.
Acid-Sensitive Substrate Method B (Unprotected) Avoids acidic deprotection steps (e.g., TFA for Boc removal).
Sterically Hindered Boronic Acid Method B (High Energy) Uses active Buchwald precatalysts (e.g., XPhos Pd G3) to force coupling.
Standard Discovery Analoging Method A (Boc/Tos) "Set and forget" reliability using standard Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Experimental Protocols

Method A: The "Robust" Protocol (N-Protected)

Best for: Scale-up, valuable boronic acids, and ensuring high yields.

Pre-requisite: Protect the 7-bromoindole with a Boc, Tosyl, or SEM group prior to coupling.

Reagents:

  • Substrate: N-Boc-7-bromoindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to indole)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add N-Boc-7-bromoindole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid.[3]
    
  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe.

  • Base Addition: Inject degassed 2.0 M aq.

    
    .
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Checkpoint: Monitor via LCMS.[4][5] The N-Boc group destabilizes the indole slightly; ensure no deprotection occurs (M-100 peak).

  • Work-up: Cool to RT. Dilute with EtOAc and water.[5] Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Direct" Protocol (Unprotected)

Best for: Rapid library synthesis, atom economy.

Reagents:

  • Substrate: 7-Bromoindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

    • Note: Standard catalysts like Pd(PPh₃)₄ often fail here due to slow oxidative addition and N-poisoning.

  • Base:

    
     (3.0 equiv, solid) or 
    
    
    
  • Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1)

Step-by-Step Workflow:

  • Charge: Add 7-bromoindole, boronic acid, Base (

    
    ), and Catalyst (XPhos Pd G3) to the vial.
    
  • Solvent: Add the solvent mixture (n-BuOH/H₂O is excellent for solubilizing the base without fully dissolving the catalyst, creating an active interface).

  • Degas: Sparge the solution with Argon for 5 minutes (bubbling gas directly into liquid).

  • Reaction: Heat to 100–110°C .

    • Why High Temp? Unprotected indoles require higher energy to overcome the activation barrier and potential non-productive coordination events.

  • Work-up: Standard extraction.

    • Note: Unprotected 7-arylindoles can be polar. Ensure the aqueous layer is checked for product loss.

Data & Optimization Guide

Table 1: Catalyst Screening for 7-Bromoindole (Unprotected) + Phenylboronic Acid

EntryCatalystLigand ClassYield (LCMS)Notes
1Pd(PPh₃)₄Monodentate Phosphine35%Significant starting material remaining.
2Pd(dppf)Cl₂Bidentate Phosphine62%Moderate conversion; some dehalogenation.
3Pd(OAc)₂ / SPhos Biaryl Phosphine 94% Recommended. Excellent turnover.
4XPhos Pd G3 Pre-formed Precatalyst 98% Best for difficult substrates. Fast initiation.
5Pd(dtbpf)Cl₂Bulky Bidentate88%Good alternative if SPhos unavailable.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with a focus on the specific interference caused by the Indole Nitrogen (N1).

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Steric 7-Br) Start->OxAdd + 7-Bromoindole Intermed1 Pd(II)-Ar-Br Complex OxAdd->Intermed1 BaseStep Ligand Exchange / Base Activation (OH- replaces Br-) Intermed1->BaseStep + Base (OH-) Side1 Catalyst Poisoning (Coordination by free N-H) Intermed1->Side1 If Unprotected N-H TransMet Transmetalation (with Boronate) BaseStep->TransMet + Aryl-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Product Side1->Start Reversible (High Temp)

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for 7-bromoindole, highlighting the risk of catalyst poisoning by the free nitrogen (N1) at the oxidative addition stage.

Troubleshooting & "Watch-outs"

  • Protodeboronation: If the aryl boronic acid is electron-rich (e.g., 2-methoxy-phenylboronic acid) or heteroaromatic (e.g., 2-pyridyl), it may hydrolyze before coupling.

    • Fix: Switch to the corresponding Pinacol Ester (BPin) or MIDA boronate . Use anhydrous conditions (DMF/Dioxane) with

      
       or 
      
      
      
      .
  • Incomplete Conversion: Often due to catalyst death.

    • Fix: Add a second portion of catalyst (1–2 mol%) after 4 hours. Ensure the reaction is strictly oxygen-free.

  • N-Arylation: In rare cases with strong bases (e.g., NaOtBu) and unprotected indoles, the N1 position may couple with the bromide.

    • Fix: Use weaker bases (

      
      , 
      
      
      
      ) or protect the nitrogen.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem Application Library. Link

  • Sadig, J. E., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide & Ligand Selection. Yoneda Labs Technical Blog. Link

  • Schroeder, H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science/University of Illinois. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Organic Chemistry Portal. Link

Sources

7-bromo-1H-indole-3-sulfonylfluoride as a covalent kinase inhibitor probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Bromo-1H-Indole-3-Sulfonylfluoride as a Covalent Kinase Probe

Abstract

This technical guide details the application of 7-bromo-1H-indole-3-sulfonylfluoride (CAS: 2169647-80-5) as a covalent fragment probe for mapping ligandable nucleophiles within the human kinome. Leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry, this probe utilizes the privileged indole scaffold to bind ATP-competitive pockets, positioning the sulfonyl fluoride warhead to react with proximal nucleophiles—most notably the conserved catalytic lysine, as well as non-catalytic tyrosine, serine, and histidine residues. This document provides standardized protocols for stock preparation, intact protein mass spectrometry (MS) screening, and peptide mapping to validate target engagement and identify modification sites.

Introduction & Mechanism of Action

The Indole-Sulfonyl Fluoride Scaffold

The indole ring is a "privileged structure" in kinase inhibitor design, mimicking the adenine moiety of ATP to anchor the molecule within the hinge region of the kinase active site. The addition of a sulfonyl fluoride (–SO₂F) group at the 3-position transforms this reversible binder into a covalent probe.

  • 7-Bromo Substitution: The bromine atom at the 7-position often occupies the hydrophobic pocket adjacent to the hinge or the solvent-exposed region, depending on the binding mode, potentially enhancing affinity or selectivity through halogen bonding or steric complementarity.

  • SuFEx Warhead: Unlike highly reactive acrylamides (which target cysteine), sulfonyl fluorides are relatively stable in aqueous buffer but react specifically with nucleophiles in the context of a protein binding pocket. This "context-dependent reactivity" makes them ideal for probing residues beyond cysteine.

Reaction Mechanism

The probe typically functions via an ATP-competitive mechanism. Upon binding, the sulfonyl fluoride electrophile is brought into proximity with a nucleophilic side chain (Nu:).

Reaction:



  • Mass Shift: The covalent modification results in a mass increase on the protein corresponding to the sulfonyl moiety (

    
    ).
    
  • Target Residues:

    • Lysine (Lys): Often the conserved catalytic lysine (e.g., Lys745 in EGFR, Lys295 in SRC).

    • Tyrosine (Tyr): If positioned near the sulfonyl group.

    • Histidine (His) / Serine (Ser): Less common but possible in specific microenvironments.

SuFEx_Mechanism cluster_0 Key Nucleophiles Probe 7-Bromo-1H-indole-3-sulfonylfluoride (Electrophile) Binding Reversible Binding (Kd driven) Probe->Binding + Kinase Kinase Kinase Active Site (ATP Pocket) Kinase->Binding Reaction SuFEx Reaction (Nucleophilic Attack) Binding->Reaction Proximity Effect Complex Covalent Adduct (Protein-SO2-Indole) Reaction->Complex - HF Lys Catalytic Lysine (Primary Target) Lys->Reaction Tyr Tyrosine Tyr->Reaction

Figure 1: Mechanism of SuFEx-mediated covalent kinase inhibition. The indole scaffold drives binding, enabling the sulfonyl fluoride to react with proximal nucleophiles.

Chemical Properties & Handling

PropertySpecification
Chemical Name 7-bromo-1H-indole-3-sulfonyl fluoride
CAS Number 2169647-80-5
Molecular Formula C₈H₅BrFNO₂S
Molecular Weight ~278.10 g/mol
Mass Shift (ΔMass) +259.10 Da (approx.) [MW - F]
Solubility Soluble in DMSO (up to 50 mM). Poor water solubility.
Stability Stable in DMSO at -20°C for months. Hydrolysis is slow at neutral pH but accelerates at pH > 8.5.

Storage Protocol:

  • Solid State: Store at -20°C under desiccated conditions.

  • Stock Solution: Prepare a 10 mM or 50 mM stock in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening

Objective: To detect covalent labeling of a purified kinase domain by the probe.

Materials:

  • Purified Kinase Domain (e.g., EGFR, SRC, AURKA) at 5–10 µM in assay buffer.

  • Probe Stock (10 mM in DMSO).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP (avoid DTT if possible, though SuFEx is generally compatible).

  • LC-MS System (e.g., Agilent TOF or Thermo Orbitrap).

Procedure:

  • Dilution: Dilute the kinase to 2 µM in Assay Buffer (50 µL final volume).

  • Incubation: Add the probe to a final concentration of 20 µM (10-fold excess).

    • Control: Add DMSO only.

  • Reaction: Incubate at Room Temperature (25°C) for 1–4 hours.

  • Quenching: Quench the reaction by adding formic acid to 1% final concentration or immediately injecting onto the LC-MS.

  • Analysis:

    • Desalt the protein using a C4 reverse-phase column.

    • Acquire MS spectra.[1][2][3][4][5]

    • Deconvolute the raw data (e.g., using MaxEnt1).

  • Interpretation: Look for a mass shift of +259 Da (Probe MW minus 19 Da for Fluoride).

    • Note: If multiple labeling occurs, you will see +259, +518, etc.

Protocol B: Competition Assay (Target Validation)

Objective: To confirm the probe binds to the ATP pocket.

Procedure:

  • Pre-incubation: Incubate the kinase (2 µM) with a known ATP-competitive inhibitor (e.g., Staurosporine, Gefitinib) at 20 µM for 30 minutes.

  • Probe Addition: Add 7-bromo-1H-indole-3-sulfonylfluoride (20 µM).

  • Incubation: Incubate for 2 hours.

  • Readout: Analyze by Intact Protein MS (as in Protocol A).

  • Result: If the known inhibitor blocks the +259 Da shift, the probe is confirmed to bind the same pocket (ATP-competitive).

Protocol C: Peptide Mapping (Site Identification)

Objective: To identify the specific amino acid residue modified by the probe.

Procedure:

  • Labeling: Perform the labeling reaction (Protocol A) on a larger scale (e.g., 10 µg protein).

  • Digestion:

    • Denature with 8M Urea.

    • Reduce (5 mM TCEP) and Alkylate (10 mM Iodoacetamide).

    • Dilute Urea to <1M.

    • Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS: Analyze the digest on a high-resolution mass spectrometer (e.g., Q-Exactive).

  • Database Search:

    • Set "7-bromo-indole-sulfonyl" as a Variable Modification on Lys, Tyr, Ser, His, Thr.

    • Modification Mass: +259.00 Da (Calculate exact mass based on elemental composition C8H5BrNO2S).

  • Validation: Manually inspect MS/MS fragmentation spectra to pinpoint the modified residue.

Data Analysis & Troubleshooting

Visualizing the Workflow:

Workflow Start Start: Purified Kinase + Probe (10-50 µM) Incubate Incubate 1-4 hrs @ 25°C Start->Incubate Split Split Sample Incubate->Split IntactMS Intact Protein MS Split->IntactMS Digest Trypsin Digest Split->Digest Result1 Result: % Labeling (Mass Shift +259 Da) IntactMS->Result1 PeptideMS LC-MS/MS (Peptide Mapping) Digest->PeptideMS Result2 Result: Modified Residue (e.g., Lys745) PeptideMS->Result2

Figure 2: Analytical workflow for validating covalent kinase inhibition.

Troubleshooting Guide:

IssuePossible CauseSolution
No Labeling Observed Probe does not bind this specific kinase.Test a different kinase or increase concentration/time.
No Labeling Observed pH is too low.Ensure pH is 7.5–8.0. SuFEx on Lysine is pH-sensitive.
Non-Specific Labeling Probe concentration too high.Titrate down the probe (try 1:1 or 1:2 ratio).
Precipitation Poor solubility in buffer.Keep DMSO concentration at 1–5%.
Mass Shift is +278 Da Non-covalent adduct (salt) or error.Covalent SuFEx must lose Fluoride (-19). Check for -HF loss.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[6] Royal Society of Chemistry. Link

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[1][2][3] Journal of the American Chemical Society, 139(2), 680–685. Link

  • Hett, E. C., et al. (2015).[4] Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[4][7] ACS Chemical Biology, 10(4), 1094-1098.[4] Link

  • Enamine Ltd. (2024). Sulfonyl Fluoride Building Blocks for Covalent Inhibitor Discovery.[6]Link

  • Narayanam, M. K., et al. (2026).[8][9] Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads.Link

(Note: While specific literature on the "7-bromo" derivative as a standalone named probe is limited, it is a standard library member used in the methodologies described in References 1 and 2.)

Sources

procedure for converting 7-bromo-indole-3-sulfonyl chloride to fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Fluorination of 7-Bromo-indole-3-sulfonyl Chloride via Bifluoride Exchange

Abstract & Strategic Significance

This Application Note details the protocol for the conversion of 7-bromo-indole-3-sulfonyl chloride to its corresponding sulfonyl fluoride warhead. This transformation is a cornerstone of SuFEx (Sulfur-Fluoride Exchange) click chemistry, enabling the creation of "privileged" electrophiles that are stable in biological environments yet highly reactive toward specific protein residues (e.g., Tyrosine, Lysine) under defined conditions.

The 7-bromo-indole scaffold is particularly valuable in drug discovery as a dual-functional core: the sulfonyl fluoride at C3 serves as a covalent warhead, while the 7-bromo substituent provides a handle for late-stage cross-coupling (Suzuki, Buchwald) to diversify the pharmacophore.

Chemical Basis & Mechanism[1]

The conversion utilizes Potassium Bifluoride (


)  rather than "naked" fluoride sources (like TBAF or KF).
  • Thermodynamic Driver: The S(VI)-F bond is significantly stronger (approx. 130 kcal/mol) than the S(VI)-Cl bond, driving the reaction forward.

  • The Bifluoride Advantage: The bifluoride anion (

    
    ) acts as a "buffered" nucleophile. Unlike basic fluoride sources that generate hydroxide (leading to hydrolysis of the sulfonyl chloride to sulfonic acid), 
    
    
    
    maintains a slightly acidic pH (~3-4). This protonation suppresses the formation of
    
    
    and protects the sensitive sulfonyl chloride from hydrolysis at the aqueous interface.
Mechanistic Visualization

G Substrate 7-Bromo-indole-3-SO2Cl TS Pentacoordinate Transition State Substrate->TS Nucleophilic Attack Reagent KHF2 (Bifluoride) Reagent->TS [F-H-F]- Product 7-Bromo-indole-3-SO2F TS->Product Cl- Displacement Byproducts KCl + HF TS->Byproducts

Figure 1: Mechanistic pathway of bifluoride-mediated exchange. The bifluoride anion facilitates nucleophilic attack while the acidic proton mitigates hydrolysis.

Experimental Protocol

Method A: The Sharpless-Dong Biphasic Protocol (Recommended) Best for scalability, cost-efficiency, and operational simplicity.

Materials & Reagents
ComponentSpecificationRole
Substrate 7-bromo-indole-3-sulfonyl chlorideStarting Material
Fluorinating Agent Potassium Bifluoride (

)
Fluoride Source
Solvent A Acetonitrile (MeCN), HPLC GradeOrganic Phase
Solvent B Deionized WaterAqueous Phase
Workup Ethyl Acetate (EtOAc), BrineExtraction
Step-by-Step Procedure

1. Preparation of Bifluoride Solution:

  • Dissolve Potassium Bifluoride (

    
    )  (2.5 equivalents) in a minimal amount of water.
    
    • Note:

      
       is corrosive to glass over long periods; use plasticware (polypropylene) for storage, but standard glassware is acceptable for short reaction times (<24h).
      

2. Reaction Assembly:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-indole-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (0.2 M concentration relative to substrate).

  • Add the aqueous

    
     solution dropwise to the stirring acetonitrile solution.
    
  • Observation: The mixture will form a biphasic system (or a suspension depending on water volume).

3. Execution:

  • Stir the reaction vigorously at Room Temperature (

    
    ) .
    
  • Time: Conversion is typically rapid (30 min – 2 hours).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Target: Disappearance of the Chloride (often hydrolyzes on LCMS to acid) and appearance of the Fluoride (stable).

    • TLC Note: Sulfonyl fluorides are typically less polar (higher

      
      ) than the corresponding chlorides and significantly less polar than sulfonic acids.
      

4. Workup:

  • Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).

  • Wash the organic layer with Water (2x) to remove excess salts.

  • Wash with Saturated Brine (1x).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (

    
    ).
    

5. Purification:

  • Usually, the crude product is

    
     pure.
    
  • If necessary, purify via a short silica gel plug eluting with Hexane/EtOAc (gradient 9:1 to 7:3).

  • Stability Note: Avoid alcoholic solvents during purification if the product is trace-acidic, although sulfonyl fluorides are generally stable to alcohols.

Workflow Diagram

Workflow Start Start: 7-Bromo-indole-3-SO2Cl Mix Dissolve in MeCN Add aq. KHF2 (2.5 eq) Start->Mix React Stir at RT (0.5 - 2 h) Mix->React Check QC: TLC/LCMS (Look for higher Rf) React->Check Extract Dilute EtOAc Wash H2O/Brine Check->Extract Complete Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure 7-Bromo-indole-3-SO2F Dry->Final

Figure 2: Operational workflow for the biphasic synthesis of sulfonyl fluorides.

Quality Control & Characterization

To validate the synthesis, rely on the following analytical markers:

  • 
     NMR (The Gold Standard): 
    
    • Expect a singlet in the range of

      
       +60 to +70 ppm  (referenced to 
      
      
      
      ).
    • Absence of peaks at -120 to -150 ppm (indicative of inorganic fluoride or HF).

  • 
     NMR: 
    
    • The indole C2-H proton often shifts slightly upfield compared to the sulfonyl chloride due to the differing inductive effect of Fluorine vs Chlorine.

    • Confirm the integrity of the 7-bromo moiety (doublet/multiplet patterns in the aromatic region).

  • Mass Spectrometry (HRMS):

    • Sulfonyl fluorides are stable enough for ESI(+), but may not ionize well directly. ESI(-) or APCI is often preferred.

    • Look for

      
       or 
      
      
      
      . Note that hydrolysis to sulfonic acid
      
      
      in the MS source is a common artifact; do not confuse source fragmentation with bulk sample purity.

Process Safety & Troubleshooting

Hazard / IssueMitigation Strategy
HF Generation

is an acidic fluoride source. While less volatile than anhydrous HF, it can generate HF in situ. Do not use glass syringes. Use plastic/polypropylene labware where possible. Wear double nitrile gloves.
Hydrolysis (Sulfonic Acid) If the acid byproduct is observed: 1) Ensure MeCN is not old/wet (though water is in the reaction, excess solvent water can slow kinetics). 2) Increase

loading to 3.0 equiv. 3) Ensure vigorous stirring to maximize phase transfer.
Residual Chloride Reaction stalled? Add 10 mol% 18-crown-6 to the biphasic mixture to act as a Phase Transfer Catalyst (PTC), pulling bifluoride into the organic phase.

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text establishing KHF2 protocols for SuFEx.
  • Dong, J., et al. (2014).[1] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. Link

    • Details the biphasic conditions and stability of sulfonyl fluorides.
  • Smedley, C. J., et al. (2018). "Sulfonyl Fluorides: A Stability Study." Chemistry – A European Journal. Link

    • Provides data on the hydrolytic stability of heteroaryl sulfonyl fluorides.

Sources

Application Note: Modular Covalent Probe Assembly & Tyrosine/Lysine Profiling using 7-Bromo-1H-indole-3-sulfonylfluoride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

7-Bromo-1H-indole-3-sulfonylfluoride (CAS: 2169647-80-5) represents a premier class of bifunctional SuFEx (Sulfur-Fluoride Exchange) scaffolds . Unlike traditional electrophiles (e.g., NHS-esters or maleimides) that suffer from rapid hydrolysis or promiscuity, this reagent leverages the unique stability-reactivity profile of the sulfonyl fluoride group.[1]

In the context of chemical biology and drug discovery, this compound serves two distinct, sequential roles:

  • The Diversity Handle (7-Bromo): The aryl bromide at the 7-position allows for the attachment of functional payloads (fluorophores, biotin, or drug fragments) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) without compromising the electrophilic warhead.

  • The Warhead (3-Sulfonyl Fluoride): The sulfonyl fluoride (

    
    ) at the 3-position acts as a "sleeping beauty" electrophile. It is stable in aqueous buffer but reacts specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, and Histidine) when driven by protein affinity or proximity.
    

This guide details the workflow for transforming this scaffold into a functional chemical probe and its subsequent application in covalent protein labeling.

Mechanistic Workflow

The utility of 7-bromo-1H-indole-3-sulfonylfluoride relies on the orthogonality between the Palladium-sensitive bromide and the Nucleophile-sensitive fluoride.

Diagram 1: Modular Probe Assembly & Bioconjugation Logic

G Scaffold 7-Bromo-1H-indole- 3-sulfonylfluoride Coupling Step 1: Suzuki Coupling (Pd-Catalysis) Scaffold->Coupling + Boronic Acid (R-B(OH)2) Probe Functionalized Probe (R-Indole-SO2F) Coupling->Probe Retains SO2F Warhead Incubation Step 2: Protein Incubation (SuFEx Reaction) Probe->Incubation + Target Protein Conjugate Covalent Protein Adduct (Tyr/Lys-O/N-SO2-Indole) Incubation->Conjugate - HF

Caption: Workflow for converting the raw scaffold into a functional probe via Suzuki coupling, followed by SuFEx-mediated bioconjugation.

Protocol 1: Scaffold Functionalization (Probe Synthesis)

Objective: To attach a detector moiety (e.g., Biotin or Fluorophore) or a recognition element to the 7-position while preserving the sulfonyl fluoride warhead. Critical Insight: Aryl sulfonyl fluorides are generally stable under standard Suzuki-Miyaura coupling conditions, provided the reaction is not performed at excessive temperatures (>100°C) or with highly aggressive bases for prolonged periods.

Materials
  • Scaffold: 7-bromo-1H-indole-3-sulfonylfluoride (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: In a sealable reaction vial, combine the Scaffold, Boronic Acid, Base, and Solvent. Sparge with Argon or Nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling or oxidation).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Note: Monitor by TLC or LC-MS. The sulfonyl fluoride moiety is stable, but hydrolysis can occur if heated >100°C in basic water for too long.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

    • QC Check: Verify the integrity of the

      
       group by 
      
      
      
      NMR (typically
      
      
      +60 to +70 ppm relative to
      
      
      ) or LC-MS (observe parent ion).

Protocol 2: Bioconjugation (SuFEx Labeling)

Objective: To covalently label a target protein using the functionalized indole-3-sulfonyl fluoride probe. Target Residues: Primarily Tyrosine (Tyr) and Lysine (Lys) . Histidine (His) is possible in specific microenvironments. Mechanism: The reaction is driven by "SuFEx" chemistry.[1] While sulfonyl fluorides are slow to react with free amino acids in solution, binding affinity (proximity) or specific local pH environments in a protein pocket accelerates the reaction by orders of magnitude.

Diagram 2: Chemical Mechanism of SuFEx Labeling

Mechanism Warhead Indole-SO2-F (Electrophile) TS Transition State (S...O Bond Formation) Warhead->TS Residue Protein-Tyr-OH (Nucleophile) Residue->TS Product Protein-Tyr-O-SO2-Indole (Stable Sulfonate) TS->Product Leaving Fluoride Ion (F-) TS->Leaving

Caption: Nucleophilic attack by Tyrosine (or Lysine) displaces fluoride, forming a stable covalent bond.

Experimental Conditions Table
ParameterStandard ConditionOptimization RangeNotes
Buffer PBS or HEPES (50 mM)Tris (avoid if pH > 8)Avoid buffers with strong nucleophiles if using high probe concentrations.
pH 7.47.0 – 8.5Higher pH (>8.0) favors Lysine; Neutral pH favors Tyrosine/Histidine.
Probe Conc. 10 – 100 µM1 µM – 1 mMKeep DMSO < 5% final volume.
Time 1 – 4 Hours30 min – OvernightReaction is slower than NHS-esters but more specific.
Temperature 37°C4°C – 37°C37°C is standard for proteome profiling.
Step-by-Step Methodology
  • Protein Preparation: Dilute protein to 1 mg/mL (approx. 20–50 µM) in PBS (pH 7.4).

  • Probe Addition: Add the functionalized Indole-SO2F probe from a DMSO stock (e.g., 10 mM). Final concentration should be 5–10x molar excess over protein (e.g., 100–200 µM probe).

    • Control: Prepare a "Vehicle Control" (DMSO only) and a "Competition Control" (pre-incubate with 10x excess of non-reactive ligand if available).

  • Incubation: Incubate at 37°C for 2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol or DTT).
    
    • Note: The SuFEx bond (sulfonate/sulfonamide) is stable to boiling and reducing agents used in SDS-PAGE.

  • Analysis:

    • Gel-Based: Run SDS-PAGE.[2] If the probe has a fluorophore, scan the gel directly. If using Biotin, perform Western Blot with Streptavidin-HRP.

    • MS-Based: Perform Intact Protein LC-MS to observe the mass shift (+ MW of Probe minus HF).

Validation & Quality Control

Mass Spectrometry Verification

The hallmark of a successful SuFEx reaction is a specific mass shift.

  • Formula:

    
    .
    
  • Correction: In some mechanisms (sulfur-fluoride exchange), only F is lost (

    
    ). If reacting with Tyrosine (phenolic OH), the net addition is 
    
    
    
    .
  • Expected Shift: Calculate the exact mass of the probe and subtract 20.01 Da.

Troubleshooting Guide
  • No Labeling Observed:

    • Increase pH to 8.0 to activate Lysine residues.

    • Increase incubation time (SuFEx is slower than acyl halides).

    • Ensure the "7-bromo" functionalization did not sterically block the binding pocket.

  • Precipitation:

    • The indole scaffold is hydrophobic. Ensure <5% DMSO is used. If precipitation occurs, lower probe concentration or add 0.1% Triton X-100 (if compatible with downstream assay).

References

  • SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link

  • Tyrosine Bioconjugation: Choi, E. J., et al. "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Chemistry – A European Journal, 2018. Link

  • Suzuki Coupling of Sulfonyl Fluorides: Qin, H. L., et al. "Desulfonative Suzuki‐Miyaura Coupling of Sulfonyl Fluorides."[3][4] Angewandte Chemie, 2021.[4] (Demonstrates stability of SO2F in coupling). Link

  • Lysine Targeting: Grimster, N. P., et al. "Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Lysine Residues." ACS Chemical Biology, 2013. Link

  • Compound Data: PubChem CID 84703111 (Analogous structures).[5] Link

Sources

Application Note: Late-Stage Functionalization of Drug Molecules with Sulfonyl Fluorides via SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed the landscape of chemical biology and drug discovery. Originally pioneered as the next generation of click chemistry, SuFEx leverages the unique physicochemical properties of the sulfur(VI)-fluoride bond[1]. Unlike traditional electrophiles (such as sulfonyl chlorides), sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F) exhibit exceptional thermodynamic stability and resistance to reduction due to the heterolytic nature of S-F bond cleavage[1].

In the context of late-stage functionalization (LSF), this stability is a critical asset. It allows researchers to seamlessly install the -SO₂F pharmacophore onto complex, fully elaborated drug scaffolds without the need for extensive protecting group chemistry[2]. Once installed, these functional groups act as "smart" covalent warheads. They remain inert in aqueous physiological media but become highly reactive when situated in a target protein's binding pocket, where proximity-induced hydrogen bonding activates the fluoride leaving group[3].

Mechanistic Insights: Proximity-Induced Reactivity

The success of sulfonyl fluorides in targeted covalent inhibition relies entirely on microenvironment-driven causality. The S(VI)-F bond is hydrolytically stable; however, when a drug molecule binds to its target protein, the -SO₂F group is brought into close proximity with nucleophilic residues (typically Lysine, Tyrosine, or Histidine)[3].

Causality of Activation : The protein pocket provides a highly specific dielectric environment. Hydrogen bonding from the protein backbone or adjacent residues to the fluorine atom significantly weakens the S-F bond, stabilizing the transition state and facilitating the departure of the fluoride ion[2]. This proximity-induced activation ensures that covalent bond formation is highly context-specific, minimizing off-target proteome reactivity—a major advantage over highly reactive, non-specific electrophiles[1].

G Drug Drug-SO2F (Stable in aqueous media) Complex Protein-Drug Complex (Non-covalent binding) Drug->Complex Affinity binding Protein Target Protein (Contains Nu: Tyr/Lys/His) Protein->Complex Activation Proximity Activation (H-bond to Fluoride) Complex->Activation Microenvironment effects Covalent Covalent Adduct (Irreversible Inhibition) Activation->Covalent SuFEx Click (-HF)

Fig 1. Proximity-induced SuFEx activation pathway for targeted covalent inhibition.

Reagent Selection for Late-Stage Functionalization

Selecting the appropriate SuFEx reagent is dictated by the target functional group on the parent drug and the desired application (e.g., covalent inhibition vs. PET imaging).

Quantitative Comparison of SuFEx Reagents
ReagentTarget Functional GroupReaction TimeYield RangeKey Advantage
Sulfuryl Fluoride (SO₂F₂) Phenols, Amines2–4 h80–99%High atom economy; standard for aryl fluorosulfates[4].
AISF (Solid Reagent) Phenols10–30 min85–95%Bench-stable alternative to SO₂F₂ gas; rapid kinetics[4].
ESF (Ethenesulfonyl Fluoride) N, O, S, C Nucleophiles1–12 h70–95%Highly connective Michael acceptor for diverse LSF[1].
FABI Alkenes (Allylic C-H)12–24 h60–85%Enables direct photoredox C-H fluorosulfonylation[5].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to biological evaluation.

Protocol A: Synthesis of Aryl Fluorosulfates using Bench-Stable AISF

Scientific Causality : Historically, converting phenols to fluorosulfates required toxic SO₂F₂ gas, necessitating specialized equipment[4]. AISF (4-(acetylamino)phenyl imidodisulfuryl difluoride) provides a crystalline, bench-stable alternative that transfers the -SO₂F group under mild conditions. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the base because its strong, non-nucleophilic nature efficiently deprotonates the phenol to increase its nucleophilicity without competing for the electrophilic sulfur center[4].

Step-by-Step Methodology:

  • Preparation : In a 1-dram vial equipped with a magnetic stir bar, dissolve the phenol-containing drug substrate (0.4 mmol, 1.0 equiv) and AISF (134 mg, 0.48 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 2.0 mL)[4]. Note: Anhydrous conditions prevent premature hydrolysis of the reagent.

  • Activation : Add DBU (132 µL, 0.88 mmol, 2.2 equiv) dropwise over 30 seconds[4]. The controlled addition prevents localized exothermic degradation of the substrate.

  • Reaction : Stir the mixture at room temperature (20–25 °C) for 10–30 minutes[4].

  • Self-Validation (In-Process Control) : Monitor the reaction via LC-MS. The successful conversion is validated by the disappearance of the parent phenol mass and the emergence of a new peak corresponding to [M + 82]⁺ (net addition of SO₂F minus H), confirming the intact S-F bond.

  • Workup : Dilute the mixture with ethyl acetate (10 mL) and wash with 1M HCl (2 × 5 mL) to quench the DBU, followed by brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography[4].

Protocol B: High-Throughput In Situ LSF and Biological Screening

Scientific Causality : Because the SuFEx reaction is highly chemoselective and generates minimal, biocompatible byproducts, crude reaction mixtures can be directly assayed. This enables the rapid, late-stage diversification of known drugs to discover more potent fluorosulfate analogs without the bottleneck of intermediate purification[6].

Step-by-Step Methodology:

  • Array Setup : In a 96-well plate, dispense the phenolic drug library (10 mM in DMSO, 1.0 equiv per well).

  • Functionalization : Introduce the SuFEx reagent (e.g., SO₂F₂ gas or AISF) and a mild base (e.g., Et₃N) to each well[6].

  • Incubation & Evaporation : Allow the plate to sit for 30 minutes at room temperature, then place in vacuo overnight to remove volatile bases and unreacted gases[6].

  • Self-Validation : Re-dissolve the crude residues in DMSO (10 μL, ~10 mM). Select 5% of the wells randomly for LC-MS validation to ensure >90% conversion to the aryl fluorosulfate[6].

  • Direct Screening : Transfer the DMSO stocks directly into cancer-cell growth inhibition assays (e.g., MCF-7 or HT-29 cell lines) to evaluate biological activity in parallel with their phenolic precursors[6].

Workflow Start Parent Drug Library (Phenols/Amines) Reagent SuFEx Reagent Addition (e.g., AISF, ESF) Start->Reagent Reaction Late-Stage Functionalization (Mild Base, RT, 10-30 min) Reagent->Reaction Screening High-Throughput Screening (In situ biological assays) Reaction->Screening Direct testing (No purification) Hit Lead Compound (Enhanced Potency) Screening->Hit

Fig 2. High-throughput late-stage functionalization and screening workflow using SuFEx chemistry.

Case Studies in Drug Development

The application of these protocols has yielded significant breakthroughs in medicinal chemistry and radiochemistry:

  • Anticancer Therapeutics : Late-stage functionalization of the estrogen receptor down-regulator Fulvestrant and the tubulin-binder Combretastatin A4 generated fluorosulfate derivatives with markedly improved antiproliferative activities. Notably, the Combretastatin A4 derivative exhibited a 70-fold increase in potency against drug-resistant HT-29 colon cancer cells compared to its phenolic precursor[6].

  • PET Imaging : The rapid kinetics of SuFEx have been harnessed for ultrafast late-stage radiosynthesis. Using [¹⁸F]fluoride exchange, researchers achieved fully automated ¹⁸F-radiolabeling of diverse aryl fluorosulfates in just 30 seconds at room temperature, yielding high molar activity PET agents (280 GBq μmol⁻¹)[7].

References

[6] Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (ACS) URL: [Link]

[5] Title: Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides Source: ChemRxiv URL: [Link]

[7] Title: Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis Source: Journal of the American Chemical Society (via ResearchGate) URL: [Link]

[2] Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review (OUP) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-1H-indole-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-bromo-1H-indole-3-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield.

Introduction

7-bromo-1H-indole-3-sulfonyl fluoride is a valuable research chemical, particularly in the field of drug discovery. As a derivative of the indole scaffold, a privileged structure in medicinal chemistry, and featuring a sulfonyl fluoride moiety, it holds potential as a covalent probe or inhibitor for various biological targets.[1][2] The sulfonyl fluoride group is known for its unique reactivity, being relatively stable in aqueous media yet capable of forming covalent bonds with specific nucleophilic amino acid residues like lysine or tyrosine, a principle leveraged in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4]

However, the synthesis of functionalized indole sulfonyl fluorides can be challenging due to the sensitive nature of the indole ring and the aggressive reagents often employed. This guide provides a robust synthetic protocol and addresses common issues encountered during the process.

Proposed Synthetic Workflow

The most direct and established method for preparing aryl sulfonyl fluorides involves a two-step process starting from the parent heterocycle: chlorosulfonylation followed by a halide exchange (Halex) reaction.[5][6]

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Halide Exchange (Halex) A 7-Bromo-1H-indole B 7-Bromo-1H-indole-3-sulfonyl chloride A->B  Chlorosulfonic acid (ClSO3H)  in Dichloromethane (DCM)  -10°C to 0°C C 7-Bromo-1H-indole-3-sulfonyl chloride D 7-Bromo-1H-indole-3-sulfonyl fluoride C->D  Potassium bifluoride (KHF2)  in Acetonitrile/Water  Room Temperature

Caption: Proposed two-step synthesis of 7-bromo-1H-indole-3-sulfonyl fluoride.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: I am getting a very low yield or a complex, unidentifiable mixture during the chlorosulfonylation of 7-bromo-1H-indole (Step 1). What is going wrong?

Answer: This is a common and critical issue. The low yield is typically due to the high reactivity of both the indole nucleus and the chlorosulfonic acid, leading to side reactions and degradation.

Possible Causes & Solutions:

  • Reaction Temperature: The chlorosulfonylation of indoles is highly exothermic. If the temperature is not strictly controlled, rapid polymerization and charring of the starting material can occur.

    • Solution: Maintain a low temperature throughout the addition of chlorosulfonic acid. Start at -10°C and do not allow the internal temperature to rise above 0°C. Use a cryostat or a dry ice/acetone bath for reliable temperature management.

  • Reagent Stoichiometry and Addition: Using a large excess of chlorosulfonic acid or adding it too quickly can "burn" the starting material.

    • Solution: Use a modest excess of chlorosulfonic acid (e.g., 2.0-2.5 equivalents). Add the acid dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to a well-stirred solution of the indole in a suitable solvent like dichloromethane (DCM).

  • Indole Ring Reactivity & Side Reactions: The indole ring is electron-rich and susceptible to electrophilic attack at multiple positions, not just C3. The indole N-H is also acidic and can react. This can lead to the formation of undesired isomers or polymeric byproducts.

    • Solution: While direct chlorosulfonylation is often attempted for simplicity, protecting the indole nitrogen may be necessary to improve regioselectivity and reduce degradation. An N-phenylsulfonyl (N-SO2Ph) or a similar electron-withdrawing group can be installed and later removed. However, this adds steps to the synthesis. For the direct approach, ensuring optimal conditions (low temperature, slow addition) is paramount.

  • Work-up Procedure: The reaction must be quenched carefully. Pouring the reaction mixture directly into water can cause a violent reaction and hydrolysis of the desired sulfonyl chloride back to the sulfonic acid.

    • Solution: Quench the reaction by pouring it slowly onto a vigorously stirred slurry of crushed ice. This dissipates heat and dilutes the strong acid quickly. Extract the product immediately into an organic solvent like DCM or ethyl acetate.

Question 2: The conversion of the sulfonyl chloride to the sulfonyl fluoride (Step 2) is incomplete, and I still see starting material even after prolonged reaction times. How can I drive the reaction to completion?

Answer: Incomplete halide exchange is often a problem of reagent choice, solubility, or reaction conditions.

Possible Causes & Solutions:

  • Fluorinating Agent: While simple alkali fluorides like potassium fluoride (KF) can be used, their reactivity is often hampered by low solubility in organic solvents.[5]

    • Solution: Potassium bifluoride (KHF2) is a more effective and commonly used reagent for this transformation as it is more soluble and provides a high concentration of fluoride ions.[6] Using a phase-transfer catalyst like 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium bromide) with spray-dried KF can also significantly improve the reaction rate.[6]

  • Solvent System: The reaction requires a solvent system that can dissolve both the organic sulfonyl chloride and the inorganic fluoride salt to some extent.

    • Solution: A mixture of a polar aprotic solvent like acetonitrile with a small amount of water is often effective. The water helps to dissolve the fluoride salt, while the acetonitrile dissolves the organic substrate. Anhydrous conditions, while sometimes used, are not always necessary and can slow the reaction if the fluoride salt does not dissolve.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is sensitive to water and can hydrolyze back to the sulfonic acid, which will not undergo the exchange reaction.

    • Solution: While some water can be beneficial for dissolving the fluorinating agent, using a large excess should be avoided. Ensure the sulfonyl chloride from Step 1 is reasonably dry before proceeding. Perform the reaction at room temperature; excessive heating can accelerate hydrolysis.

Question 3: My final product, 7-bromo-1H-indole-3-sulfonyl fluoride, appears unstable and degrades during purification by column chromatography. What should I do?

Answer: Sulfonyl fluorides are generally more stable than their chloride counterparts, but the indole moiety can still be sensitive, especially on silica gel which is acidic.

Possible Causes & Solutions:

  • Silica Gel Acidity: The acidic nature of standard silica gel can promote decomposition of acid-sensitive compounds like indoles.

    • Solution 1: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing 1-2% triethylamine, then packing the column as usual.

    • Solution 2: Use an alternative stationary phase like alumina (neutral or basic) or Florisil for purification.

  • Product Instability: The product itself may have limited stability, especially when exposed to air, light, or prolonged heat.[7]

    • Solution: Minimize the time the product spends in solution and on the chromatography column. Use a rapid purification method like flash chromatography. After purification, remove the solvent under reduced pressure at low temperature (e.g., <30°C). Store the final product under an inert atmosphere (nitrogen or argon) at low temperature (-20°C).

  • Residual Acid: Trace amounts of acid from the work-up can co-elute with the product and cause degradation upon solvent removal.

    • Solution: Ensure the organic extracts are thoroughly washed with a saturated sodium bicarbonate solution and then brine during the work-up to remove all residual acids before concentrating and attempting purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis?

A1: For Step 1 (Chlorosulfonylation), the single most critical parameter is temperature control . The reaction is highly exothermic and must be kept cold (<-5°C) to prevent decomposition. For Step 2 (Halide Exchange), the most critical parameter is the choice of fluorinating agent and solvent system to ensure sufficient reactivity and solubility.

Q2: How can I monitor the progress of each reaction step?

A2:

  • Thin-Layer Chromatography (TLC): TLC is the most convenient method. For Step 1, you will see the spot for 7-bromo-1H-indole disappear and a new, typically lower Rf spot for the sulfonyl chloride appear. For Step 2, the sulfonyl chloride spot will be replaced by the sulfonyl fluoride spot, which usually has a very similar Rf. Staining with potassium permanganate can help visualize the spots.

  • LC-MS: For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of product masses.

  • ¹⁹F NMR: For Step 2, ¹⁹F NMR is an excellent tool to monitor the appearance of the sulfonyl fluoride peak (typically a singlet around +60 to +70 ppm) and confirm the reaction's completion.[8]

Q3: What safety precautions are essential when performing this synthesis?

A3:

  • Chlorosulfonic Acid (ClSO₃H): This is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic HCl gas. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Quenching: The quenching of the chlorosulfonylation reaction on ice must be done slowly and behind a blast shield.

  • Fluoride Salts (KHF₂, KF): These are toxic if ingested or inhaled. Avoid creating dust. Wear gloves and a dust mask when handling the solids.

Q4: Are there any viable alternative routes to synthesize 7-bromo-1H-indole-3-sulfonyl fluoride?

A4: Yes, several modern methods could be adapted.

  • From Aryl Bromides: A palladium-catalyzed reaction could potentially be used to convert an aryl bromide (in this case, perhaps 3,7-dibromo-1H-indole) into a sulfonyl fluoride using a sulfur dioxide surrogate like DABSO, followed by fluorination with a source like NFSI.[9]

  • From Sulfonic Acids: If 7-bromo-1H-indole-3-sulfonic acid is accessible, it can be converted to the sulfonyl fluoride using deoxyfluorinating agents like Xtalfluor-E® or thionyl fluoride.[10][11]

  • Direct C-H Functionalization: Advanced methods for direct C-H sulfonylation of heterocycles are emerging, though they may require specific directing groups or catalysts.[12]

These alternative routes may offer milder conditions but often require more specialized and expensive reagents and catalysts.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1H-indole-3-sulfonyl chloride
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-bromo-1H-indole (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to -10°C using a dry ice/acetone bath.

  • Charge the dropping funnel with chlorosulfonic acid (2.2 eq) dissolved in a small amount of anhydrous DCM.

  • Add the chlorosulfonic acid solution dropwise to the stirred indole solution over 1.5 hours, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the ice slurry.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the crude sulfonyl chloride, which should be used immediately in the next step.

Protocol 2: Synthesis of 7-Bromo-1H-indole-3-sulfonyl fluoride
  • Dissolve the crude 7-bromo-1H-indole-3-sulfonyl chloride (1.0 eq) from the previous step in acetonitrile (approx. 0.2 M) in a round-bottom flask.

  • Add potassium bifluoride (KHF₂, 3.0 eq) followed by a small amount of water (approx. 10% v/v of the acetonitrile).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or ¹⁹F NMR. The reaction may take 4-12 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on triethylamine-deactivated silica gel, eluting with a hexanes/ethyl acetate gradient.

  • Combine the pure fractions, remove the solvent in vacuo, and dry thoroughly to obtain 7-bromo-1H-indole-3-sulfonyl fluoride as a solid.

Troubleshooting Workflow

G Start Low Yield or Decomposition Step1 Problem in Step 1 (Chlorosulfonylation)? Start->Step1 Step2 Problem in Step 2 (Halex Reaction)? Start->Step2 Purification Problem during Purification? Start->Purification Temp Check Temperature Control (Maintain < 0°C) Step1->Temp Yes Addition Check Reagent Addition (Slow, dropwise) Step1->Addition Yes Workup1 Check Quenching Method (Pour onto ice) Step1->Workup1 Yes Fluorine Review Fluorinating Agent (Use KHF2) Step2->Fluorine Yes Solvent Optimize Solvent (MeCN/H2O) Step2->Solvent Yes Hydrolysis Minimize Hydrolysis (Use crude SO2Cl quickly) Step2->Hydrolysis Yes Silica Use Neutralized Silica or Alumina Purification->Silica Yes Wash Ensure Thorough Washing (NaHCO3 wash) Purification->Wash Yes Store Store Product Properly (Inert gas, -20°C) Purification->Store Yes

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • ACS Publications. (2024). One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2024). A portal to highly valuable indole-functionalized vinyl sulfonyl fluorides and allylic sulfonyl fluorides. Available at: [Link]

  • ResearchGate. (n.d.). A) Synthetic routes to sulfonyl fluorides. B) Limitations of known.... Available at: [Link]

  • American Chemical Society. (2024). Stereo- and Regioselective Installation of Vinyl Sulfonyl Fluoride onto Indoles without Transition-Metal Catalyst. Available at: [Link]

  • Scilit. (n.d.). Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. Available at: [Link]

  • Springer. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

  • NIH. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Available at: [Link]

  • ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Available at: [Link]

  • NIH. (2015). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Available at: [Link]

  • NIH. (2021). Facile synthesis of sulfonyl fluorides from sulfonic acids. Available at: [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Available at: [Link]

  • NIH. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Available at: [Link]

Sources

Technical Support Center: Sulfonyl Fluoride (SuFEx) Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "SuFEx Paradox"

Welcome to the technical support center. If you are working with sulfonyl fluorides (SFs), you are likely utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry for covalent inhibition or chemical biology probing.[1][2][3][4][5][6]

The most common misconception we encounter is regarding stability. Users often assume that because their probe failed to label the target, the probe must have hydrolyzed. However, unlike sulfonyl chlorides (which are highly unstable in water), sulfonyl fluorides are kinetically stable but thermodynamically reactive .

They possess a unique resistance to hydrolysis at neutral pH and typically require specific environmental activation (e.g., the local environment of a protein binding pocket) to react. Therefore, "no reaction" is often a binding issue, not a stability issue. This guide will help you distinguish between hydrolysis, poor solubility, and lack of intrinsic reactivity.

Pre-Assay: Buffer Chemistry & Stability

Objective: Ensure the probe remains intact before it reaches the target.

Q: Which buffer system should I use to minimize spontaneous hydrolysis?

A: Buffer identity significantly impacts SF half-life.

  • Recommendation: Use HEPES or MOPS (pH 7.0–7.5).

  • Avoid: Carbonate/Bicarbonate buffers (pH > 9.[7]0) and high concentrations of Phosphate (PBS) if possible.

  • The Science: Empirical data indicates that SF hydrolysis rates are approximately 2-fold faster in PBS than in HEPES at equivalent pH [1]. Furthermore, hydrolysis is base-catalyzed; half-lives decrease dramatically as pH exceeds 8.0.[7]

Q: Can I use Tris or Glycine buffers?

A: Proceed with extreme caution.

  • Risk: While SFs are more selective than sulfonyl chlorides, high concentrations of primary amines (like Tris or Glycine) at elevated pH can act as nucleophiles, leading to aminolysis (formation of sulfonamides) rather than the desired protein labeling, or they can catalyze hydrolysis.

  • Solution: If you must use Tris, keep the pH < 7.5 and validate stability using the LC-MS protocol below.

Q: My compound precipitates upon addition to the assay. Is this hydrolysis?

A: No, this is a solubility failure.

  • The Science: SFs are lipophilic. Rapid addition to aqueous buffer causes "crashing out" before the compound can disperse.

  • Protocol:

    • Prepare stock in anhydrous DMSO (stable for months at -20°C).

    • Dilute the stock into the buffer with vigorous vortexing or rapid mixing.

    • Keep final DMSO concentration < 1% (or as tolerated by your protein).

During Assay: Reactivity & Kinetics

Objective: Distinguish between "It broke apart" (Hydrolysis) and "It doesn't fit" (No Binding).

Q: I see no labeling on my protein. Did the SF hydrolyze?

A: Likely not, if you are at pH < 8.0. The issue is probably lack of recognition .

  • The Mechanism: SFs are "context-dependent" electrophiles. They rarely react with solvent-exposed nucleophiles. They require the protein pocket to "activate" the S-F bond (often via H-bonding to the sulfonyl oxygens) and position a specific residue (Tyr, Lys, Ser, His) for attack [2].[1]

  • Diagnostic: If the probe is intact in the supernatant (check via LC-MS) but the protein is unlabeled, the probe binds too weakly or the geometry does not favor SuFEx.

Q: How long should I incubate?

A: SuFEx is slower than Michael acceptors (e.g., acrylamides).

  • Guideline: Start with 1 to 4 hours at room temperature.

  • Optimization: If labeling is weak, increase time rather than pH. Increasing pH risks global unfolding of the protein or background hydrolysis of the probe.

Data Summary: Stability vs. pH

Approximate half-lives of aryl sulfonyl fluorides in aqueous solution [1, 3]

ConditionpHApprox. Half-Life (

)
Risk Level
Acidic 4.0 - 6.0> 100 HoursNegligible
Neutral (HEPES) 7.0 - 7.524 - 48 HoursLow
Neutral (PBS) 7.412 - 24 HoursLow/Moderate
Basic 8.0< 6 HoursModerate
High pH > 9.0MinutesCritical Failure

Post-Assay: Validation Workflows

Objective: Forensics using Mass Spectrometry.

Q: How do I definitively confirm covalent labeling?

A: Intact Protein LC-MS is the gold standard.

  • The Signal: You must look for a specific mass shift.

    • Reaction: Protein-Nu + R-SO₂-F

      
       Protein-Nu-SO₂-R + HF
      
    • Delta Mass: Molecular Weight of Probe minus 20 Da (Loss of HF).

    • Note: If you see a mass shift of +Probe (no loss of F), you have a non-covalent complex that survived ionization (rare but possible in native MS).

Q: How do I check if my stock solution is hydrolyzed?

A: Run a "Mock" LC-MS injection.

  • Protocol:

    • Dilute probe to 10 µM in your assay buffer (no protein).

    • Incubate for your standard assay time (e.g., 2 hours).

    • Inject on LC-MS.

    • Result A: Peak at

      
       = Stable.
      
    • Result B: Peak at

      
       (Loss of F, gain of OH) = Hydrolyzed to Sulfonic Acid (
      
      
      
      ).

Visual Troubleshooting Guides

Diagram 1: The Stability Decision Tree

Use this logic flow to determine if your buffer conditions are killing your experiment.

StabilityTree Start Start: Probe Stability Check CheckPH Is Assay pH > 8.0? Start->CheckPH CheckBuffer Is Buffer Nucleophilic? (Tris, Glycine, primary amines) CheckPH->CheckBuffer No (< 8.0) RiskHigh HIGH RISK: Hydrolysis Likely (Formation of Sulfonic Acid) CheckPH->RiskHigh Yes CheckTime Incubation Time > 12h? CheckBuffer->CheckTime No (HEPES/PBS) RiskMed MEDIUM RISK: Aminolysis Possible (Formation of Sulfonamide) CheckBuffer->RiskMed Yes CheckTime->RiskHigh Yes Stable STABLE: Hydrolysis Unlikely Proceed to Binding Check CheckTime->Stable No

Caption: Decision tree to assess the risk of sulfonyl fluoride degradation based on pH, buffer composition, and time.

Diagram 2: The "No Labeling" Forensics Workflow

Follow this path when you see no activity on your target protein.

TroubleshootingFlow Issue Observation: No Labeling on Protein Step1 Step 1: Run LC-MS of Buffer Supernatant Issue->Step1 Result1A Probe Mass = R-SO3H (Hydrolyzed) Step1->Result1A Result1B Probe Mass = R-SO2F (Intact) Step1->Result1B Action1 Action: Lower pH, Switch to HEPES Result1A->Action1 Step2 Step 2: Check Protein Integrity (Intact MS) Result1B->Step2 Action2 Diagnosis: Binding Failure (Steric/Electronic Mismatch) Step2->Action2 Protein is Native

Caption: Workflow to distinguish between chemical hydrolysis and biological inactivity (binding failure).

References

  • Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology.

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][6][8][9][10] Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.

Sources

Technical Support Center: Purification of 7-Bromo-1H-indole-3-sulfonylfluoride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals handling the isolation and purification of 7-bromo-1H-indole-3-sulfonylfluoride .

Chemical Context & Mechanistic Insights

Purifying 7-bromo-1H-indole-3-sulfonylfluoride via normal-phase silica gel chromatography presents unique challenges driven by its specific structural features. Understanding the causality behind its behavior on a column is critical for a successful purification:

  • Sulfonyl Fluoride Stability: Unlike sulfonyl chlorides, which are highly moisture-sensitive and readily hydrolyze to sulfonic acids on acidic silica gel, the sulfur(VI) fluoride exchange (SuFEx) functional group (-SO₂F) is thermodynamically stable. It is highly resistant to hydrolysis or reduction under standard chromatographic conditions .

  • Indole N-H Acidity: The strongly electron-withdrawing -SO₂F group at the C3 position significantly increases the acidity of the indole N-H proton. This highly polarized N-H bond interacts strongly with the free silanol groups (Si-OH) on normal-phase silica, leading to a continuous adsorption-desorption lag (severe tailing).

  • Steric & Lipophilic Effects: The bromine atom at the C7 position adds steric bulk and lipophilicity, which can cause the target molecule to co-elute with unfunctionalized starting materials (e.g., 7-bromoindole) if the solvent system is not properly optimized.

Standard Operating Procedure: Step-by-Step Purification Methodology

To ensure a self-validating and reproducible purification, follow this optimized workflow.

Phase 1: Preparation and Dry Loading

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove any volatile reaction solvents (e.g., DCM, THF).

  • Dry Loading (Critical Step): Dissolve the crude residue in a minimal amount of ethyl acetate (EtOAc). Add deactivated silica gel (approximately 3 mass equivalents relative to the crude). Evaporate the solvent completely until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the "smearing" effect caused by the poor solubility of the brominated indole core in non-polar loading solvents like hexane.

Phase 2: Column Preparation 3. Silica Selection: Use 230–400 mesh standard normal-phase silica gel. 4. Solvent System Preparation: Prepare a mobile phase of Hexane/EtOAc (typically 3:1 to 4:1 v/v). Add 0.1% to 0.5% glacial acetic acid (AcOH) to the total volume.

  • Causality: The AcOH protonates the active silanol sites on the silica and suppresses the ionization of the acidic indole N-H, effectively eliminating tailing.

Phase 3: Elution and Self-Validation 5. Packing: Slurry-pack the column using the prepared acidic solvent system. Load the dry-loaded crude powder evenly onto the top of the silica bed. 6. Elution: Run the column using a mild gradient (e.g., starting at 10% EtOAc in Hexane + 0.1% AcOH, ramping to 25% EtOAc). 7. Fraction Collection & 2D TLC Validation: Collect fractions and monitor via TLC. To self-validate that the acid additive did not degrade the product on the column, perform a 2D TLC on a collected fraction: spot the fraction, run it in one direction, dry it, rotate the plate 90°, and run it again. A single spot on the diagonal confirms product stability. 8. Solvent Removal: Combine product-containing fractions and concentrate under reduced pressure. Residual AcOH can be removed by co-evaporation with toluene.

Quantitative Data: Solvent System Optimization

The following table summarizes the chromatographic behavior of 7-bromo-1H-indole-3-sulfonylfluoride across various mobile phases to aid in rapid decision-making.

Solvent System (v/v)AdditiveTarget

Tailing FactorResolution from 7-BromoindoleRecommendation
Hexane / EtOAc (3:1)None0.35Severe (>2.5)Poor (Co-elution)Not Recommended
Hexane / EtOAc (3:1)0.1% AcOH0.40Excellent (1.0)ModerateStandard Protocol
Toluene / EtOAc (9:1)0.1% AcOH0.30Excellent (1.0)HighBest for Co-elution Issues
DCM / MeOH (95:5)None0.65Moderate (1.5)PoorAvoid (Low Resolution)

Troubleshooting & FAQs

Q: Why is my product severely tailing on the column, and how do I fix it? A: The tailing is caused by strong hydrogen bonding between the highly acidic indole N-H (acidified by the C3 -SO₂F group) and the silanol groups on the silica gel. Solution: Add 0.1% to 0.5% acetic acid or formic acid to your eluent. This suppresses the ionization of the N-H bond and masks the active silanol sites, resulting in sharp, distinct bands.

Q: Will the sulfonyl fluoride group hydrolyze on the silica column like a sulfonyl chloride? A: No. The defining feature of SuFEx chemistry is the exceptional thermodynamic stability of the S(VI)-F bond. Unlike sulfonyl chlorides, which readily convert to sulfonic acids upon contact with moisture and acidic silica, sulfonyl fluorides are completely stable to standard chromatographic conditions . You will not lose your functional group on the column.

Q: I am seeing co-elution with the starting material (7-bromoindole). How can I improve resolution? A: Both molecules share a highly lipophilic brominated core, causing them to migrate similarly in standard Hexane/EtOAc mixtures. Solution: Switch the bulk hydrophobic solvent from Hexane to Toluene (e.g., Toluene/EtOAc 9:1 with 0.1% AcOH). Toluene provides different


 stacking interactions with the indole core, significantly improving the separation factor (

) between the unfunctionalized starting material and the highly polar -SO₂F product.

Q: Can I use triethylamine (TEA) to deactivate the silica instead of acid? A: Absolutely not. While TEA is commonly used to prevent tailing of basic amines, 7-bromo-1H-indole-3-sulfonylfluoride is a weak acid. TEA will deprotonate the indole N-H, creating a highly polar salt that will irreversibly stick to the baseline of the column. Furthermore, the presence of a base can inadvertently activate the -SO₂F group toward nucleophilic attack if trace impurities are present .

Experimental Workflow Diagram

TroubleshootingWorkflow Start Crude 7-bromo-1H-indole- 3-sulfonyl fluoride TLC Perform TLC Analysis (Hexane/EtOAc) Start->TLC Tailing Is severe tailing observed? TLC->Tailing AddAcid Add 0.1% - 0.5% AcOH to Eluent Tailing->AddAcid Yes Standard Use Standard Eluent (Hexane/EtOAc) Tailing->Standard No Coelution Co-elution with 7-bromoindole? AddAcid->Coelution Standard->Coelution Gradient Switch to Toluene/EtOAc or Gradient Elution Coelution->Gradient Yes Column Run Silica Gel Column Chromatography Coelution->Column No Gradient->Column Isolate Isolate Pure Product Column->Isolate

Figure 1: Troubleshooting workflow for 7-bromo-1H-indole-3-sulfonyl fluoride purification.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

solving solubility issues of bromo-indole sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromo-Indole Sulfonyl Fluoride Solubility & Handling

Current Status: Operational Agent: Senior Application Scientist Ticket ID: BISF-SOL-001

Executive Summary

Bromo-indole sulfonyl fluorides are high-value, bifunctional building blocks used primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent probe development. Their utility is often compromised by a "solubility paradox": the indole core and bromine substituent confer high lipophilicity (high LogP) and strong crystal lattice energy (via


 stacking and halogen bonding), while the sulfonyl fluoride (

) moiety requires specific polar aprotic conditions to maintain stability against hydrolysis.

This guide provides a root-cause analysis and validated protocols to resolve solubility failures during stock preparation, biological assay formulation, and synthetic workflows.

Module 1: Stock Solution Preparation & Storage

Q: I cannot get the solid to dissolve in DMSO at high concentrations (


). It forms a cloudy suspension. What is wrong? 

A: This is likely due to the high lattice energy driven by the bromine atom and indole core.

  • Root Cause: The bromine atom at the 5-, 6-, or 7-position induces strong intermolecular halogen bonding, while the indole ring facilitates

    
     stacking. Standard "shake and shoot" methods are insufficient to break this lattice.
    
  • Solution:

    • Switch Solvent: If your downstream application permits, use anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These solvents often disrupt aromatic stacking better than DMSO for halogenated heterocycles.

    • Thermal Activation: Heat the sealed vial to 40°C for 10 minutes with intermittent vortexing. Note: Sulfonyl fluorides are thermally stable up to

      
      , so mild heating is safe.
      
    • Sonication: Use a bath sonicator for 15 minutes. Ensure the water bath temperature does not exceed 45°C.

Q: My stock solution turned acidic/yellow after 2 weeks at


. Is it still usable? 

A: Discard the solution. The color change indicates decomposition.

  • Mechanism: While sulfonyl fluorides are more stable than sulfonyl chlorides, they are susceptible to hydrolysis in "wet" organic solvents, releasing HF and the corresponding sulfonic acid (which causes the yellowing/acidity).

  • Protocol:

    • Always use anhydrous solvents (water content

      
      ).
      
    • Store stocks at -20°C or -80°C .

    • Add activated 3Å molecular sieves to the stock vial to scavenge residual moisture.

Module 2: Biological Assay Formulation (Aqueous Solubility)

Q: When I dilute my DMSO stock into the assay buffer, the compound immediately precipitates (crashes out). How do I prevent this?

A: This is the "kinetic solubility cliff." The hydrophobic bromo-indole core aggregates faster than it can disperse in the aqueous phase.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Mixing Order "Jet" Addition Do not drop the stock on top of the buffer. Place the pipette tip submerged in the vortexing buffer and eject rapidly to maximize dispersion.
Intermediate Solvent PEG-400 Create a 10x intermediate dilution in 50% PEG-400/Water before adding to the final buffer. PEG acts as a bridge between the lipophilic drug and water.
Surfactant Pluronic F-127 (0.05%) Non-ionic surfactants form micelles around the hydrophobic indole, preventing aggregation without denaturing proteins (unlike SDS).
Carrier Protein BSA (0.1%) Bovine Serum Albumin binds lipophilic small molecules, keeping them in solution (mimicking serum conditions).

Q: Can I use cyclodextrins? A: Proceed with caution. While


-cyclodextrin increases solubility by encapsulating the hydrophobic core, the bulky bromo-indole group may not fit the cavity perfectly, or the cyclodextrin might mask the sulfonyl fluoride warhead, preventing it from reacting with the target protein.

Module 3: Synthetic Reaction Optimization (SuFEx)

Q: I am trying to react the sulfonyl fluoride with a phenol, but the yield is low due to precipitation. Which solvent system should I use?

A: For SuFEx chemistry, you need a biphasic system or a polar aprotic solvent that supports the specific base used (e.g., DBU or BEMP).

Recommended Solvent Systems:

  • Homogeneous (High Solubility): Acetonitrile (ACN) or THF .

    • Best for: Kinetic studies and rapid reactions.[1]

    • Tip: If the bromo-indole is insoluble in pure ACN, add 10% DMF as a co-solvent.

  • Biphasic (SuFEx Standard): DCM / Water or Toluene / Water .

    • Best for: Large-scale synthesis. The sulfonyl fluoride stays in the organic phase (protected from hydrolysis), reacting at the interface.

    • Catalyst: Use a phase transfer catalyst (e.g., TBAB) if the nucleophile is water-soluble.

Visual Troubleshooting Guides

Figure 1: Solubility Optimization Decision Tree

solubility_tree start Start: Bromo-Indole Sulfonyl Fluoride Solubility Issue application Select Application start->application stock_prep Stock Solution Preparation application->stock_prep bio_assay Biological Assay (Aqueous) application->bio_assay synthesis Chemical Synthesis (SuFEx) application->synthesis solvent_choice Solvent: Anhydrous DMSO or DMF? stock_prep->solvent_choice precip_check Precipitation on Dilution? bio_assay->precip_check reaction_type Reaction Type? synthesis->reaction_type heat_sonic Apply Heat (40°C) + Sonication solvent_choice->heat_sonic No/Failed sieve_add Add 3Å Mol Sieves Store at -20°C solvent_choice->sieve_add Yes heat_sonic->sieve_add formulation Add 0.05% Pluronic F-127 or 0.1% BSA precip_check->formulation Yes mix_tech Use 'Jet' Addition Method (Submerged Pipette) formulation->mix_tech homo_solv Use ACN + 10% DMF (Homogeneous) reaction_type->homo_solv Kinetic/Small Scale bi_phasic Use DCM/Water + TBAB (Biphasic) reaction_type->bi_phasic Scale-up/Interface

Caption: Decision tree for selecting solvents and handling protocols based on experimental context (Stock, Bio-Assay, or Synthesis).

Figure 2: SuFEx Reaction Pathway & Stability

sufex_pathway cluster_0 Reagents cluster_1 Conditions R1 Bromo-Indole-SO2F (Electrophile) Base Base Activation (DBU/BEMP) R1->Base Activation Hydrolysis Hydrolysis Product (Sulfonic Acid + HF) R1->Hydrolysis Water/High pH (Slow but irreversible) R2 Nucleophile (Phenol/Amine) R2->Base Product SuFEx Conjugate (Stable Linkage) Base->Product S-F Exchange (Fast) Solvent Solvent Choice (ACN vs DMSO) Solvent->Product Aprotic Promotes Solvent->Hydrolysis Wet/Protic Promotes

Caption: Mechanistic pathway highlighting the competition between productive SuFEx conjugation and hydrolytic degradation based on solvent choice.

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2017).[4] "Sulfonyl Fluoride Probes for Proteome-Wide Ligand Discovery." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Overcoming Solubility Challenges with Sulfonyl Fluorides." BenchChem Knowledge Base.

  • National Institutes of Health (NIH). (2017). "Solvent Selection for Insoluble Ligands: A Challenge for Biological Assay Development." PubMed Central.

  • Sigma-Aldrich. (2024). "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Article.

Sources

preventing oxidation of indole ring during sulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Indole Ring During Sulfonyl Fluoride Synthesis Ticket ID: IND-SO2F-OX-001 Status: Open Support Agent: Senior Application Scientist

Welcome to the Technical Support Center

Subject: Troubleshooting Indole Compatibility in SuFEx Chemistry

You are likely here because you are attempting to install a sulfonyl fluoride (


) handle onto an indole scaffold, and you are observing "black tar" formation, loss of yield, or halogenation at the C3 position.

The Core Problem: Indoles are electron-rich heteroaromatics (specifically at C3). Traditional sulfonyl fluoride synthesis involves oxidative chlorination (Thiol


 Sulfonyl Chloride 

Sulfonyl Fluoride) using harsh oxidants like bleach (

), chlorine gas, or sulfuryl chloride. These reagents indiscriminately oxidize the electron-rich indole ring, leading to polymerization or chlorination at C3.

This guide provides three validated, non-oxidative or mild pathways to bypass this issue, ensuring the integrity of your indole ring.

Module 1: Diagnostic Workflow

Before selecting a protocol, identify your starting material and failure mode.

Indole_Workflow Start Start: Select Indole Precursor Type1 Indole-Halide (Br/I) Start->Type1 Type2 Indole-Thiol (-SH) Start->Type2 Type3 Indole-H (Unsubstituted) Start->Type3 Method1 PATH A: DABSO/Pd Coupling (Redox Neutral) Type1->Method1 Best for Sensitive Substrates Method2 PATH B: Mild Oxidative Fluorination (Requires N-Protection) Type2->Method2 High Risk: Protect N1 first Method3 PATH C: Sulfonation -> Deoxyfluorination (Electrophilic) Type3->Method3 Classic EAS Strategy

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on available starting materials.

Module 2: The "Gold Standard" (DABSO/Pd-Catalysis)

Target Audience: Users with Indole-Bromides or Iodides.[1] Why this works: This method is redox-neutral . It avoids strong oxidants entirely, using a sulfur dioxide surrogate (DABSO) and an electrophilic fluorine source (NFSI) under Palladium catalysis.[2][3][4]

The Protocol (Adapted from Willis & Ball)

Reagents Required:

  • Substrate: Bromo- or Iodo-indole (N-protection recommended but not always strictly required; N-Boc or N-Tosyl preferred).

  • SO2 Source: DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[1][5]

  • Catalyst:

    
     or 
    
    
    
    / CataCXium A.
  • Fluorine Source: NFSI (N-Fluorobenzenesulfonimide).[5]

  • Solvent: Isopropanol (

    
    ).
    

Step-by-Step Workflow:

  • Sulfinate Formation:

    • Charge a reaction vial with Indole-Halide (1.0 equiv), DABSO (0.6 equiv), and Pd catalyst (5 mol%).

    • Add

      
       (3.0 equiv) and 
      
      
      
      (0.2 M).[2]
    • Heat to 75°C for 16 hours.

    • Checkpoint: Monitor by LCMS. You should see the formation of the intermediate sulfinate species (mass = Indole + SO2).

  • Electrophilic Fluorination (One-Pot):

    • Cool the mixture to room temperature.

    • Add NFSI (1.5 equiv) directly to the reaction mixture.[2]

    • Stir at room temperature for 3-4 hours.

    • Note: NFSI is a mild oxidant but is kinetically slow to react with the indole C3 compared to the sulfinate anion.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.[6]

    • Purify via silica gel chromatography.[6]

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Poisoned Catalyst Ensure the indole Nitrogen is protected (Boc/Tosyl) to prevent coordination to Pd.

| C3-Fluorination | NFSI attacking Ring | Lower the temperature during Step 2 to 0°C; add NFSI slowly. |

Module 3: The "Direct" Route (Deoxyfluorination)

Target Audience: Users starting with naked Indoles (Indole-H) or Indole-Sulfonic Acids. Why this works: It separates the installation of Sulfur from the fluorination step, avoiding "oxidative chlorination."

The Protocol

Phase 1: Mild Sulfonation

  • React Indole with Pyridine-SO3 complex (1.5 equiv) in refluxing dichloroethane or pyridine.

  • Why: This is a mild Electrophilic Aromatic Substitution (EAS). It installs the

    
     group at C3 without oxidizing the ring.
    
  • Isolate the Indole-3-sulfonic acid pyridinium salt.

Phase 2: Deoxyfluorination Convert the Sulfonic acid (


) to Sulfonyl Fluoride (

).
  • Option A (Best for Stability): Trichlorotriazine (TCT) / KF.

  • Option B (Modern): XtalFluor-E or Thionyl Fluoride (generated in situ).

Detailed Step (Option A):

  • Dissolve Indole-3-sulfonic acid salt in Acetone/Water.

  • Add TCT (0.33 equiv) and KF (3 equiv).

  • Stir at RT.[6]

  • Mechanism: TCT activates the sulfonate to a sulfonyl ester, which is displaced by Fluoride.

Deoxyfluorination Indole Indole SulfAcid Indole-3-SO3H Indole->SulfAcid EAS (Mild) PySO3 Pyridine-SO3 PySO3->SulfAcid Product Indole-3-SO2F SulfAcid->Product Deoxyfluorination (No Oxidation) Activator Activation (TCT or XtalFluor) Activator->Product

Figure 2: The Deoxyfluorination pathway avoids the high-oxidation states associated with chlorosulfonylation.

Module 4: FAQ & Specific Troubleshooting

Q1: Can I use Selectfluor and a Thiol? A: Proceed with extreme caution. The Shibata method (Thiol + Selectfluor + KF) is effective for simple arenes but risky for indoles.

  • Risk:[3][7] Selectfluor is a strong electrophilic fluorinating agent (

    
     source). It will likely fluorinate the Indole C3 position faster than it oxidizes the sulfur.
    
  • Fix: You MUST protect the indole nitrogen with a strong electron-withdrawing group (Tosyl or Nosyl) to deactivate the ring before attempting this.

Q2: What about AISF (AISF Reagent)? A: AISF is primarily a transfer reagent for converting phenols (


) or amines (

) to fluorosulfates or sulfamoyl fluorides. It is not typically used to install a

group directly onto the carbon of the indole ring.
  • Use Case: If you have Hydroxy-indole or Amino-indole, AISF is excellent and mild. It will not oxidize the ring.

Q3: My reaction turns black immediately upon adding Chlorosulfonic acid. A: This is acid-mediated polymerization. Indoles are acid-sensitive.

  • Immediate Fix: Stop using chlorosulfonic acid. Switch to the Pyridine-SO3 method (Module 3), which is buffered and mild.

References

  • DABSO/Pd-Catalyzed Synthesis (The "Willis/Ball" Method)

    • Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017).[3] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry.

  • Deoxyfluorination of Sulfonic Acids

    • López-Tosco, S., et al. (2019).[8] Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances.

  • Mild Sulfonation of Indoles: Use of Pyridine-SO3 complexes for acid-sensitive substrates is a foundational technique in heterocyclic chemistry, widely referenced in The Chemistry of Heterocyclic Compounds.
  • AISF Reagent (Scope and Limitations)

    • Zhou, H., et al. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Organic Letters.

Sources

Technical Support Center: SuFEx & Sulfonyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Removing Unreacted Sulfonyl Chloride

Overview When synthesizing sulfonyl fluorides (R-SO₂F) from sulfonyl chlorides (R-SO₂Cl) via halide exchange (e.g., using KF, KHF₂, or TBAF), incomplete conversion is a frequent bottleneck[1]. Because R-SO₂Cl and R-SO₂F often exhibit nearly identical retention factors (Rf) on silica gel, standard column chromatography fails to separate them. Leaving unreacted R-SO₂Cl in the mixture is detrimental: it is highly reactive, toxic, and will hijack subsequent Sulfur(VI) Fluoride Exchange (SuFEx) reactions by reacting indiscriminately with nucleophiles[2].

This guide provides field-proven, self-validating protocols to selectively scavenge and remove unreacted sulfonyl chloride while preserving the integrity of your sulfonyl fluoride product.

The Causality Behind the Solutions (Mechanistic Insight)

To separate these two seemingly similar species, we exploit their divergent kinetic stabilities. The S-F bond in a sulfonyl fluoride is thermodynamically strong and kinetically inert. It behaves as a "sleepy" electrophile that resists hydrolysis and requires specific activation (e.g., Lewis bases, specific silyl ethers, or bifluoride ions) to react[3]. Conversely, the S-Cl bond is highly susceptible to nucleophilic attack due to the larger atomic radius of chlorine and lower bond dissociation energy. Therefore, introducing a mild, water-soluble nucleophile or a polymer-bound amine will rapidly and chemoselectively quench the unreacted R-SO₂Cl into a separable byproduct (sulfonamide or sulfonic acid) while leaving the R-SO₂F completely untouched[4].

Frequently Asked Questions (FAQs) & Workflows

Q1: I have 5-10% unreacted sulfonyl chloride in my product. How can I selectively remove it without degrading my sulfonyl fluoride? Answer: You have two primary options depending on your reaction scale: Polymer-Supported Amine Scavenging (ideal for small-scale/parallel synthesis) or Selective Hydrolysis/Aqueous Wash (ideal for large-scale/process chemistry).

Protocol A: Polymer-Supported Amine Scavenging (Small Scale: < 1g)

This method utilizes an insoluble resin functionalized with primary amines (e.g., PS-Trisamine). The resin covalently binds the unreacted sulfonyl chloride, allowing you to simply filter away the impurity[4].

Step-by-Step Methodology:

  • Quantify Excess: Determine the approximate molar amount of unreacted R-SO₂Cl via ¹H NMR or GC-MS.

  • Solvent Preparation: Dissolve your crude mixture (containing both R-SO₂F and R-SO₂Cl) in a non-nucleophilic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per mmol of crude).

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-Trisamine resin (typically 3.0–4.0 mmol/g loading) relative to the calculated unreacted R-SO₂Cl.

  • Incubation: Agitate the suspension gently at room temperature for 2–4 hours. Self-Validation Check: Spot the mixture on TLC; the R-SO₂Cl spot should disappear, or run a quick crude NMR to confirm the absence of the R-SO₂Cl peak.

  • Filtration: Filter the mixture through a sintered glass funnel or a plug of cotton.

  • Washing: Wash the resin bed with an additional 2 column volumes of DCM to ensure complete recovery of the R-SO₂F.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure sulfonyl fluoride.

Protocol B: Aqueous Amine / Mild Hydrolysis Wash (Large Scale: > 1g)

For larger scales, using resin becomes cost-prohibitive. Instead, a liquid-liquid extraction using a mild aqueous base or aqueous ammonia chemoselectively hydrolyzes or aminates the R-SO₂Cl into water-soluble byproducts[2].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM).

  • Quenching: Transfer to a separatory funnel and add an equal volume of cold 5% aqueous ammonium hydroxide (NH₄OH) or saturated aqueous sodium bicarbonate (NaHCO₃).

  • Agitation: Shake vigorously for 3–5 minutes. Vent frequently. The R-SO₂Cl reacts to form a water-soluble sulfonamide (with NH₄OH) or sulfonic acid salt (with NaHCO₃).

  • Phase Separation: Allow the layers to separate. The unreacted R-SO₂Cl is now in the aqueous phase, while the stable R-SO₂F remains in the organic phase.

  • Washing: Wash the organic layer once with brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to isolate the pure R-SO₂F.

Q2: Why do standard silica gel chromatography methods fail to separate them? Answer: Both molecules share identical hydrocarbon backbones and highly similar dipole moments. The substitution of a chlorine atom for a fluorine atom does not significantly alter the molecule's overall polarity or its interaction with the silanol groups on the stationary phase. Consequently, their Rf values are nearly indistinguishable, leading to co-elution.

Q3: How can I push the Cl-to-F exchange reaction to completion to avoid this issue entirely? Answer: Prevention is better than remediation. To drive the reaction to >99% conversion:

  • Use Potassium Bifluoride (KHF₂): Sharpless and co-workers demonstrated that KHF₂ often provides cleaner and more complete conversions than standard KF, particularly at the water/organic interface[1].

  • Phase Transfer Catalysts (PTC): If using solid KF in organic solvents (like MeCN), add a catalytic amount of 18-crown-6 to increase the solubility and nucleophilicity of the "naked" fluoride ion.

  • Concentration: Run the reaction at higher concentrations (e.g., 1.0 M) to increase collision frequency.

Quantitative Data & Method Comparison
Purification MethodReagents RequiredChemical MechanismProsConsIdeal Scale
Resin Scavenging PS-Trisamine, DCMCovalent binding of electrophile to insoluble polymer[4]No emulsions, extremely high purity, fastHigh cost of resin, requires filtrationSmall (< 1g)
Amine Wash 5% aq. NH₄OH, EtOAcConversion of R-SO₂Cl to water-soluble sulfonamideCheap, highly scalable, fast phase separationMay cause emulsions with certain substratesLarge (> 1g)
Mild Hydrolysis Sat. aq. NaHCO₃, DCMHydrolysis of R-SO₂Cl to water-soluble sulfonate[2]Very mild, uses standard lab reagentsSlower reaction time than ammoniaAny Scale
Process Visualizations

Reactivity Mix Reaction Mixture R-SO2F + R-SO2Cl Scavenger Add PS-Trisamine or Aqueous NH3 Mix->Scavenger Chemoselective Quenching SO2F R-SO2F (Kinetically Inert) Scavenger->SO2F No Reaction SO2Cl R-SO2Cl (Highly Reactive) Scavenger->SO2Cl Rapid Nucleophilic Attack Product Pure R-SO2F (Organic Layer) SO2F->Product Retained Waste Sulfonamide / Sulfonate (Resin or Aqueous) SO2Cl->Waste Scavenged

Chemoselective scavenging workflow of unreacted sulfonyl chloride.

DecisionTree Start Unreacted R-SO2Cl Detected? Scale What is the reaction scale? Start->Scale Yes (via NMR/TLC) Small Small Scale (< 1g) Scale->Small Large Large Scale (> 1g) Scale->Large PS Use PS-Trisamine Resin (Filter to remove) Small->PS High purity needed Hydro Use Mild Hydrolysis (Aqueous NaHCO3 wash) Small->Hydro Cost-sensitive Large->Hydro Base-sensitive R-group Amine Use Aqueous NH3 Wash (Separatory funnel) Large->Amine Fast throughput

Decision tree for selecting the optimal R-SO2Cl removal strategy.

References[1] "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." rhhz.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpg3mlHlAvmMYJKagAZVWaIC5Ru-SC3FE5ZCZL2vnkpaZmERfmbZM-NlBTQ8YxO5LksloLSKY2vVk_ZubjTlb6dOtGmi42WMyuDErfrac64eiPJ4xwN6urMeydth7qHIb6NTAa[2] "4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses Procedure." orgsyn.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9MZlFNgTsFNreVvCWdSl5dUQc_-cBI-orNUnEqdn5tNH2utiAwBwPL5jxOr17WqtBAUsiEoSb3jCWiH_KoqijKv-lzyBwJYyGo9CX97RqcxzLRBXR_-STSGZR1Uy3Y6cwCIMDNg==[4] "1-Octanesulfonyl chloride | 7795-95-1 - Benchchem." BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoWe0pz7mccU0Mu1hGXC8j9MtB8BUocclay5Ej3Y7qPSdL-c6Wd42lRVqR61T4DfPUBDd8k2mQ4jnemX0IdI5FcoqvYuaPooUWyY-uIJT0266sMkEFvQLLWF8JTnD8D1Q4ESTy[3] "Molecular design principles of ionic liquids with a sulfonyl fluoride moiety - NSF PAR." nsf.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe4NiNf8WQ_ANRl3u1f1O5q8UgdvkbSjnp64sohyd2iewCO4NmIdKOdauIh4lIT4lH46rSfGLcAWjsmUwgxs3KiJKrVXr26XGMWFUOb599kMeychhcQNVNEqQfQvYjeT_Tl9qZ

Sources

Technical Support Center: Handling & Storage of 7-Bromo-1H-indole-3-sulfonylfluoride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the physical chemistry and mechanistic causality behind the degradation of 7-bromo-1H-indole-3-sulfonylfluoride —a highly valuable building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and chemical biology.

This guide provides self-validating protocols, quantitative stability metrics, and targeted troubleshooting to ensure your compound maintains absolute integrity from storage to synthesis.

The Causality of Degradation: Understanding the Molecule

To prevent degradation, we must first understand the dual vulnerabilities of the molecule. 7-bromo-1H-indole-3-sulfonylfluoride consists of two distinct chemical domains, each with its own degradation mechanics:

  • The Sulfonyl Fluoride (-SO₂F) Warhead: Unlike sulfonyl chlorides, which undergo rapid homolytic cleavage and hydrolysis, sulfonyl fluorides possess a unique "reactivity-stability balance." The homolytic bond dissociation energy of the S(VI)-F bond is exceptionally high (~90.5 kcal/mol) 1. This renders the warhead highly resistant to reduction (e.g., by intracellular glutathione) 2. However, in the presence of trace moisture and basic impurities, the fluoride acts as a leaving group, leading to irreversible hydrolysis into sulfonic acid and hydrogen fluoride (HF) 3.

  • The 1H-Indole Core: Indoles are electron-rich heteroaromatics. The unprotected nitrogen (1H) is mildly acidic and nucleophilic. Exposure to UV light or oxygen initiates radical-mediated photo-oxidation, while exposure to strong bases can deprotonate the nitrogen, triggering intermolecular nucleophilic attack on adjacent -SO₂F groups (oligomerization) 4.

DegradationPathways Intact 7-Bromo-1H-indole- 3-sulfonylfluoride Moisture H2O / Trace Base (Nucleophilic Attack) Intact->Moisture LightO2 UV Light / O2 (Radical/Oxidation) Intact->LightO2 Base Strong Base (Deprotonation) Intact->Base Hydrolysis Sulfonic Acid + HF (Loss of SuFEx Reactivity) Moisture->Hydrolysis Oxidation Indole Ring Oxidation (Dark/Brown Degradants) LightO2->Oxidation Intermolecular N-Sulfonylation (Oligomerization) Base->Intermolecular

Fig 1. Mechanistic degradation pathways of 7-bromo-1H-indole-3-sulfonylfluoride.

Self-Validating Storage Protocol

To ensure absolute trustworthiness in your assays, do not rely on assumption. The following step-by-step methodology is engineered as a self-validating system , meaning every action has a built-in diagnostic check to confirm its success.

Step 1: Inert Atmosphere Aliquoting

  • Action: Transfer the bulk powder into amber borosilicate vials within a glovebox purged with Argon or Nitrogen.

  • Causality: Prevents atmospheric moisture from condensing on the powder and initiating hydrolysis. Amber glass blocks UV-induced photo-oxidation of the indole ring.

  • Validation Check: The glovebox oxygen/moisture sensor must read < 1 ppm during the entire transfer process.

Step 2: Desiccation and Sealing

  • Action: Cap the vials tightly using PTFE-lined caps. Place the vials in a secondary container filled with indicating desiccant (e.g., Drierite).

  • Causality: PTFE is chemically inert to trace HF that might form. The secondary desiccant acts as a fail-safe against micro-leaks in the vial seals.

  • Validation Check: The indicating desiccant must remain blue (dry). A shift to pink indicates a compromised seal and potential moisture ingress.

Step 3: Temperature-Controlled Storage

  • Action: Store the sealed secondary container at -20°C.

  • Causality: Low temperatures drastically reduce the kinetic energy available for both hydrolytic and oxidative degradation pathways.

  • Validation Check: Include a digital temperature logger in the freezer to verify that no freeze-thaw cycles (temperature spikes above -5°C) occurred during the storage lifecycle.

Step 4: Pre-Use Equilibration

  • Action: Allow the vial to warm to room temperature (approx. 30 minutes) before opening.

  • Causality: Prevents ambient moisture from condensing on the cold powder, which causes localized hydrolysis over repeated uses.

  • Validation Check: The vial exterior must be completely dry to the touch and at ambient temperature before the PTFE seal is broken.

Step 5: Chemical Integrity Verification

  • Action: Dissolve a 1 mg micro-aliquot in anhydrous CD₃CN and perform a rapid ¹⁹F NMR.

  • Causality: Confirms the S(VI)-F bond is intact before committing the reagent to a complex, expensive SuFEx reaction.

  • Validation Check: The presence of a sharp singlet at ~ +50 to +60 ppm confirms an intact sulfonyl fluoride. A peak at ~ -119 ppm indicates free fluoride (hydrolysis has occurred).

StorageWorkflow Start Bulk Compound Glovebox Inert Transfer (Ar/N2) [Validation: O2 < 1ppm] Start->Glovebox Aliquot Aliquot to Amber Vials [Validation: PTFE Caps] Glovebox->Aliquot Store Store at -20°C [Validation: Temp Logger] Aliquot->Store Warm Warm to RT (30 min) [Validation: Dry Exterior] Store->Warm Test 19F NMR Check [Validation: +50 ppm peak] Warm->Test

Fig 2. Self-validating workflow for the aliquoting and storage of sulfonyl fluorides.

Quantitative Data: Stability Metrics

Understanding the exact quantitative thresholds of your reagent allows for better experimental design.

Table 1: Thermodynamic & Kinetic Stability Metrics of Sulfonyl Halides

PropertySulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)Mechanistic Causality / Impact
Bond Dissociation Energy 90.5 ± 4.3 kcal/mol46 ± 4 kcal/molHigh S-F bond energy resists homolytic cleavage and reduction.
Hydrolytic Half-Life (pH 7, 25°C) Days to WeeksMinutes to HoursAllows for aqueous SuFEx biology applications without rapid degradation.
Reductive Stability (e.g., GSH) Highly StableUnstableS-F survives intracellular reductive environments; S-Cl degrades.
Click Chemistry Utility High (SuFEx)Low (Too reactive)S-F requires specific activation (e.g., DBU, Bifluoride) to react.

Table 2: Storage Condition Matrix for 7-Bromo-1H-indole-3-sulfonylfluoride

ConditionTemperatureAtmosphereContainerExpected Shelf Life
Optimal (Long-Term) -20°CArgon / N₂Amber vial, PTFE cap> 2 Years
Acceptable (Short-Term) 2-8°CArgon / N₂Amber vial, PTFE cap3 - 6 Months
Sub-Optimal (Benchtop) 20-25°CAmbient AirClear glass vial< 2 Weeks (Oxidation/Hydrolysis)

Troubleshooting Guide

Issue 1: Visual Color Change (Off-white to Brown/Dark)

  • Diagnostic Signature: The powder has darkened significantly over time.

  • Mechanistic Cause: Photo-oxidation of the 1H-indole core. Indoles are electron-rich and readily form colored polymeric degradants when exposed to UV light and oxygen.

  • Corrective Action: Discard heavily oxidized batches if LC-MS purity drops below 95%. Prevent future occurrences by strictly using amber vials and storing in the dark.

Issue 2: Loss of SuFEx Reactivity and Mass Shift

  • Diagnostic Signature: LC-MS analysis of your reaction mixture shows a mass corresponding to [M - F + OH] (loss of 19 Da, gain of 17 Da).

  • Mechanistic Cause: Hydrolysis of the sulfonyl fluoride to sulfonic acid. While the S-F bond is thermodynamically stable, trace moisture combined with basic impurities catalyzes the displacement of fluoride.

  • Corrective Action: Ensure the storage container was warmed to room temperature before opening to prevent condensation. Switch to a fresh, anhydrous aliquot.

Issue 3: Spurious N-Sulfonylation (Oligomerization)

  • Diagnostic Signature: Formation of high-molecular-weight byproducts during storage or handling, visible as multiple peaks on HPLC.

  • Mechanistic Cause: The 1H-indole nitrogen is mildly acidic. In the presence of trace base, the deprotonated indole can attack the sulfonyl fluoride of an adjacent molecule, leading to oligomerization.

  • Corrective Action: Maintain strictly neutral, anhydrous storage conditions. If your downstream application allows, consider using an N-protected derivative (e.g., N-Boc or N-Methyl) to completely eliminate this pathway.

Frequently Asked Questions (FAQs)

Q: Can I store 7-bromo-1H-indole-3-sulfonylfluoride as a stock solution? A: It is highly discouraged to store it in solution for extended periods. Even in anhydrous solvents like DMSO or DMF, trace water absorbed over time will lead to hydrolysis. If a stock solution is mandatory for high-throughput screening, use strictly anhydrous solvent, store at -80°C, and use within 24-48 hours.

Q: Why choose the sulfonyl fluoride over the sulfonyl chloride derivative? A: Sulfonyl fluorides possess a unique "reactivity-stability balance." The homolytic bond dissociation energy of the S-F bond is ~90.5 kcal/mol compared to ~46 kcal/mol for S-Cl. This makes the fluoride derivative highly resistant to reduction (e.g., by intracellular glutathione) and stable enough to survive purification, whereas the chloride derivative degrades rapidly under biological conditions.

Q: Does the bromine atom at the 7-position affect stability? A: The 7-bromo substitution primarily serves as a synthetic handle for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions). However, its electron-withdrawing nature slightly decreases the overall electron density of the indole ring. This marginally improves the oxidative stability of the core compared to an unsubstituted indole, though it does not replace the need for light protection.

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx)
  • Source: Royal Society of Chemistry (RSC)
  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)
  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL

Sources

minimizing side reactions in indole-3-sulfonyl fluoride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with indole-3-sulfonyl fluoride couplings.

Indole-3-sulfonyl fluorides are highly valuable electrophilic hubs in drug discovery, but their unique electronic properties—specifically the acidity of the indole N–H and the potential for S(VI)–F bond hydrolysis—require precise catalytic control to prevent yield-limiting side reactions.

I. Troubleshooting Guide & FAQs

Q1: Why am I observing extensive N-sulfonylation (dimerization) or N-alkylation instead of the desired SuFEx coupling? Causality & Mechanism: The indole N–H proton is mildly acidic (pKₐ ~16.2 in DMSO). Traditional SuFEx protocols often employ strong organosuperbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). In polar aprotic solvents, these bases can readily deprotonate the unprotected indole nitrogen [1]. Once deprotonated, the electron-rich indole nitrogen acts as a competing nucleophile, attacking unreacted indole-3-sulfonyl fluoride molecules to form inactive dimers, or reacting with other electrophiles in the mixture. Resolution:

  • Substrate Masking: Apply a robust N-protecting group (e.g., Boc, Tosyl, or SEM) prior to the SuFEx coupling.

  • Catalyst Switching: If late-stage coupling precludes protection, abandon DBU/BEMP and utilize a bifluoride ion salt (e.g.,[Q⁺][FHF]⁻). Bifluoride acts as a hydrogen-bonded catalyst that activates the reaction without the strong Brønsted basicity of DBU, leaving the indole N–H intact [1].

Q2: My LC-MS shows significant conversion of the sulfonyl fluoride to the corresponding sulfonic acid. How do I prevent hydrolysis? Causality & Mechanism: While the S(VI)–F bond boasts a high homolytic bond dissociation energy (~90.5 kcal/mol) making it remarkably stable compared to sulfonyl chlorides , it is not immune to degradation. In the presence of "naked" fluoride ions (F⁻) and adventitious moisture under highly basic conditions, the sulfonyl fluoride undergoes rapid hydrolysis [2]. Naked fluoride is highly basic and hygroscopic, pulling water into the catalytic cycle. Resolution: Employ silyl-protected nucleophiles (e.g., aryl silyl ethers) instead of free phenols/alcohols. The silicon–fluorine bond formation (e.g., TMS–F) acts as an irreversible thermodynamic sink (~135 kcal/mol) . This traps the leaving fluoride ion immediately, preventing the accumulation of naked F⁻ and shutting down the hydrolytic pathway. Alternatively, use potassium bifluoride (KHF₂) as a mild fluoride source, which has been shown to prevent hydrolysis even in sensitive substrates [3].

Q3: The coupling with my sterically hindered aliphatic amine is sluggish. Forcing conditions (heat + excess DBU) just lead to degradation. What is the alternative? Causality & Mechanism: Aliphatic amines are inherently poorer SuFEx substrates than phenols because they lack the ability to form the highly reactive silyl ether intermediates. Forcing the reaction with excess base leads to base-mediated degradation of the S(VI)–F bond before the amine can successfully attack. Resolution: Utilize accelerated SuFEx conditions employing 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, "Barton's base") in combination with hexamethyldisilazane (HMDS) [4]. BTMG selectively activates the sulfonyl fluoride without causing the widespread elimination side reactions seen with DBU.

II. Mechanistic Visualizations

Troubleshooting A Indole-3-Sulfonyl Fluoride Coupling Issue B N-Deprotonation / Dimerization A->B Strong Base (DBU) C Hydrolysis to Sulfonic Acid A->C Naked F- / Moisture D Protect Indole N-H (Boc/Ts) or Use Bifluoride Catalyst B->D Resolution E Use Silyl Ethers & Scavenge F- Avoid Aqueous Base C->E Resolution

Workflow for diagnosing and resolving common SuFEx side reactions.

Pathway S Ar-SO2F + R-O-TMS I [Ar-SO2F...DBU] Activated Complex S->I DBU Catalyst P Ar-SO2-O-R + TMS-F I->P Silyl Transfer W Hydrolysis (Side Product) I->W H2O / Naked F-

Mechanistic pathway of DBU-catalyzed SuFEx coupling versus hydrolysis.

III. Quantitative Data: Catalyst Selection Matrix

To minimize side reactions, catalyst selection must be tailored to the substrate's electronic and steric profile. Below is a comparative summary of standard SuFEx catalysts applied to indole-3-sulfonyl fluorides.

Catalyst SystemIndole N–H ToleranceHydrolysis RiskRelative Coupling RateOptimal Substrate Scope
DBU (10-20 mol%) Low (Requires N-protection)ModerateFastUnhindered silyl ethers / phenols
BEMP (10-20 mol%) Low (Requires N-protection)LowVery FastSterically hindered phenols
[Q⁺][FHF]⁻ (Bifluoride) High (Tolerates free N–H)Very LowModerateBase-sensitive indoles / late-stage functionalization
BTMG + HMDS ModerateLowFastSolid-phase synthesis / Aliphatic amines

IV. Self-Validating Experimental Protocol

Procedure: SuFEx Coupling of N-Boc-Indole-3-Sulfonyl Fluoride with Aryl Silyl Ethers This protocol utilizes the thermodynamic sink of Si–F bond formation to guarantee high yields while strictly avoiding hydrolytic degradation.

Step 1: Preparation of the Silyl Ether Nucleophile

  • Dissolve the target phenol (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere.

  • Add hexamethyldisilazane (HMDS, 1.5 equiv) and a catalytic amount of iodine (1 mol%). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc). The disappearance of the highly polar phenol spot confirms complete silylation. Concentrate under reduced pressure to yield the crude aryl silyl ether.

Step 2: SuFEx Coupling

  • In an oven-dried Schlenk flask, dissolve N-Boc-indole-3-sulfonyl fluoride (1.0 equiv, 1.0 mmol) and the freshly prepared aryl silyl ether (1.2 equiv) in anhydrous acetonitrile (5.0 mL).

  • Add DBU (0.2 equiv, 20 mol%) dropwise at room temperature. The reaction mixture may exhibit a slight color change indicating the formation of the activated DBU-sulfonyl complex.

  • Stir at room temperature for 4–6 hours.

  • Validation Checkpoint 2: Extract a 10 µL aliquot and analyze via ¹⁹F NMR. The sharp singlet corresponding to the S–F bond (typically around +60 to +65 ppm) will completely disappear, replaced by a new signal at ~ -157 ppm corresponding to the TMS–F byproduct. This self-validates that the S–F bond has been successfully consumed without generating sulfonic acid (which would show no fluorine signal).

  • Concentrate the mixture, and purify via flash column chromatography to isolate the pure indole-3-sulfonate.

V. References

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. Available at:[Link]

  • Sulfur fluoride exchange. Nature Reviews Chemistry / PMC. Available at:[Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. Available at:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RHHZ. Available at: [Link]

Sources

alternative fluorinating agents for indole-3-sulfonyl chloride conversion

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers working with indole-3-sulfonyl chlorides. It prioritizes "alternative" agents beyond the standard Potassium Fluoride (KF) methods, focusing on robustness, solubility, and functional group compatibility.

Executive Summary & Mechanism

The conversion of Indole-3-sulfonyl chloride (1) to Indole-3-sulfonyl fluoride (2) is a pivotal transformation in the synthesis of SuFEx (Sulfur-Fluoride Exchange) connectors and bioactive probes. While traditional methods utilize Potassium Fluoride (KF) in aqueous acetonitrile, these conditions often suffer from sluggish kinetics and competitive hydrolysis to the sulfonic acid, particularly with electron-rich indole cores.

This guide details three alternative fluorinating systems designed to overcome solubility issues, prevent hydrolysis, and accommodate sensitive functional groups.

The Reaction

Indole-3-SO₂Cl + [F⁻ source] → Indole-3-SO₂F + Cl⁻

Key Challenges:

  • Hydrolysis: The sulfonyl chloride is moisture-sensitive; water competes with fluoride.

  • Indole N-H Acidity: Strong bases can deprotonate the indole nitrogen (

    
    , lower with electron-withdrawing SO₂ group), leading to polymerization or side reactions.
    
  • Solubility: Inorganic fluorides (KF) are poorly soluble in organic solvents, requiring phase transfer catalysts or biphasic systems.

Decision Matrix: Selecting the Right Agent

Use the following logic flow to select the optimal fluorinating agent for your specific substrate.

FluorinationDecision Start Start: Indole-3-SO2Cl Substrate Solubility Is the substrate soluble in water/organic mixtures? Start->Solubility Sensitive Does it contain base-sensitive groups (e.g., esters, free NH)? Solubility->Sensitive Yes TBAF Protocol B: TBAF·(t-BuOH)4 (Anhydrous, Homogeneous, Fast) Solubility->TBAF No (Lipophilic only) Scale Is this a large-scale (>10g) preparation? Sensitive->Scale No KHF2 Protocol A: KHF2 (Bifluoride) (Robust, Buffered, Scalable) Sensitive->KHF2 Yes (Needs buffering) Scale->KHF2 Yes (Cheaper) Crown Protocol C: KF + 18-Crown-6 (Phase Transfer, Anhydrous) Scale->Crown No (High value/Small scale)

Figure 1: Decision matrix for selecting the appropriate fluorinating agent based on substrate solubility and sensitivity.

Detailed Protocols

Protocol A: Potassium Bifluoride (KHF₂) – The Robust Standard

Best for: Scale-up, substrates sensitive to high basicity, and general robustness against moisture. Why: KHF₂ provides a source of bifluoride (


).[1] It is less basic than "naked" fluoride (KF), reducing the risk of deprotonating the indole N-H or hydrolyzing sensitive esters. It also acts as a buffer.

Materials:

  • Indole-3-sulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 - 4.0 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (1:1 or 4:1 ratio)

Procedure:

  • Preparation: Dissolve Indole-3-sulfonyl chloride in MeCN.

  • Addition: Prepare a saturated solution of KHF₂ in water (approx. 4-5 M). Add this dropwise to the indole solution at 0°C.

    • Note: The reaction is biphasic.[2] Vigorous stirring is critical.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (silica; usually 30% EtOAc/Hexane). The fluoride is typically more polar than the chloride but less polar than the sulfonic acid byproduct.

  • Workup: Dilute with EtOAc. Wash organic layer with water (x2) and brine (x1). Dry over Na₂SO₄.[3]

  • Purification: Concentrate. Recrystallization from EtOH/Hexane is often sufficient. If chromatography is needed, use a short silica plug.

Mechanistic Insight: The


 ion is a potent nucleophile but a weak base, preserving the indole N-H bond integrity better than KF [1, 4].
Protocol B: TBAF·(t-BuOH)₄ – The Anhydrous Solution

Best for: Highly lipophilic substrates, water-sensitive protecting groups, or rapid kinetics. Why: Standard TBAF (in THF) contains water. The tert-butanol solvate (TBAF·(t-BuOH)₄) is a solid, "anhydrous" source of soluble fluoride. It creates a homogeneous reaction mixture, significantly accelerating the rate.

Materials:

  • Indole-3-sulfonyl chloride (1.0 equiv)

  • TBAF[4]·(t-BuOH)₄ (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Addition: Add solid TBAF·(t-BuOH)₄ in one portion at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Conversion is often complete within 1 hour due to the homogeneous nature.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM. Wash with water to remove tetrabutylammonium salts (critical step to prevent streaking on TLC).

Warning: TBAF is basic. If the indole N-H is unprotected and acidic, consider adding 1.0 equiv of acetic acid to buffer the system, or use Protocol A.

Protocol C: KF + 18-Crown-6 – Phase Transfer Catalysis

Best for: Cases where water must be strictly excluded, but TBAF is too expensive or difficult to remove.

Procedure:

  • Suspend KF (spray-dried, 3.0 equiv) and 18-crown-6 (0.1 equiv) in anhydrous MeCN.

  • Add the sulfonyl chloride.[2][5]

  • Stir at RT overnight. The crown ether solubilizes the fluoride ion into the organic phase ("naked fluoride"), making it highly reactive.

Troubleshooting Guide

Issue 1: Hydrolysis (Formation of Sulfonic Acid)

  • Symptom: Appearance of a highly polar spot on TLC (baseline) or low mass balance.

  • Cause: Presence of excess water or slow reaction rate allowing water to compete with fluoride.

  • Solution:

    • Switch to Protocol A (KHF₂) . The high concentration of fluoride in the aqueous phase outcompetes water.

    • Increase the concentration of the reaction (run at 0.5 M or 1.0 M).

    • Ensure the sulfonyl chloride starting material is dry and free of residual HCl (which catalyzes hydrolysis).

Issue 2: Low Yield / Unreacted Starting Material

  • Symptom: Starting material persists after 24 hours.

  • Cause: Poor solubility of the fluoride source (heterogeneous reaction).

  • Solution:

    • Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%) to the KHF₂ system [1].[2]

    • Switch to Protocol B (TBAF) for a homogeneous reaction.

    • Use ultrasonication for the first 15 minutes to break up particle aggregates.

Issue 3: Decomposition of Indole Ring

  • Symptom: Darkening of reaction mixture, complex TLC baseline.

  • Cause: Basic conditions causing oligomerization of the indole.

  • Solution:

    • Buffer the reaction: Add 1.0 equiv of Acetic Acid to the KHF₂ mixture. This maintains a pH ~5-6, protecting the indole [3].

    • Protect the Indole Nitrogen (e.g., Boc, Ts) prior to sulfonyl chloride formation if possible.

Issue 4: Purification Difficulties

  • Symptom: Product streaks on silica or decomposes during column chromatography.

  • Cause: Sulfonyl fluorides are generally stable, but residual ammonium salts (from TBAF) or acidity can cause issues.

  • Solution:

    • Filtration: For KHF₂ reactions, the product often precipitates or can be crystallized. Avoid columns if possible.

    • Neutral Silica: Use silica gel neutralized with 1% Et₃N if the compound is acid-sensitive.

Frequently Asked Questions (FAQs)

Q: Can I use DAST or Deoxofluor for this conversion? A: No. DAST and Deoxofluor are deoxofluorinating agents typically used to convert alcohols (C-OH) to fluorides (C-F) or carboxylic acids to acyl fluorides.[6] They are not standard for converting sulfonyl chlorides to sulfonyl fluorides and may react with the indole nitrogen or the aromatic ring. Stick to nucleophilic fluoride sources (


).

Q: How stable is Indole-3-sulfonyl fluoride? A: It is remarkably stable compared to the chloride. It resists hydrolysis in neutral water and can often be stored on the benchtop for weeks. However, it is a SuFEx electrophile; it will react with proteins or nucleophiles under specific activation conditions. Store at -20°C for long-term retention.

Q: Why use KHF₂ instead of KF? A: KHF₂ forms the bifluoride ion (


), which is less basic and more soluble in organic/aqueous mixtures than 

. This reduces side reactions like elimination or deprotonation of the indole [1, 4].

Q: Is the reaction compatible with other halogens on the indole ring? A: Yes. Bromine or Iodine substituents on the indole ring are typically stable to these fluorination conditions (nucleophilic fluoride), unlike metal-catalyzed cross-couplings.

Comparison of Fluorinating Agents

FeatureKF (Standard)KHF₂ (Recommended)TBAF (Anhydrous)ZnF₂ / Metal Fluorides
Reaction Type HeterogeneousBiphasic / BufferedHomogeneousHeterogeneous
Reactivity LowHighVery HighLow-Medium
Basicity High (Basic)Low (Slightly Acidic)High (Basic)Neutral
Moisture Tolerance LowHighLowHigh
Cost LowLowHighMedium
Indole Compatibility FairExcellent Good (if buffered)Good

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Qin, H. L., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[7] RSC Advances. Link

  • Bolm, C., et al. (2022).[8] "Synthesis of Sulfonyl Fluorides from Sulfonyl Imidazoles using Potassium Bifluoride." Organic Letters. Link

  • Sun, H., et al. (2018). "Recent Advances in the Synthesis of Sulfonyl Fluorides." Organic Chemistry Frontiers. Link

  • Kim, J. G., & Jang, D. O. (2010).[4] "A convenient, one-pot procedure for the preparation of acyl and sulfonyl fluorides using TBAF(t-BuOH)4."[4] Synlett. Link

Sources

Validation & Comparative

1H and 19F NMR Characterization of 7-Bromo-1H-indole-3-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SuFEx Advantage

In the landscape of covalent drug discovery and chemical biology, 7-bromo-1H-indole-3-sulfonyl fluoride represents a dual-functional "privileged scaffold." Unlike traditional electrophiles, this molecule combines the latent reactivity of the sulfonyl fluoride (SuFEx warhead) with the synthetic versatility of an aryl bromide.

This guide provides a definitive technical comparison of this product against its sulfonyl chloride and non-halogenated analogs. It establishes a validated characterization protocol using


H  and 

F NMR
, emphasizing the diagnostic signals required to confirm the integrity of the S(VI)-F bond.
Why This Molecule?
  • SuFEx Utility: The

    
     motif is stable to oxidation, reduction, and thermolysis but reacts selectively with protein tyrosine/lysine residues or silyl ethers under specific activation.
    
  • Orthogonal Functionalization: The 7-bromo position allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling without disturbing the sulfonyl fluoride warhead.

Comparative Analysis: Performance & Stability

The following table contrasts 7-bromo-1H-indole-3-sulfonyl fluoride with its primary alternatives.

Table 1: Stability and Reactivity Profile
Feature7-Bromo-1H-indole-3-SO₂F (Target)7-Bromo-1H-indole-3-SO₂Cl (Alternative A)1H-Indole-3-SO₂F (Alternative B)
Hydrolytic Stability High (Stable in water/buffer at pH 7)Low (Rapid hydrolysis to sulfonic acid)High
Metabolic Stability Enhanced (7-Br blocks metabolic oxidation)N/A (Unstable)Moderate (Susceptible to P450 at C7)
Synthetic Utility Dual (SuFEx + Cross-Coupling)Single (Sulfonylation only)Single (SuFEx only)
19F NMR Signal Diagnostic Singlet (~ +66 ppm) Silent (No F signal)Diagnostic Singlet (~ +66 ppm)
Storage Bench stable solidRequires -20°C, desiccatedBench stable solid

Critical Insight: The sulfonyl chloride analog is kinetically unstable and unsuitable for biological probing. The sulfonyl fluoride maintains the electrophilic potential but resists "off-target" hydrolysis, a phenomenon described by Sharpless et al. as "sleeping beauty" reactivity.

Experimental Methodology

To ensure reproducible characterization, follow this optimized workflow.

A. Sample Preparation[1][2]
  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: Indole NH protons are often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ stabilizes the NH via hydrogen bonding, resulting in a sharp, integration-ready singlet.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

B. Synthesis Pathway (Context for Impurities)

Understanding the synthesis aids in identifying impurities (e.g., residual NFSI or sulfonic acid).

SynthesisWorkflow cluster_0 Precursors A 7-Bromoindole C Intermediate: Sulfinate Salt A->C Pd-Cat SO2 insert B DABSO / Pd-Cat B->C E Target: 7-Br-Indole-3-SO2F C->E NFSI rt, 3h D Fluorination: NFSI (Electrophilic F) D->E Impurity Impurity Check: Residual NFSI (19F: +18 ppm) E->Impurity QC Step

Figure 1: Palladium-catalyzed synthesis workflow. Note that NFSI residues are a common impurity detectable by 19F NMR.

Spectroscopic Characterization

A. H NMR Analysis (DMSO-d₆, 400 MHz)

The 7-bromo substitution breaks the symmetry of the benzene ring and removes the H7 proton, significantly altering the splitting patterns compared to the parent indole.

Expected Chemical Shifts & Assignments:

PositionShift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
NH (1) 12.5 - 12.8 Broad Singlet-Highly deshielded by electron-withdrawing

and 7-Br.
H-2 8.20 - 8.35 Doublet (d)

Deshielded by adjacent

. Shows coupling to NH in DMSO.
H-4 7.85 - 7.95 Doublet (d)

Peri-position to sulfonyl group causes deshielding.
H-6 7.45 - 7.55 Doublet (d)

Ortho to Bromine.
H-5 7.15 - 7.25 Triplet (t/dd)

Pseudo-triplet due to coupling with H4 and H6.

Diagnostic Check:

  • Look for the absence of H7 . In unsubstituted indole, H7 appears as a doublet around 7.4 ppm. Its absence confirms substitution at the 7-position.

  • H2 Shift: If this signal is upfield (< 7.5 ppm), the sulfonyl fluoride may have hydrolyzed to the sulfonic acid (which is more electron-rich).

B. F NMR Analysis (DMSO-d₆, 376 MHz)

This is the "Gold Standard" for validating the SuFEx warhead.

  • Chemical Shift:

    
    +64.0 to +67.0 ppm  (singlet).
    
    • Note: Shifts are referenced to

      
       (0 ppm).
      
  • Integration: Calibrate to an internal standard (e.g.,

    
    -trifluorotoluene at -63 ppm) for quantitative purity assessment.
    
  • Impurity Watch:

    • Sulfonic Acid: No signal (silent in 19F).

    • Sulfonyl Fluoride Hydrolysis (Fluoride ion):

      
       -120 to -150 ppm (depending on pH/solvation).
      
    • Residual NFSI:

      
       +18.0 ppm (approx).
      

NMRLogic cluster_1H 1H NMR Indicators cluster_19F 19F NMR Indicators Target Target Molecule: 7-Br-Indole-3-SO2F H2 H-2 Proton (>8.2 ppm) Confirm SO2F EWG effect Target->H2 H7 H-7 Proton (ABSENT) Confirm Bromination Target->H7 F_Signal Sulfonyl Fluoride (+65 ppm Singlet) Confirm Warhead Integrity Target->F_Signal F_Impurity Fluoride Ion (-120 ppm) Indicates Decomposition F_Signal->F_Impurity If unstable

Figure 2: Spectroscopic logic flow for validating structure and purity.

Protocol for Stability Testing (Self-Validating System)

To verify the "Performance" claims in the Comparative Analysis section, perform this time-course experiment:

  • Baseline: Dissolve 10 mg product in DMSO-d₆/D₂O (9:1 mixture).

  • T=0: Acquire

    
    F NMR. Note the integral of the +66 ppm signal.
    
  • Stress Test: Incubate at 37°C.

  • Timepoints: Acquire spectra at 1h, 12h, and 24h.

  • Validation Criteria:

    • Pass: Signal at +66 ppm remains >95% of initial integral.

    • Fail: Appearance of broad peak at -120 ppm (free

      
      ) or loss of sulfonyl signal.
      
    • Comparison: Run a parallel tube with the sulfonyl chloride analog (if available); it will degrade within minutes in the presence of D₂O.

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Sulfonyl Fluoride Stability: Barrow, A. S., et al. (2019). A library of fluorosulfate and sulfonyl fluoride probes for kinetically controlled identification of protein targets. Chemical Science. Link

  • Synthesis via Pd-Catalysis: Deeming, A. S., Russell, C. J., & Willis, M. C. (2014). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Angewandte Chemie. Link

  • NMR Solvent Impurities: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

The Reactivity Paradigm: Indole-3-Sulfonyl Fluoride vs. Sulfonyl Chloride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the structural dilemma of functionalizing the indole core. The indole-3-sulfonyl moiety is a privileged pharmacophore found in numerous GPR17 modulators and 5-HT receptor ligands. However, synthesizing and scaling these compounds presents a significant chemical challenge: the extreme instability of indole-3-sulfonyl chlorides.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless, has fundamentally shifted our approach[1]. By replacing the chloride leaving group with a fluoride, we can harness a unique stability-reactivity paradox. This guide objectively compares the reactivity of indole-3-sulfonyl fluorides against their chloride counterparts, providing field-proven protocols and mechanistic causality to optimize your synthetic workflows.

Mechanistic Causality: The Stability-Reactivity Paradox

The "Sulfonyl Chloride Dilemma"

Indole-3-sulfonyl chlorides are notoriously difficult to isolate and store[2]. The causality lies in the electronic nature of the indole ring. The nitrogen lone pair delocalizes into the aromatic system, rendering the C3 position highly electron-rich. This strong electron-donating effect severely destabilizes the adjacent electrophilic


 group. Because chloride is an excellent leaving group, the S-Cl bond undergoes rapid homolytic or heterolytic cleavage[3]. In the presence of ambient moisture or basic amines, the compound rapidly hydrolyzes into the corresponding sulfonic acid or polymerizes into intractable black tar[2].
The SuFEx Advantage

In stark contrast, indole-3-sulfonyl fluorides are incredibly stable[1]. The homolytic bond dissociation energy of the S-F bond in sulfur(VI) compounds is approximately


, compared to a mere 

for the S-Cl bond[3]. Furthermore, the high electronegativity of fluorine ensures that any cleavage is strictly heterolytic, making the molecule entirely resistant to reductive environments (such as GSH-rich biological systems)[3][4]. Fluoride is a poor leaving group under neutral conditions; therefore, the indole-3-sulfonyl fluoride remains inert to water, thermolysis, and non-specific nucleophilic attack until explicitly activated by a SuFEx catalyst[4].

Reactivity Indole Indole Core (Electron-Rich) SO2Cl Indole-3-Sulfonyl Chloride (Weak S-Cl Bond: 46 kcal/mol) Indole->SO2Cl Chlorosulfonation SO2F Indole-3-Sulfonyl Fluoride (Strong S-F Bond: 90.5 kcal/mol) Indole->SO2F SuFEx Reagents (e.g., FSO2-Im) Decomp Rapid Hydrolysis & Polymerization SO2Cl->Decomp Ambient Moisture or Base Product Sulfonamide Product (High Yield) SO2Cl->Product Amines (Low Yield, Side Reactions) Stable Thermodynamically Stable (Resists H2O / Reduction) SO2F->Stable Ambient Storage Stable->Product Amines + DBU (Click Chemistry)

Thermodynamic stability and reaction pathways of Indole-3-Sulfonyl Chloride vs. Fluoride.

Quantitative Comparison of Reactivity Metrics

The following table summarizes the operational and thermodynamic differences between the two reactive species, demonstrating why sulfonyl fluorides are the preferred choice for modern library synthesis.

MetricIndole-3-Sulfonyl ChlorideIndole-3-Sulfonyl Fluoride
S-X Bond Dissociation Energy

[3]

[3]
Cleavage Pathway Prone to Homolytic & Heterolytic[3]Strictly Heterolytic[3]
Hydrolytic Stability (Aqueous) Poor (Decomposes in minutes)[2]Excellent (Stable for months)[1]
Storage Conditions

, strictly anhydrous[5]
Room temperature, ambient air[4]
Reaction with Amines Fast, but competitive hydrolysis[2]Requires catalyst (DBU),

chemoselective[4]
Reductive Stability Susceptible to reduction (Cl• radicals)[3]Highly resistant to reduction[3][4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in validation check to confirm the integrity of the reaction before proceeding.

Protocol A: Synthesis of Indole-3-Sulfonyl Fluoride via In Situ Halide Exchange

Attempting to isolate indole-3-sulfonyl chloride often results in catastrophic yield loss. This protocol bypasses isolation by trapping the transient chloride with potassium bifluoride (


)[1].
  • Chlorosulfonation: Dissolve the indole derivative (1.0 eq) in anhydrous dichloromethane (DCM) at

    
    . Slowly add chlorosulfonic acid (1.2 eq).
    
    • Causality: Low temperature mitigates the exothermic polymerization of the electron-rich indole core.

  • In Situ Fluoride Exchange: Immediately add an aqueous solution of

    
     (3.0 eq) to the reaction mixture and stir vigorously for 2 hours at room temperature.
    
    • Causality:

      
       is chosen over standard 
      
      
      
      because the bifluoride ion (
      
      
      ) acts as both a fluoride source and a proton sink, stabilizing the leaving group and preventing competitive hydrolysis of the transient chloride[1][3].
  • Workup & Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate under vacuum.
    
    • Self-Validation: The crude product can be left on the benchtop exposed to air overnight. If it were a chloride, it would degrade into a black, insoluble mass. The retention of a clean, off-white solid confirms successful conversion to the thermodynamically stable sulfonyl fluoride.

Protocol B: DBU-Catalyzed SuFEx Ligation

Sulfonyl fluorides will not react with amines under standard conditions. They require a specific activating environment[1].

  • Preparation: In a 20 mL scintillation vial, dissolve indole-3-sulfonyl fluoride (1.0 eq) and the target primary/secondary amine (1.2 eq) in acetonitrile (MeCN).

    • Self-Validation (The "Null" Check): Take an LC-MS aliquot at this stage. You will observe 0% product formation. This proves the absolute thermodynamic stability of the S-F bond against unactivated nucleophiles.

  • Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) to the stirring mixture.

    • Causality: DBU acts as a specialized SuFEx catalyst. It transiently interacts with the sulfonyl fluoride, polarizing the S-F bond and lowering the activation energy barrier, thereby allowing the amine to attack the sulfur(VI) center exclusively[1].

  • Reaction Monitoring: Stir at room temperature for 30–60 minutes.

    • Self-Validation: A second LC-MS aliquot will show rapid, clean conversion to the sulfonamide with no hydrolyzed byproducts, validating the chemoselectivity of the SuFEx process[4].

  • Purification: Dilute with ethyl acetate, wash with

    
     (to remove DBU and excess amine), and concentrate to yield the pure indole-3-sulfonamide.
    

Protocol Step1 1. Reactants Indole-SO2F + Amine (No Spontaneous Reaction) Step2 2. Activation Add 20 mol% DBU (Catalytic Trigger) Step1->Step2 Step3 3. Ligation Rapid S-F Cleavage & N-S Bond Formation Step2->Step3 Step4 4. Isolation Aqueous Wash to Remove Catalyst Step3->Step4 Step5 5. Pure Product Indole-3-Sulfonamide (>95% Yield) Step4->Step5

Step-by-step self-validating SuFEx ligation workflow using DBU activation.

Conclusion

For drug development professionals working with indole-based scaffolds, transitioning from sulfonyl chlorides to sulfonyl fluorides is not merely a reagent swap; it is a strategic upgrade in synthetic reliability. The


 S-F bond completely neutralizes the inherent instability caused by the electron-rich indole core, eliminating the need for cryogenic storage and strictly anhydrous handling[2][3]. By adopting SuFEx chemistry, researchers can build robust, self-validating workflows that guarantee high-yielding, chemoselective sulfonylation.

References

  • "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Society Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe35epS5p8VTCCif8UNc10n7wMmnn9flDCxiYRkPQVjIhiQFjgxALQUkbZOswIi6del1V7ArWn5VMYX90qR5D1TG73BHDd8UBrpy86t6GKDBOFxOA-lnGnrDd01ZqfK6WyF-vO321l9FnIIrZ5cVkOyBhQ49pVSE1JqZqZ6U_YQ6MK]
  • "Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry." BLDpharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB-qq1YTLoIbDLctodixR_r-2d6tYCc8d74r58VuwXEsVJ1SjcXKfaxePDmH4zua9PIW7bOgPv1aNuPiVssXQcKsih9DoYPmHVmPETPdR8D2ZzjbaB7lj8h_qFoRLGc0MgTGp5nPC3FdUhnvIUyn2WFTRGYr5mDP0ubm5Z]
  • "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Merck Millipore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOxOeqlerKYQ6hc6HGbULN7Y6Ct0xUmPnVepBkfNqFCaYwwaSUSo8DI_JSll8NFbTh9h1LBC1XJIy_P7OlD6FEyVafuI3aKnjNbBXp_hiGbjKTD8Qzapy75zdjquZE1JV4Wndqny7G7FwU6u3WXBW27nCzHeYGcU2dtmapUDExqdh_xcVa5sIV1Em44ChvE3JN6k6giTR6qJYwcsz-F-yoym-yTA6odq9orItfzq_DMUIly7hQkxs-xeqOPYQBXaS2ZPDm_Bg=]
  • "Safety Data Sheet - 1-Methyl-1H-indole-3-sulfonyl chloride." ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxmtjjtfK5zsjbEnFUlcQnmOfrmGdIHgdUfyULJvjNvaTkI1CfrM80Y0pyN65xTJHVX_4ScLvoojpdXPhlT06eWST8rplKZlwAFoCHTHE_ROQgU3jFGp5w3jzjkpqjuOMiQ3OSHz2krreFiEn7oSvsyD5F5c_1lerqJX2UWDU7WFlDQuuSLJR5yPz3d0Sx-r1F]
  • "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb24L_8_xw_WZB94nKrdJw2phJGqogSLUBj3Mlbg4nFJV9kc3AVreQ8bSNx8j2Tw4BdvE0J42uM2KHMPIZwNVg2xXYBsTbU14RhjNe901SNeqJCgseGdORoKSiYvp9aqIdqvMR0W4iR9iLSfzTSLc7KxSxwj3mabBjFBg_JxvNIcYWjdwX3T78edHD9IHkyTstDtAqwU7qftAz6u5R2kaiYYfTDoayVFNdmw==]

Sources

Comprehensive Mass Spectrometry Analysis of 7-Bromo-1H-Indole-3-Sulfonylfluoride Adducts: A Comparative Guide to SuFEx Probes in Protein Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of covalent ligand discovery has shifted dramatically from highly reactive, non-specific electrophiles to proximity-driven, context-dependent warheads. Among these, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone for Activity-Based Protein Profiling (ABPP)[1].

This guide provides an objective, data-driven comparison of 7-bromo-1H-indole-3-sulfonylfluoride (7-Br-ISF) against traditional covalent probes. Designed for mass spectrometrists and drug development professionals, this document details the causality behind experimental choices, highlights the self-validating nature of brominated adducts, and provides a robust LC-MS/MS methodology for mapping "beyond-cysteine" modifications[2].

The Mechanistic Advantage of 7-Br-ISF

Sulfonyl fluorides (SFs) possess a unique reactivity profile. Unlike maleimides or haloacetamides that indiscriminately target highly nucleophilic cysteines, SFs are largely inert in aqueous environments until they are bound in a protein pocket. Upon binding, proximity-driven effects and local microenvironments (e.g., basic residues acting as general bases) activate the S(VI) center, allowing it to react with tyrosine, lysine, serine, and histidine residues[2][3].

Why 7-Br-ISF?

  • Pharmacophore Mimicry: The indole scaffold is a privileged structure in medicinal chemistry, mimicking purines, tryptophan, and the hinge-binding motifs of many kinase inhibitors. This drives the probe toward functional binding sites rather than surface-exposed, non-functional residues.

  • The Bromine Isotopic Signature (Self-Validation): The inclusion of a bromine atom at the 7-position is not merely structural; it is a profound analytical tool. Bromine exists in nature as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio (50.69% and 49.31%)[4]. In mass spectrometry, any peptide modified by 7-Br-ISF will exhibit a distinct MS1 doublet separated by exactly 2.0 Da (or 1.0 Da for
    
    
    , 0.66 Da for
    
    
    ) with equal intensity. This acts as a built-in algorithmic filter to eliminate chemical noise and false positives[4].

Mech M1 7-Br-ISF Probe (Indole Scaffold + SF) M3 Proximity-Driven SuFEx Reaction M1->M3 M2 Protein Nucleophile (Tyr-OH, Lys-NH2) M2->M3 M4 Stable Covalent Adduct (+256.91 / +258.91 Da) M3->M4 M5 Loss of Fluoride (HF) M3->M5

SuFEx reaction mechanism of 7-Br-ISF with nucleophilic amino acid residues.

Comparative Performance Analysis

To contextualize the utility of 7-Br-ISF, we must compare its quantitative mass spectrometry performance against traditional ABPP probes.

Table 1: Quantitative Performance Comparison of Covalent Probes in ABPP

Probe TypeTarget ResiduesAdduct StabilityBuilt-in MS ValidationMS1 Mass Shift (Da)False Positive Rate
7-Br-ISF Tyr, Lys, His, SerHigh (Irreversible)Yes (1:1 Isotopic Doublet) +256.91 / +258.91Near Zero
Standard PMSF Ser, TyrModerate (Hydrolysis prone)No+154.04High
Fluorophosphonates Serine onlyHigh (Irreversible)NoVariable (Probe dependent)Moderate
Maleimides (NEM) Cysteine onlyLow (Retro-Michael exchange)No+125.05High

Data Interpretation: While fluorophosphonates are excellent for serine hydrolases, they fail to capture the broader druggable proteome (e.g., functional tyrosines in Glutathione Transferases)[3]. Maleimides suffer from retro-Michael additions in complex lysates, scrambling the modification sites. 7-Br-ISF forms highly stable sulfonate/sulfonamide adducts[1], and its isotopic signature mathematically guarantees the validity of the MS/MS assignment[4].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

The following protocol is engineered as a self-validating system. Every step is designed with a specific biochemical causality to maximize adduct recovery and MS detection.

Phase 1: Proteome Labeling & SuFEx Reaction
  • Lysate Preparation: Extract proteome in 50 mM HEPES buffer.

    • Causality: Avoid Tris or primary amine buffers, as they will act as competitive nucleophiles against the sulfonyl fluoride, quenching the probe.

  • pH Optimization: Adjust lysate to pH 7.8 - 8.0.

    • Causality: The pKa of Tyrosine's phenolic hydroxyl is ~10.0. Elevating the pH slightly increases the transient phenoxide population, significantly accelerating the proximity-driven SuFEx reaction without causing global protein denaturation.

  • Probe Incubation: Add 7-Br-ISF (10–50 µM final concentration) and incubate for 2 hours at 37°C.

Phase 2: Denaturation & Digestion
  • Quenching & Denaturation: Add Urea to a final concentration of 8M, followed by reduction (10 mM DTT) and alkylation (20 mM Iodoacetamide).

  • Trypsin Digestion: Dilute Urea to <2M and add Trypsin (1:50 w/w) overnight at 37°C.

    • Expert Insight: Trypsin cleaves at the C-terminus of Arginine and Lysine. If 7-Br-ISF successfully modifies a Lysine residue via sulfonamide formation, that specific site will resist tryptic cleavage . Data analysis pipelines must account for up to 2 missed cleavages to capture Lysine adducts.

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Load peptides onto a C18 analytical column (e.g., 75 µm × 25 cm). Use a 90-minute gradient from 5% to 35% Acetonitrile (with 0.1% Formic Acid).

  • Mass Spectrometry (HRMS): Operate an Orbitrap mass spectrometer in Data-Dependent Acquisition (DDA) mode.

    • Causality: MS1 resolution must be set to at least 60,000 (preferably 120,000) at m/z 200. High resolution is absolutely critical to resolve the isotopic fine structure and accurately detect the 2.0 Da spacing of the

      
       doublet in multiply charged precursor ions (
      
      
      
      to
      
      
      ).
Phase 4: Algorithmic Isotopic Filtering
  • Database Search: Search raw data against the target proteome using a dynamic modification of +256.9145 Da (for

    
    ) and +258.9125 Da (for 
    
    
    
    ) on Y, K, S, and H residues.
  • Doublet Validation: Reject any MS2 assigned spectrum if the corresponding MS1 precursor does not exhibit a 1:1 intensity ratio doublet spaced by

    
     Da. This step drops the False Discovery Rate (FDR) of covalent site assignment to near zero[4].
    

G N1 Complex Proteome N2 7-Br-ISF Labeling (pH 7.5-8.0) N1->N2 N3 Trypsin Digestion N2->N3 N4 LC-MS/MS (HRMS) N3->N4 N5 Isotopic Filtering (79Br/81Br Doublet) N4->N5 N6 Validated Adducts N5->N6

Workflow for 7-Br-ISF protein profiling using isotopic doublet filtering.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed / NIH. Available at:[Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed / NIH. Available at: [Link]

  • Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry. PubMed / NIH. Available at: [Link]

Sources

biological activity comparison of bromo-indole sulfonyl fluoride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Bromo-Indole Sulfonyl Fluoride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The SuFEx Advantage

The integration of Sulfonyl Fluoride (SF) warheads onto Bromo-Indole scaffolds represents a convergence of two privileged medicinal chemistry strategies: the lipophilic tuning of the indole core and the latent reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

While traditional indole sulfonamides act as reversible non-covalent inhibitors (e.g., COX-2 inhibitors, antimicrobials), Bromo-Indole Sulfonyl Fluorides are designed as Targeted Covalent Inhibitors (TCIs) . They offer a distinct pharmacological profile characterized by "silence" in plasma (metabolic stability) and specific reactivity within the protein binding pocket (tyrosine/serine/lysine modification).

This guide objectively compares Bromo-Indole Sulfonyl Fluorides against their Sulfonyl Chloride (reactive precursors) and Sulfonamide (non-covalent) analogs, providing experimental data to support the transition to SuFEx-based campaigns.

Mechanistic Foundation: The "Sleeping Beauty" Warhead

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides are kinetically stable until activated by the specific local environment of a protein active site (e.g., H-bond activation by an oxyanion hole).

Mechanism of Action: SuFEx-Mediated Covalent Capture

The following diagram illustrates the mechanism where a Bromo-Indole SF probe binds to a target kinase, positioning the SF warhead for nucleophilic attack by a catalytic Tyrosine residue.

SuFEx_Mechanism cluster_0 Warhead Activation Ligand Bromo-Indole SF (Inhibitor) Complex Reversible Michaelis Complex Ligand->Complex Binding (Kd) Target Target Protein (e.g., Kinase/Protease) Target->Complex Active Site Recognition TS Transition State (Fluoride Displacement) Complex->TS Nu: Attack (Tyr/Ser/Lys) Covalent Covalent Adduct (Irreversible Inhibition) TS->Covalent - HF (SuFEx Click)

Figure 1: Step-wise mechanism of covalent inhibition via Sulfur-Fluoride Exchange (SuFEx).

Comparative Analysis: SF vs. Cl vs. Sulfonamide

The following analysis synthesizes data from key studies on indole-based anticancer agents and SuFEx chemical biology.

Stability & Reactivity Profile
FeatureSulfonyl Fluoride (SF) Sulfonyl Chloride (Cl) Sulfonamide
Primary Mode Covalent (Latent Electrophile)Covalent (Highly Reactive)Non-Covalent (Reversible)
Aqueous Stability High (Hours to Days)Low (Minutes)Very High (Years)
Redox Stability Resistant to reductionSusceptible to reductionStable
Selectivity Context-dependent (Tyr/Ser/Lys)Promiscuous (Cys/Lys/His)Highly Selective (Shape-driven)
Key Limitation Requires specific pocket geometryRapid hydrolysis/Off-target toxicityLimited residence time
Biological Activity Data (Anticancer & Antimicrobial)

The table below compares the activity of Indole-SF derivatives against standard analogs. Data is aggregated from studies on Indole-Functionalized Vinyl Sulfonyl Fluorides [1] and Nitro-Sulfonyl Fluorides [2].

Compound ClassStructure DescriptionTarget / Cell LineActivity (IC50 / MIC)Outcome
Indole Vinyl-SF (E)-2-(fluorosulfonyl)vinyl-indoleA375 (Melanoma) 1.58 µM Potent Cytotoxicity [1]
Indole Vinyl-SF (E)-2-(fluorosulfonyl)vinyl-indoleMDA-MB-231 (Breast) 3.22 µM Moderate Cytotoxicity [1]
Indole Sulfonamide 5-Chloro-indole-sulfonamideMCF-7 (Breast)13.2 µMLower Potency [3]
Nitro-SF 2-Nitrobenzenesulfonyl fluorideE. coli (Bacteria) 0.66 µg/mL High Antibacterial Activity [2]
Nitro-S-Cl 2-Nitrobenzenesulfonyl chlorideE. coli (Bacteria)>100 µg/mLInactive (Hydrolysis) [2]

Key Insight: The Sulfonyl Chloride derivative (Nitro-S-Cl) is inactive in whole-cell bacterial assays likely due to rapid hydrolysis before reaching the target, whereas the Sulfonyl Fluoride (Nitro-SF) maintains activity. The Indole Vinyl-SF demonstrates superior potency (1.58 µM) compared to reversible sulfonamides (13.2 µM) in cancer models.

The "Bromo" Effect (SAR)

Why add a Bromine atom?

  • Lipophilicity: 5-Bromo substitution increases logP, enhancing membrane permeability for intracellular targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls in the active site, increasing residence time (

    
    ).
    
  • Metabolic Blocking: Halogenation at the C5 position blocks metabolic oxidation (hydroxylation), prolonging half-life.

Experimental Protocols

Protocol A: Synthesis of Bromo-Indole Sulfonyl Fluorides

Adapted from "Diversity Oriented Clicking" methodologies [4].

  • Starting Material: 5-Bromoindole.

  • C3-Functionalization: React 5-bromoindole with oxalyl chloride (0°C, DCM) followed by amine treatment to install a glyoxylamide linker, OR perform a Vilsmeier-Haack formylation.

  • SuFEx Hub Installation:

    • Reagent: Ethenesulfonyl Fluoride (ESF).

    • Reaction: Mix 5-bromoindole derivative with ESF in mild solvent (THF/Water) or use Pd-catalyzed coupling if installing directly on the ring.

    • Condition: Stir at RT for 4-12 hours.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: SF group is stable on silica.

Protocol B: Evaluation of Covalent Binding (Washout Assay)

To prove the "Bromo-Indole SF" is acting irreversibly:

  • Seed Cells: Plate A375 or MDA-MB-231 cells in 96-well plates.

  • Treatment: Treat with Compound X (at IC90 concentration) for 2 hours.

  • Washout: Remove media, wash cells 3x with warm PBS (removes unbound drug).

  • Recovery: Add fresh media (drug-free) and incubate for 48-72 hours.

  • Readout: Measure viability (MTT/CellTiter-Glo).

    • Result: If viability remains low after washout, inhibition is Irreversible (Covalent) .

    • Result: If cells recover, inhibition is Reversible .

Workflow Visualization: From Synthesis to Validation

Workflow cluster_syn Synthesis cluster_bio Biological Validation Step1 5-Bromoindole Core Step2 SuFEx Installation (ESF Reagent) Step1->Step2 Step3 Purification (Silica Stable) Step2->Step3 Assay1 IC50 Determination (Potency) Step3->Assay1 Assay2 Washout Assay (Irreversibility) Assay1->Assay2 Assay3 Mass Spec (LC-MS) (Adduct Confirmation) Assay2->Assay3

Figure 2: Integrated workflow for synthesizing and validating Bromo-Indole SF probes.

References

  • A portal to highly valuable indole-functionalized vinyl sulfonyl fluorides and allylic sulfonyl fluorides. ResearchGate. Available at: [Link]

  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. ACS Omega. Available at: [Link]

  • Diversity Oriented Clicking: Synthesis of β‐Substituted Alkenyl Sulfonyl Fluorides. ChemRxiv. Available at: [Link]

Structural Validation of Sulfonyl Fluoride Covalent Inhibitors: A Crystallographer's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), sulfonyl fluorides (SFs) have emerged as "privileged" warheads.[1][2][3] Unlike traditional acrylamides that rely on the rarity of cysteine, SFs exploit Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader spectrum of residues—including Tyrosine, Lysine, Serine, Histidine, and Threonine—strictly governed by the local protein environment.

For the structural biologist, SFs present a unique validation challenge and opportunity. Their "context-dependent" reactivity means they are often inert in aqueous mother liquor but highly reactive within the specific geometry of a binding pocket. This guide provides a rigorous, field-proven framework for validating SF-protein covalent binding using X-ray crystallography, contrasting it with alternative methods and warheads.

Part 1: The Chemical Context – Why Sulfonyl Fluorides?

To validate an SF inhibitor, one must first understand its behavior.[4] SFs are not "super-electrophiles" like acid chlorides; they are "sleeping beauties." They require a precise alignment of the target nucleophile and often a stabilizing proton donor (like a neighboring H-bond) to facilitate the departure of the fluoride ion.

Comparative Analysis: SFs vs. Standard Covalent Warheads

The following table contrasts SFs with the industry-standard acrylamides (Michael acceptors) and haloacetamides to guide your experimental design.

FeatureSulfonyl Fluorides (SuFEx)Acrylamides (Michael Acceptors)Chloroacetamides
Primary Residue Scope Tyr, Lys, His, Ser, Thr Cys (rarely Lys)Cys (rarely His/Lys)
Reaction Mechanism Nucleophilic Substitution at Sulfur (VI)Michael AdditionSN2 Substitution
Aqueous Stability High (Hours to Days in buffer)Moderate (pH dependent)Low (prone to hydrolysis)
Leaving Group Fluoride (F⁻) – Small, benignNone (Addition reaction)Chloride (Cl⁻)
X-ray Implication Soak-compatible due to stability.Fast reaction; often requires co-cryst.High reactivity; often destroys crystals.
Bond Geometry Tetrahedral Sulfur centerPlanar/Alkane chainFlexible thioether

Expert Insight: The high aqueous stability of SFs allows for soaking experiments that would be impossible with more reactive warheads. You can often soak pre-grown crystals with SF ligands for 24+ hours without significant non-specific surface labeling or crystal degradation.

Part 2: The Validation Workflow

This workflow integrates Mass Spectrometry (MS) as a pre-screen before committing to the resource-intensive X-ray diffraction pipeline.

SF_Validation_Workflow Hit SF Ligand Hit MS_Screen Intact Protein MS (Pre-screen) Hit->MS_Screen Decision Mass Shift Observed? (+Ligand - HF) MS_Screen->Decision Decision->Hit No (Re-design) Xray_Path X-ray Crystallography Pipeline Decision->Xray_Path Yes (Covalent) Soak Soaking Strategy (High Stability) Xray_Path->Soak Preferred CoCryst Co-crystallization (If soaking cracks) Soak->CoCryst Crystal Damage Data_Coll Data Collection (Standard Cryo) Soak->Data_Coll Diffraction OK CoCryst->Data_Coll Refinement Structure Refinement (Restraints Generation) Data_Coll->Refinement Validation Density Analysis (Fo-Fc, 2Fo-Fc) Refinement->Validation

Figure 1: Integrated workflow for validating Sulfonyl Fluoride covalent binding. Note the critical MS pre-screen to confirm the specific mass shift corresponding to the loss of HF.

Part 3: Strategic Protocol for X-ray Validation

Step 1: The "Shift" Check (Mass Spectrometry)

Before crystallization, validate the covalent adduct via Intact Protein LC-MS.

  • The Signal: Look for a mass shift of [MW_ligand – 20 Da] .

    • Why? The reaction is a substitution. The ligand loses a Fluoride (19 Da) and the protein loses a Proton (1 Da) from the nucleophile (e.g., Tyr-OH becomes Tyr-O-).

    • Contrast: Acrylamides show a mass shift of exactly +MW_ligand (addition).

Step 2: Crystal Soaking (The Preferred Method)

Because SFs are kinetically stable in water, soaking is the most efficient route.

  • Solubilization: Dissolve the SF ligand in 100% DMSO at 50–100 mM.

  • The Drop: Add ligand to the crystallization drop to reach a final concentration of 1–5 mM.

    • Caution: Ensure final DMSO concentration stays <10% (or the tolerance limit of your crystal).

  • Incubation: Incubate for 4 to 24 hours .

    • Causality: Unlike Cys-targeting warheads which react in minutes, SuFEx on Tyr/Lys can be slower, requiring the residue to rotate into the "attack" geometry.

  • Harvesting: Cryoprotect and flash-cool in liquid nitrogen. No special "trapping" is required as the covalent bond is permanent.

Step 3: Refinement & Restraints

Standard refinement pipelines (Phenix, Refmac) will not automatically recognize the covalent linkage.

  • Ligand Definition: Generate a CIF file for the ligand without the fluoride.

  • Link Generation: Use tools like eLBOW (Phenix) or JLB-MakeLink to define the covalent bond.

    • Target: Sulfonyl Sulfur (S).

    • Source: Tyrosine Oxygen (OH), Lysine Nitrogen (NZ), or Serine Oxygen (OG).

    • Geometry: The geometry around the sulfur should be distorted tetrahedral.

Part 4: Data Interpretation – The "Smoking Gun"

The ultimate proof of covalent binding is the electron density map.

Continuous Electron Density

In the


 map (usually contoured at 1.0 

), you must observe continuous electron density connecting the ligand's Sulfur atom and the protein's nucleophile.
  • Validation: If there is a break in density, the ligand may be bound non-covalently (occupancy < 100%) or the bond has hydrolyzed.

The "Missing" Fluoride

In the


 difference map, there should be no positive density  where the Fluoride atom was originally located on the ligand.
  • Pitfall: If you see strong positive density near the Sulfur that fits a Fluoride, the reaction did not happen . You are looking at a non-covalent complex of the unreacted warhead.

Stereochemical Distortion

SuFEx reactions often induce significant side-chain rotations to satisfy the transition state geometry.

  • Example: In the validation of SF probes against Transthyretin (TTR) , the Lys15 residue undergoes a distinct rotameric shift to attack the sulfur, which is clearly visible when comparing Apo vs. Holo structures [1].

Hydrolysis Artifacts (The False Positive)

SFs can hydrolyze to sulfonic acids (


) over long soak times. The sulfonate can bind non-covalently in the pocket (mimicking phosphate).
  • Distinction: A sulfonic acid will have three oxygens around the sulfur. A covalent protein adduct will have two oxygens and one protein link. Check the bond lengths carefully during refinement.

Part 5: Field Notes & Case Studies

Case Study: RalB GTPase (Tyrosine Targeting)

Researchers utilized an aryl sulfonyl fluoride to target Tyr82 in RalB, a residue previously considered "undruggable."[5]

  • Challenge: RalB lacks accessible cysteines.

  • Solution: The SF probe was soaked. X-ray diffraction (1.18 Å resolution) revealed clear covalent density between the sulfonyl sulfur and the phenolic oxygen of Tyr82.

  • Key Insight: The structure revealed that the reaction was driven by a neighboring Arginine that lowered the pKa of the Tyrosine hydroxyl, facilitating the SuFEx reaction [2].

Case Study: Bcl-xL (Protein-Protein Interaction)

An SF-based fragment was designed to target Tyr101 at the BH3-binding interface.[3][6]

  • Result: The crystal structure (PDB: 6RNU) confirmed the covalent bond.[6] Crucially, it showed that the ligand induced a conformational change in the helix, validating the mechanism of inhibition beyond simple occlusion [3].

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Bum-Erdene, K., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.[5] Proceedings of the National Academy of Sciences, 117(13), 7131-7139.

  • Hennis, M., et al. (2020). Structure-Based Design of Covalent Bcl-xL Inhibitors. Journal of Medicinal Chemistry. (Referenced in context of PDB 6RNU).

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.

Sources

stability comparison of aryl sulfonyl fluorides vs alkyl sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Biology and Drug Discovery

Executive Summary: The "Goldilocks" Electrophile

Sulfonyl fluorides (


) have emerged as the premier electrophiles in chemical biology and drug discovery, largely displacing their chloride counterparts. This shift is driven by the SuFEx (Sulfur-Fluoride Exchange)  paradigm, popularized by K. Barry Sharpless.

The core distinction in stability lies in the chemical environment of the sulfur center:

  • Aryl Sulfonyl Fluorides (

    
    ):  Exhibit exceptional thermodynamic stability and kinetic inertness under physiological conditions, reacting only when activated by specific protein microenvironments or catalysts. They are resistant to hydrolysis, reduction, and thermolysis.
    
  • Alkyl Sulfonyl Fluorides (

    
    ):  While significantly more stable than alkyl sulfonyl chlorides, they possess a unique vulnerability: the presence of 
    
    
    
    -protons. This allows for a base-mediated elimination pathway (sulfene intermediate) that is inaccessible to aryl congeners.

This guide provides a mechanistic breakdown, comparative data, and a validated protocol for assessing the stability of these warheads.

Mechanistic Underpinnings of Stability

To select the correct warhead, one must understand the decomposition pathways.

The S-F Bond Strength

The S-F bond is strong (


130 kcal/mol), significantly stronger than the S-Cl bond. It is also short and has low polarizability. This renders the sulfur center relatively "invisible" to weak nucleophiles (like water) and resistant to oxidative reduction.
The Divergence: Aryl vs. Alkyl
Aryl Sulfonyl Fluorides (Resonance & Sterics)
  • Mechanism: Substitution occurs via a direct associative mechanism (

    
    -like) at the sulfur center.
    
  • Stability Factor: The aromatic ring provides steric shielding. More importantly, the lack of

    
    -protons renders the molecule immune to elimination reactions.
    
  • Tuning: Stability is predictable via Hammett plots. Electron-Withdrawing Groups (EWGs) increase electrophilicity (and hydrolytic instability), while Electron-Donating Groups (EDGs) enhance stability.

Alkyl Sulfonyl Fluorides (The Sulfene Trap)
  • Mechanism: In the presence of base, alkyl sulfonyl fluorides with

    
    -protons can undergo E2-like elimination to form a highly reactive sulfene  intermediate (
    
    
    
    ).
  • Instability: This sulfene intermediate rapidly reacts with any available nucleophile (including water), leading to decomposition. This pathway is the primary reason alkyl variants are less stable in basic buffers (pH > 8.0) compared to aryl variants.[1]

Pathway Visualization

StabilityPathways cluster_aryl Aryl Sulfonyl Fluoride (Stable) cluster_alkyl Alkyl Sulfonyl Fluoride (Vulnerable) ArSF Ar-SO2F Product_Ar Stable in Water (pH 7) ArSF->Product_Ar High Barrier No alpha-H AlkSF R-CH2-SO2F Sulfene [R-CH=SO2] Sulfene Intermediate AlkSF->Sulfene Base (B:) -HF (Elimination) Decomp Sulfonic Acid (Decomposition) Sulfene->Decomp Rapid Hydrolysis

Figure 1: Mechanistic divergence. Aryl sulfonyl fluorides resist hydrolysis due to high energy barriers. Alkyl variants with


-protons are susceptible to base-mediated elimination to reactive sulfenes.

Comparative Performance Data

The following data aggregates trends from Sharpless et al. (2014) and subsequent kinetic studies.

Hydrolytic Stability (Half-life )
ClassCompound ExamplepH 7.0 (PBS)pH 8.5 (Basic)Plasma Stability
Aryl Benzenesulfonyl fluoride> 1 week> 24 hoursHigh (> 4h)
Aryl 4-Nitrobenzenesulfonyl fluoride~ 48 hours< 6 hoursModerate
Alkyl Methanesulfonyl fluoride (MSF)> 24 hours< 1 hourLow-Moderate
Alkyl PMSF (Benzyl-SO2F)*~ 1 hour< 10 minsLow

*Note: PMSF (Phenylmethylsulfonyl fluoride) is structurally an alkyl sulfonyl fluoride (benzylic). Its rapid hydrolysis compared to Benzenesulfonyl fluoride illustrates the instability caused by the activated benzylic


-protons.
Chemical Compatibility
ConditionAryl Sulfonyl FluoridesAlkyl Sulfonyl Fluorides
Reduction (e.g.,

)
Stable (Resists reduction)Stable
Palladium Catalysis Stable (Compatible with cross-coupling)Variable (Can poison cats)
Nucleophiles (Amines)Reacts (SuFEx)Reacts (SuFEx + Sulfene)
Thermal (

)
Stable Moderate (Elimination risk)

Experimental Protocol: Stability Validation

Do not rely on literature values alone. Stability is buffer- and temperature-dependent. Use this self-validating NMR protocol.

Method: NMR Kinetics Assay

Objective: Determine


 of a sulfonyl fluoride in aqueous buffer.

Reagents:

  • Compound: 10 mM stock in

    
    -DMSO.
    
  • Internal Standard: Sodium trifluoroacetate (inert, distinct shift).

  • Buffer: Phosphate Buffered Saline (PBS) prepared in

    
     (pD adjusted).
    

Workflow:

  • Preparation: Mix 450

    
     of Buffer (
    
    
    
    ) + 50
    
    
    of Compound Stock.
  • Standard: Add 5

    
     of Internal Standard.
    
  • Time Zero: Immediately acquire a

    
     NMR spectrum (T=0).
    
  • Incubation: Incubate at 37°C (or desired temp).

  • Acquisition: Acquire spectra at defined intervals (e.g., 1h, 4h, 12h, 24h).

  • Quantification: Integrate the Sulfonyl Fluoride peak (

    
     +65 ppm) relative to the Standard (
    
    
    
    -76 ppm).

Calculation: Plot


 vs. time. The slope 

gives the half-life:

Protocol Visualization

ProtocolFlow Start Start: 10mM Stock (DMSO-d6) Mix Mix with D2O Buffer + Internal Std (Na-TFA) Start->Mix T0 Acquire T=0 Spectrum (Reference Integral) Mix->T0 Incubate Incubate @ 37°C T0->Incubate Measure Acquire Interval Spectra (Monitor Peak Decay) Incubate->Measure Loop every 1-4h Measure->Incubate Calc Calculate Half-Life ln(Conc) vs Time Measure->Calc End Point

Figure 2: Workflow for


 NMR kinetic stability assay.

Implications for Drug Development

The "Sleeping Beauty" Effect

Sharpless coined the term "Sleeping Beauty" for aryl sulfonyl fluorides. They float through the bloodstream (stable in plasma) but "wake up" (react) only when bound to a specific protein pocket that stabilizes the transition state.

  • Recommendation: Use Aryl sulfonyl fluorides for in vivo covalent probes to minimize systemic hydrolysis and off-target labeling.

When to Use Alkyls

Alkyl sulfonyl fluorides (like MSF) are smaller.

  • Use Case: When the target cysteine/serine is in a highly restricted pocket where an aryl group causes steric clash.

  • Caution: Requires careful pH control during synthesis and storage to prevent sulfene-mediated degradation.

References

  • Sharpless, K. B., et al. (2014).[2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). "Sulfonyl fluorides in chemical biology." MedChemComm. [Link]

  • Narang, A. S., et al. (2006). "Evaluation of the stability and reactivity of sulfonyl fluorides." Journal of Pharmaceutical Sciences. [Link]

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of SuFEx Reaction Rates for Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of SuFEx Chemistry and the Role of Indoles

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, has emerged as a powerful tool for forging robust molecular connections.[1] Its high efficiency, broad substrate scope, and the exceptional stability of the resulting sulfonyl-containing linkages have cemented its importance in diverse fields, including drug discovery, chemical biology, and materials science.[2][3] The indole scaffold, a privileged motif in medicinal chemistry, is frequently incorporated into therapeutic agents. Understanding the kinetics of SuFEx reactions with indole derivatives is therefore paramount for the rational design and optimization of novel drug candidates and functional materials.

This guide provides a comprehensive comparison of the kinetic performance of various indole derivatives in SuFEx reactions. We will delve into the underlying principles governing their reactivity, present detailed experimental protocols for accurate kinetic analysis, and offer insights into the interpretation of the resulting data.

Pillar 1: Expertise & Experience - Understanding the Causality Behind Experimental Choices

The rate of a SuFEx reaction is intricately linked to the electronic and steric properties of the reacting partners. Indoles, being electron-rich aromatic heterocycles, are generally good nucleophiles.[4] However, the nucleophilicity of the indole nitrogen and, consequently, the reaction rate can be significantly modulated by substituents on the indole ring.

Key Factors Influencing SuFEx Reaction Rates with Indoles:

  • Electronic Effects: Electron-donating groups (EDGs) on the indole ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the indole nitrogen, leading to slower reaction rates.

  • Steric Hindrance: Bulky substituents near the reacting nitrogen atom can sterically hinder the approach of the sulfonyl fluoride electrophile, thereby reducing the reaction rate.

  • Catalyst and Reaction Conditions: The choice of catalyst, solvent, and temperature plays a crucial role in SuFEx kinetics.[1] Common catalysts include organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), which facilitate the departure of the fluoride leaving group.[1][5]

Pillar 2: Trustworthiness - A Self-Validating System for Kinetic Analysis

To ensure the reliability and reproducibility of kinetic data, a well-designed experimental workflow is essential. The following protocol outlines a robust method for determining the second-order rate constants of SuFEx reactions between various indole derivatives and a model sulfonyl fluoride.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Indole, Sulfonyl Fluoride, Catalyst, Internal Standard) thermo Thermostat Reaction Vessel (e.g., NMR tube, UV-Vis cuvette) prep_reagents->thermo initiate Initiate Reaction (Add final reagent, start timer) thermo->initiate monitor Monitor Reaction Progress (e.g., NMR, UV-Vis) at timed intervals initiate->monitor integrate Determine Reactant/Product Concentrations monitor->integrate plot Plot Data (e.g., 1/[Indole] vs. time) integrate->plot calculate Calculate Rate Constant (k) from the slope of the linear plot plot->calculate

Caption: General workflow for a kinetic analysis experiment.

Detailed Step-by-Step Protocol: NMR-Based Kinetic Analysis

This protocol utilizes ¹H NMR spectroscopy to monitor the reaction progress, offering a direct and quantitative measure of reactant consumption and product formation.

Materials:

  • Indole derivative of interest

  • Aryl sulfonyl fluoride (e.g., 4-toluenesulfonyl fluoride)

  • Catalyst (e.g., DBU)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous deuterated solvent (e.g., CDCl₃, MeCN-d₃)

  • NMR tubes

  • Gas-tight syringes

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the indole derivative, aryl sulfonyl fluoride, DBU, and the internal standard in the chosen deuterated solvent. The concentrations should be chosen to allow for a convenient reaction monitoring timescale.

  • Reaction Setup:

    • In an NMR tube, combine the stock solutions of the indole derivative and the internal standard.

    • Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the indole.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a precise volume of the aryl sulfonyl fluoride and catalyst stock solutions to the NMR tube using a gas-tight syringe.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be sufficient to capture the concentration changes accurately.

  • Data Processing and Analysis:

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the indole reactant and a signal from the internal standard.

    • Calculate the concentration of the indole at each time point by comparing its integral to that of the internal standard.

    • Assuming a second-order reaction, plot the reciprocal of the indole concentration (1/[Indole]) against time.

    • The data should yield a linear plot, and the second-order rate constant (k) can be determined from the slope of this line.

Pillar 3: Authoritative Grounding & Comprehensive References

The mechanistic understanding of SuFEx reactions is continually evolving, with both experimental and computational studies contributing to our knowledge.[6][7]

Proposed Mechanism of SuFEx Reaction with Indoles

The SuFEx reaction with indoles is generally believed to proceed through a nucleophilic aromatic substitution-like mechanism.

G cluster_mechanism Proposed SuFEx Mechanism with Indole Reactants Indole + R-SO2F + Catalyst TS [Transition State] Reactants->TS Nucleophilic Attack Intermediate Meisenheimer-like Intermediate TS->Intermediate Products N-Sulfonylindole + HF + Catalyst Intermediate->Products Fluoride Elimination

Caption: Proposed mechanism of the SuFEx reaction with indoles.

The catalyst, typically a base, is thought to activate the sulfonyl fluoride and/or deprotonate the indole, increasing its nucleophilicity.[8] The indole nitrogen then attacks the electrophilic sulfur center, proceeding through a transition state to form a tetrahedral intermediate. Subsequent elimination of the fluoride ion yields the final N-sulfonylated indole product.

Data Presentation: Comparative Kinetic Data

The following table summarizes hypothetical kinetic data for the SuFEx reaction of various substituted indoles with 4-toluenesulfonyl fluoride, illustrating the impact of electronic effects on the reaction rate.

Indole DerivativeSubstituent (at C5)Electronic EffectRelative Rate Constant (k_rel)
5-Methoxyindole-OCH₃Electron-Donating5.2
Indole-HNeutral1.0
5-Bromoindole-BrElectron-Withdrawing0.3
5-Nitroindole-NO₂Strongly Electron-Withdrawing0.05

Note: These are illustrative values. Actual rate constants will depend on specific reaction conditions.

Best Practices and Troubleshooting

  • Moisture Sensitivity: SuFEx reactions can be sensitive to moisture, which can hydrolyze the sulfonyl fluoride. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Catalyst Loading: The catalyst loading can significantly impact the reaction rate.[1] Optimize the catalyst concentration for each specific reaction.

  • Side Reactions: In some cases, side reactions such as C-sulfonylation may occur, particularly with highly activated indoles. Careful monitoring of the reaction by NMR or LC-MS is recommended.

  • Data Analysis: Ensure that the kinetic data is analyzed using the appropriate rate law. For complex reactions, more sophisticated kinetic modeling may be necessary.

Conclusion

A thorough understanding of the kinetics of SuFEx reactions with indole derivatives is critical for their effective application in drug discovery and materials science. By carefully considering the electronic and steric properties of the indole, optimizing reaction conditions, and employing robust kinetic analysis techniques, researchers can harness the full potential of this powerful click chemistry transformation.

References

  • Karson Durie, Jeremy Yatvin, Marina Kovaliov, Grant H. Crane, Jessica Horn, Saadyah Averick, Jason Locklin. (2018). SuFEx Postpolymerization Modification Kinetics and Reactivity in Polymer Brushes. Bar-Ilan University.
  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry.
  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC - NIH.
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions.
  • SuFEx Postpolymerization Modification Kinetics and Reactivity in Polymer Brushes.
  • Organocatalytic Synthesis of δ‐Sultone‐Fused Benzofurans and Indoles by Annulative SuFEx Reactions of β‐Arylethenesulfonyl Fluorides.
  • Base-Mediated Tandem Michael Addition and SuFEx Cyclization for the Synthesis of Sultone-Containing Spirooxindoles.
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • Advances in the construction of diverse SuFEx linkers. Oxford Academic.
  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv.
  • [18F]SuFEx Click Chemistry Enabled Ultrafast L
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
  • Aromatic Heterocyclic Chemistry. [Source not available].
  • Fast, safe, simple: SuFEx click chemistry goes with the flow. ScienceLink.
  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. PMC.
  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Autom
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. [Source not available].
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.

Sources

Technical Evaluation Guide: Metabolic Stability of 7-Bromo-1H-indole-3-sulfonylfluoride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

7-bromo-1H-indole-3-sulfonylfluoride (CAS: 2169647-80-5) represents a specialized class of reagents utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional electrophiles, this molecule is designed to exist in a "Goldilocks" zone of reactivity: stable enough to resist rapid hydrolysis in aqueous physiological buffers, yet reactive enough to covalently modify specific nucleophilic residues (Tyrosine, Lysine, Serine) within protein binding pockets.

This guide details the evaluation of its metabolic stability, a critical parameter for differentiating between chemical instability (hydrolysis) and enzymatic clearance (metabolism).

The Structural Logic
  • Sulfonyl Fluoride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The warhead.[1][2][3] It resists reduction and is kinetically stable against water at neutral pH but reacts with protein nucleophiles in specific environments.[1]
    
  • Indole Scaffold: A privileged pharmacophore often recognized by kinases and GPCRs.

  • 7-Bromo Substituent: A metabolic blocking group (preventing metabolism at the C7 position) and a synthetic handle for cross-coupling.

Comparative Analysis: The SuFEx Advantage

To understand the performance of 7-bromo-1H-indole-3-sulfonylfluoride, it must be compared against its direct synthetic precursor (Sulfonyl Chloride) and its metabolic endpoint (Sulfonic Acid/Sulfonamide).

Table 1: Stability & Reactivity Comparison
FeatureTarget Molecule (Sulfonyl Fluoride)Alternative A (Sulfonyl Chloride)Alternative B (Sulfonamide)
Functional Group



Primary Mechanism SuFEx (Covalent Probe)Non-specific AlkylationNon-covalent Binding
Aqueous Stability (pH 7.4) High (

> 4–24 hrs)
Very Low (

< 20 mins)
Extreme (Indefinite)
Plasma Stability Moderate (Albumin binding)Unstable (Rapid hydrolysis)High
Metabolic Liability Hydrolysis & P450 OxidationN/A (Degrades before metabolism)P450 Oxidation & Glucuronidation
Use Case Chemoproteomics / TTR StabilizationSynthetic Intermediate OnlyReversible Inhibitor

Critical Insight: The sulfonyl fluoride is superior for biological probing because it survives the aqueous journey to the cell/target, whereas the chloride hydrolyzes almost immediately upon contact with buffer.

Metabolic Pathways & Mechanism

Understanding the degradation pathways is essential for interpreting stability data. The molecule faces two distinct threats: Chemical Hydrolysis (non-enzymatic) and Enzymatic Metabolism (Phase I/II).

Diagram 1: Degradation Pathways

MetabolicPathways Parent 7-bromo-1H-indole- 3-sulfonylfluoride Hydrolysis Chemical Hydrolysis (Non-Enzymatic) Parent->Hydrolysis pH > 8.0 or Plasma Esterases P450 CYP450 Metabolism (Liver Microsomes) Parent->P450 NADPH Dependent Protein Protein Adduct (Covalent Binding) Parent->Protein SuFEx Reaction (Tyr/Lys/Ser) SulfonicAcid Sulfonic Acid (Inactive Metabolite) Hydrolysis->SulfonicAcid Hydroxylated Hydroxylated Indole (Active/Inactive) P450->Hydroxylated +O (likely C2/C5/C6)

Figure 1: The parent molecule can undergo chemical hydrolysis to the sulfonic acid, enzymatic oxidation via P450s, or the desired covalent modification of target proteins.[1][4][5]

Experimental Protocols

To rigorously evaluate this molecule, you must decouple chemical stability from metabolic stability.

Protocol A: Chemical & Plasma Stability (The Control)

Purpose: To determine the background degradation rate in the absence of metabolic cofactors.

  • Preparation: Prepare a 10 mM stock of 7-bromo-1H-indole-3-sulfonylfluoride in DMSO.

  • Incubation:

    • Buffer Control: Spike into PBS (pH 7.4) at 1 µM final concentration.

    • Plasma:[5][6] Spike into human/rat plasma at 1 µM.

  • Sampling: Aliquot at 0, 30, 60, 120, 240 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Note: Monitor for the parent ion and the specific hydrolysis product (Sulfonic acid mass: Parent - F + OH).

Protocol B: Microsomal Metabolic Stability (The Test)

Purpose: To measure intrinsic clearance (


) driven by CYP enzymes.[7]

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (10 mM).

  • 0.1 M Phosphate Buffer (pH 7.4).[7]

Workflow:

MicrosomalAssay Step1 1. Pre-Incubation Microsomes + Buffer + Test Cpd (1 µM) 37°C for 5 min Step2 2. Initiation Add NADPH (Start Reaction) (Split: +NADPH vs -NADPH control) Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Add ACN + Internal Standard Vortex & Centrifuge Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Parent Depletion Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Data Calculation: Calculate the slope (


) of 

vs. time.


Interpreting the Data: The "SuFEx Paradox"

When evaluating sulfonyl fluorides, standard interpretation rules must be adjusted.

The False Positive (Chemical Hydrolysis)

If the compound disappears in the -NADPH control (Protocol B) or the Buffer Control (Protocol A), the instability is chemical, not metabolic.

  • Observation: 7-bromo-1H-indole-3-sulfonylfluoride is relatively stable in buffer but may show degradation in plasma due to albumin acting as a "nucleophilic sink" rather than an enzyme.

  • Correction: Always subtract the non-NADPH clearance from the total clearance to find the true metabolic stability.

The Indole Oxidation

The 7-bromo substituent blocks the C7 position, but the C2 and C5/C6 positions on the indole ring remain vulnerable to CYP-mediated hydroxylation.

  • Expectation: If the sulfonyl fluoride stays intact but the mass shifts by +16 Da, the warhead is stable, but the scaffold is being metabolized. This is a favorable outcome for probe design (warhead survival).

Fluoride Release

Unlike other probes, the release of Fluoride (


) is the definitive marker of warhead engagement or hydrolysis.
  • Advanced Analysis: Use Ion Chromatography (IC) or a Fluoride-selective electrode if mass spec data is ambiguous regarding the fate of the warhead.

Strategic Recommendations

Based on the chemical properties of 7-bromo-1H-indole-3-sulfonylfluoride:

  • For Covalent Inhibition: This molecule is an excellent candidate for targeting non-catalytic tyrosines. The 7-bromo group increases lipophilicity, potentially aiding cell permeability compared to the non-halogenated analog.

  • For Library Storage: Store as a solid at -20°C. Do not store in DMSO for prolonged periods (>1 month) as trace water in DMSO will accelerate hydrolysis.

  • Assay Buffer Selection: Avoid TRIS or buffers with nucleophilic amines if incubating for long periods (>24h), as they may react with the sulfonyl fluoride. Use Phosphate or HEPES.

References

  • SuFEx Chemistry Foundation

    • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
    • Significance: Defines the stability/reactivity profile of the group.
  • Metabolic Stability of Sulfonyl Fluorides

    • Chen, W., et al. (2016). "Arylfluorosulfate-based probes for chemoproteomic profiling.
    • Significance: Demonstrates that aryl sulfonyl fluorides/fluorosulfates are stable enough for proteomic profiling in complex biological lys
  • Microsomal Stability Protocols

    • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter on Metabolic Stability.
    • Significance: Standard industry protocols for determining intrinsic clearance.
  • Indole Metabolism

    • Zhang, M., et al. (2019).
    • Significance: details the P450 oxid
    • (General Search)

Sources

Safety Operating Guide

Personal protective equipment for handling 7-bromo-1H-indole-3-sulfonylfluoride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemical biology and advanced synthetic methodologies, I frequently consult on the integration of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry into drug discovery workflows.

Handling 7-bromo-1H-indole-3-sulfonylfluoride (CAS: 2169647-80-5) [1] requires a rigorous, self-validating safety framework. This compound is a highly valuable bifunctional building block, offering both a reactive sulfonyl fluoride hub for SuFEx chemistry and a brominated indole core for cross-coupling[1]. However, its utility is matched by its latent hazards.

This guide provides the definitive operational and safety protocols required to handle this reagent safely, ensuring both scientific integrity and operator security.

Mechanistic Hazard Profile: The Causality of Risk

To handle this chemical safely, you must understand the causality behind its reactivity. Why do we treat sulfonyl fluorides with such extreme caution compared to standard sulfonyl chlorides?

  • Thermodynamic Stability vs. Heterolytic Cleavage: Sulfonyl fluorides possess a distinctive stability-reactivity profile. The S(VI)-F bond is thermodynamically stable (~90 kcal/mol) and highly resistant to reduction. However, under SuFEx catalytic conditions (e.g., using DBU or BTMG) or extreme pH, the bond undergoes highly selective heterolytic cleavage[2],.

  • Hydrogen Fluoride (HF) Generation: The primary acute hazard is the generation of hydrofluoric acid (HF) or fluoride salts as a byproduct during the click reaction or upon unintended decomposition[3]. HF is a highly corrosive, systemic toxin that easily penetrates the skin, causing deep tissue necrosis and dangerously reducing blood calcium levels[4].

  • In Vivo Hydrolysis: Inhalation studies on related sulfonyl fluorides demonstrate that they can hydrolyze in the respiratory tract to form HF, leading to severe pulmonary edema and systemic toxicity[5]. Furthermore, decomposition via heating produces toxic fumes, including sulfur oxides and HF[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling compounds with HF-generation potential. The following matrix outlines the mandatory, self-validating PPE system required for handling 7-bromo-1H-indole-3-sulfonylfluoride.

PPE ComponentSpecification / StandardMechanistic Justification
Hand Protection Heavy-duty Neoprene or Butyl Rubber (EN 374); Double-gloving mandatory.Standard nitrile degrades rapidly upon extended exposure to fluorinated solvents and HF. Neoprene provides a superior barrier against heterolytic cleavage byproducts.
Eye/Face Protection Tight-fitting chemical splash goggles + Polycarbonate Face Shield.Sulfonyl fluorides can cause irreversible ocular damage. The face shield prevents reactive splashing during basic quenching or accidental exotherms.
Body Protection Tyvek® or Polyethylene-coated chemically resistant lab coat.Prevents dermal absorption of the lipophilic brominated indole core, which can permeate standard woven cotton lab coats.
Respiratory NIOSH-approved respirator with Acid Gas (AG) and Organic Vapor (OV) cartridges.Mitigates the inhalation risk of volatile sulfur oxides and HF gas[6], particularly during scale-up or if fume hood ventilation fails.

Operational Workflow: SuFEx Click Reaction Protocol

Do not treat this as a standard benchtop reaction. Every step in this methodology is designed to prevent premature S(VI)-F bond cleavage and control the exothermic release of fluorides.

G A Pre-Operation: PPE & Fume Hood Check B Reagent Transfer: Inert Atmosphere (N2/Ar) A->B Verified Airflow C SuFEx Reaction: Nucleophile & Base Addition B->C Closed System D Quenching: Controlled Basic Hydrolysis C->D Reaction Complete E Waste Disposal: Precipitate as CaF2 D->E pH Neutralized

Figure 1: Operational workflow and safety checkpoints for SuFEx reactions.

Step-by-Step Methodology:
  • Pre-Reaction Validation: Verify the fume hood face velocity is between 80-100 fpm. Ensure a fresh, unexpired tube of 2.5% Calcium Gluconate gel is within arm's reach.

    • Causality: HF burns exhibit delayed pain; immediate availability of calcium gluconate is the only way to arrest deep tissue necrosis by precipitating insoluble CaF2[4].

  • Reagent Preparation: Weigh the 7-bromo-1H-indole-3-sulfonylfluoride inside a static-free environment. Dissolve in an anhydrous, aprotic solvent (e.g., THF or DMF).

    • Causality: Aprotic solvents prevent competitive solvolysis of the S(VI)-F bond before the target nucleophile is introduced.

  • Catalyst Addition: Add the nucleophile, followed dropwise by the SuFEx catalyst (e.g., DBU).

    • Causality: Dropwise addition controls the exothermic sulfur-fluorine exchange, preventing thermal runaway and the rapid off-gassing of HF[3].

  • Reaction Quenching: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO3) at 0°C.

    • Validation: Test the aqueous layer with pH paper to ensure neutrality. Bicarbonate neutralizes the generated HF safely without causing a violent exothermic reaction.

Emergency Response: HF Exposure Protocol

Because 7-bromo-1H-indole-3-sulfonylfluoride can generate HF upon degradation[5],[6], any suspected exposure must be treated as an HF emergency.

G A Suspected Exposure (Skin/Eye/Inhalation) B Immediate Flush (Water/Safety Shower 15 mins) A->B < 1 minute C Apply Calcium Gluconate (2.5% Gel for Skin) B->C Skin Exposure D Seek Immediate Medical Attention B->D Eye/Inhalation C->D Continuous Application

Figure 2: Emergency medical response pathway for suspected HF exposure.

  • Skin Contact: Immediately flush with water for no more than 5 minutes, then aggressively massage 2.5% Calcium Gluconate gel into the affected area. Continue applying the gel every 15 minutes while en route to the hospital.

  • Inhalation: Move the victim to fresh air immediately. Inhalation of sulfonyl fluoride degradation products can cause delayed pulmonary edema[6]. Administer 100% oxygen if trained, and seek emergency medical care.

Disposal and Decontamination Plan

Standard organic waste disposal is strictly prohibited for this compound.

  • Fluoride Sequestration: Treat all aqueous washings and quenched reaction mixtures with an excess of Calcium Chloride (CaCl2) solution. Stir the mixture for 2 hours.

    • Causality: Calcium ions immediately sequester free fluoride ions into inert, insoluble Calcium Fluoride (CaF2), neutralizing the primary toxicological and environmental threat.

  • Segregation: Filter the precipitated CaF2. The solid waste and the neutralized liquid waste must be collected in separate, chemically compatible High-Density Polyethylene (HDPE) containers. Do not use glass containers, as residual HF will etch and compromise the glass.

  • Labeling: Label the waste containers explicitly as: "Hazardous Waste: Contains Fluorides, Brominated Indole Derivatives, and Calcium Fluoride Precipitate."

References

Sources

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